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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Isopropoxy-3-methylphenol: Structure, Properties, and Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 2-Isopropoxy-3-methylphenol, a substituted phenol of interest in organi...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Isopropoxy-3-methylphenol, a substituted phenol of interest in organic synthesis and potential pharmaceutical applications. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from established chemical principles and data from closely related isomers to present a detailed overview. The guide covers the compound's chemical structure, predicted physicochemical properties, a proposed synthetic pathway via the Williamson ether synthesis, and expected spectroscopic characteristics. Furthermore, a comparative analysis with its more extensively studied isomers is provided to offer a broader context for its potential applications and characteristics.

Introduction and Chemical Identity

2-Isopropoxy-3-methylphenol is an aromatic organic compound featuring a phenol ring substituted with a methyl group at the 3-position and an isopropoxy group at the 2-position. While its isomers, such as 4-isopropyl-3-methylphenol, are well-documented and utilized in various applications, 2-Isopropoxy-3-methylphenol remains a less-explored molecule.[1][2][3] This guide aims to fill the existing knowledge gap by providing a scientifically grounded resource for researchers.

Chemical Structure:

Figure 1: Chemical structure of 2-Isopropoxy-3-methylphenol.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-Isopropoxy-3-methylphenol-
Molecular Formula C₁₀H₁₄O₂[4]
Molecular Weight 166.22 g/mol [4]
CAS Number Not readily available-

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data for 2-Isopropoxy-3-methylphenol, the following properties are predicted based on its chemical structure and comparison with its isomers.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Appearance Colorless to pale yellow liquid or low-melting solidComparison with isomers like 2-isopropylphenol and m-cresol.[5][6]
Boiling Point ~220-240 °CExtrapolation from isomers (e.g., 4-isopropyl-3-methylphenol BP: 246 °C).
Melting Point < 25 °CThe 2,3-substitution pattern may lead to a lower melting point compared to more symmetrical isomers.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water.General solubility of phenolic compounds.
pKa ~10-11Typical pKa range for phenols, influenced by the electronic effects of the alkyl and alkoxy substituents.

Synthesis of 2-Isopropoxy-3-methylphenol

A logical and efficient synthetic route to 2-Isopropoxy-3-methylphenol is the Williamson ether synthesis.[7][8][9][10] This method involves the reaction of an alkoxide with a primary or secondary alkyl halide. In this case, the synthesis would proceed from 3-methylcatechol (2,3-dihydroxytoluene).

Proposed Synthetic Pathway:

Williamson_Ether_Synthesis Reactant1 3-Methylcatechol Step1 Deprotonation Reactant1->Step1 Reactant2 Isopropyl Bromide Step2 SN2 Reaction Reactant2->Step2 Base Base (e.g., K2CO3, NaH) Base->Step1 Solvent Solvent (e.g., Acetone, DMF) Solvent->Step2 Product 2-Isopropoxy-3-methylphenol Byproduct Salt (e.g., KBr, NaBr) Intermediate Potassium/Sodium 3-methylcatecholate Step1->Intermediate Phenoxide intermediate Intermediate->Step2 Step2->Product Step2->Byproduct

Figure 2: Proposed synthesis of 2-Isopropoxy-3-methylphenol via Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

  • Reactant Preparation: To a solution of 3-methylcatechol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a mild base like potassium carbonate (1.1 eq) or a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Formation of the Phenoxide: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the potassium or sodium salt of 3-methylcatechol. The reaction progress can be monitored by the cessation of gas evolution if using sodium hydride.

  • Nucleophilic Substitution: Add isopropyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Completion: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure 2-Isopropoxy-3-methylphenol.

Spectroscopic Characterization (Predicted)

The structural confirmation of 2-Isopropoxy-3-methylphenol would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of its functional groups and comparison with similar molecules.[5][11][12]

Table 3: Predicted Spectroscopic Data

TechniquePredicted FeaturesInterpretation
¹H NMR δ 1.3-1.4 (d, 6H), δ 2.2-2.3 (s, 3H), δ 4.4-4.6 (septet, 1H), δ 6.7-7.0 (m, 3H), δ 9.0-9.5 (s, 1H, broad)Isopropyl protons (-CH(CH₃)₂), methyl protons (Ar-CH₃), isopropyl methine proton (-CH(CH₃)₂), aromatic protons, phenolic hydroxyl proton.
¹³C NMR δ ~15-20 (Ar-CH₃), δ ~22 (Isopropyl -CH₃), δ ~70 (Isopropyl -CH-), δ ~110-125 (Aromatic C-H), δ ~125-130 (Aromatic C-CH₃), δ ~140-145 (Aromatic C-OH), δ ~145-150 (Aromatic C-O-isopropyl)Carbon signals corresponding to the methyl, isopropyl, and aromatic carbons.
IR (Infrared) ~3300-3500 cm⁻¹ (broad), ~2850-3000 cm⁻¹ (sharp), ~1580-1620 cm⁻¹ & ~1450-1500 cm⁻¹ (sharp), ~1200-1300 cm⁻¹ (strong)O-H stretch (phenolic), C-H stretch (aliphatic), C=C stretch (aromatic), C-O stretch (ether and phenol).[13]
Mass Spec (MS) Molecular Ion [M]⁺ at m/z = 166. A significant fragment would be the loss of a propyl group (M-43) at m/z = 123.Confirmation of molecular weight and fragmentation pattern characteristic of an isopropoxy phenol.

Experimental Protocols for Spectroscopic Analysis

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence should be used.[14]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A thin film of the liquid sample can be prepared between two KBr or NaCl plates. If the sample is a solid, it can be analyzed as a KBr pellet or as a solution in a suitable solvent.

    • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.[6]

Comparative Analysis with Isomers

The properties and reactivity of 2-Isopropoxy-3-methylphenol are best understood in the context of its isomers. The position of the substituents on the phenol ring significantly influences their physical properties, reactivity, and biological activity.

Table 4: Comparison of Isomers

IsomerStructureKey Features and Applications
2-Isopropoxy-3-methylphenol (As shown in Figure 1)Limited data available. Potential intermediate in fine chemical synthesis.
4-Isopropyl-3-methylphenol A phenol with an isopropyl group at position 4 and a methyl group at position 3.Well-characterized with known antimicrobial and antifungal properties. Used in cosmetics and personal care products.[2][3]
2-Isopropyl-3-methylphenol A phenol with an isopropyl group at position 2 and a methyl group at position 3.An isomer of thymol, with potential applications in areas where thymol is used.[1]
Thymol (5-methyl-2-isopropylphenol) A phenol with a methyl group at position 5 and an isopropyl group at position 2.A naturally occurring monoterpenoid phenol with strong antiseptic properties. Widely used in disinfectants, mouthwashes, and as a preservative.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Isopropoxy-3-methylphenol is not available, precautions for handling phenolic compounds should be strictly followed.

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Hazards: Phenolic compounds are generally considered to be skin and eye irritants. Ingestion and inhalation should be avoided.

Conclusion

2-Isopropoxy-3-methylphenol represents a molecule with potential for further investigation in the fields of organic synthesis and medicinal chemistry. This technical guide, by consolidating predicted data and logical synthetic pathways, provides a foundational resource for researchers. The proposed Williamson ether synthesis offers a viable route for its preparation, which would enable experimental validation of its properties and exploration of its potential applications. Further research is warranted to fully characterize this compound and unlock its potential.

References

  • THE SYNTHESIS OF TWO ISOMERIC THYMOLS - Canadian Science Publishing. Available at: [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions - Semantic Scholar. Available at: [Link]

  • Reaction scheme of m-cresol isopropylation. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • (PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]

  • C-alkylation of m-cresol with n- and iso-propanol over iron catalyst - ResearchGate. Available at: [Link]

  • The Synthesis of 3-Ethyl-4-methylphenol and 3-Isopropyl-4-methylphenol from 3,4-Dimethylphenol via Trichloromethyl Intermediates. Available at: [Link]

  • WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents.
  • 2-Isopropylphenol | C9H12O | CID 6943 - PubChem. Available at: [Link]

  • 3-Methylcatechol - Wikipedia. Available at: [Link]

  • Spectroscopy Infrared Spectra. Available at: [Link]

  • 2,6-diisopropyl-3-methyl phenol, 28434-93-7 - The Good Scents Company. Available at: [Link]

  • SUPPLEMENTARY INFORMATION NMR data: - The Royal Society of Chemistry. Available at: [Link]

  • CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol - Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • Useful Mass Differences - Analytical Chemistry Instrumentation Facility - UC Riverside. Available at: [Link]

  • Two-Dimensional Infrared Correlation Spectroscopy, Conductor-like Screening Model for Real Solvents, and Density Functional Theory Study on the Adsorption Mechanism of Polyvinylpolypyrrolidone for Effective Phenol Removal in an Aqueous Medium - PMC. Available at: [Link]

  • Phenol, 3-methyl- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • 2-Isopropoxyphenol - the NIST WebBook. Available at: [Link]

  • Organic compounds - MassBank. Available at: [Link]

  • Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS - PubMed. Available at: [Link]

Sources

Exploratory

The Antimicrobial Architecture of 2-Isopropoxy-3-methylphenol (IPMP): Mechanisms, Synergies, and Formulation Dynamics

Target Audience: Formulation Scientists, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary 2-Isopropoxy-3-methylphenol, commonly known as Isopro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

2-Isopropoxy-3-methylphenol, commonly known as Isopropyl methylphenol (IPMP), o-Cymen-5-ol, or Biosol, is a substituted phenolic compound that has become a cornerstone antimicrobial agent in modern cosmetics, dermatological treatments, and oral care formulations. Unlike traditional cationic biocides (e.g., Chlorhexidine, Cetylpyridinium chloride), IPMP possesses a unique non-ionic physicochemical profile that allows it to bypass the electrostatic defenses of bacterial biofilms.

This whitepaper deconstructs the tripartite mechanism of action of IPMP—membrane permeabilization, metabolic inhibition, and genomic suppression of biofilm matrices—while providing validated protocols for synergistic formulation with zinc salts and specialized surfactants.

Physicochemical Profiling: The Causality of Biofilm Penetration

The efficacy of an antimicrobial agent in complex biological matrices (like dental plaque or dermal microbiomes) is dictated by its partition coefficient and molecular charge.

Bacterial biofilms are encased in an Extracellular Polymeric Substance (EPS) matrix, which is highly negatively charged due to the presence of extracellular DNA (eDNA) and acidic polysaccharides. Cationic antimicrobials bind electrostatically to the surface of this matrix, neutralizing their efficacy before they can reach the inner layers of the biofilm.

IPMP, however, is non-ionic (lacking an electrical charge). Furthermore, it possesses an intermediate hydrophilic-lipophilic balance. This allows IPMP to evade electrostatic entrapment at the biofilm surface, diffusing deeply into the basal layers of the periodontal pocket or dermal crypts to exert bactericidal effects on anaerobic pathogens[1].

Core Mechanisms of Action (MoA)

As a Senior Application Scientist, understanding how a molecule induces cell death is critical for optimizing its delivery system. IPMP operates via a multi-target mechanism, drastically reducing the likelihood of acquired bacterial resistance.

Lipid Bilayer Disruption and PMF Dissipation

As a phenolic compound, IPMP functions primarily as a membrane-active agent. The amphiphilic nature of the molecule allows it to partition seamlessly into the bacterial phospholipid bilayer.

  • Causality: The insertion of the bulky isopropyl and methyl groups disrupts the tight packing of the acyl chains in the lipid bilayer. This structural destabilization increases membrane fluidity and permeability[2][3].

  • Lethal Consequence: The compromised membrane can no longer maintain the Proton Motive Force (PMF). The subsequent uncontrolled influx of protons halts ATP synthesis, while essential intracellular components (potassium ions, ATP, and nucleic acids) leak into the extracellular space, triggering rapid cell lysis[2].

Metabolic Inhibition via Glycolysis Suppression

Beyond structural damage, IPMP actively interferes with bacterial metabolism. In cariogenic bacteria such as Streptococcus mutans, IPMP has been shown to inhibit acid production by suppressing the glycolytic pathway. This metabolic starvation is highly synergistic when IPMP is co-formulated with Zinc salts, which further inhibit bacterial proteases and glycolytic enzymes[4].

Genomic Downregulation of Biofilm Formation

Recent transcriptomic analyses reveal that IPMP exerts effects at the genetic level, particularly at sub-Minimum Inhibitory Concentrations (sub-MIC). In S. mutans, IPMP significantly downregulates the expression of gtfB, gtfC, and gtfD genes[5]. These genes encode glucosyltransferases (GTFs), the enzymes responsible for synthesizing the sticky, water-insoluble glucans that form the structural scaffold of the biofilm. By halting GTF production, IPMP prevents the bacteria from anchoring to surfaces (e.g., polystyrene in vitro, or hydroxyapatite in vivo).

IPMP_Mechanism IPMP 2-Isopropoxy-3-methylphenol (IPMP / o-Cymen-5-ol) Membrane Lipid Bilayer Partitioning IPMP->Membrane Non-ionic diffusion Metabolism Glycolysis Inhibition IPMP->Metabolism Enzymatic interference Genomic Downregulation of gtfB, gtfC, gtfD IPMP->Genomic Sub-MIC exposure PMF Dissipation of Proton Motive Force Membrane->PMF Structural disruption Lysis Cell Lysis & Death Metabolism->Lysis Energy starvation Matrix Inhibition of EPS Glucan Synthesis Genomic->Matrix GTF enzyme loss PMF->Lysis ATP depletion & Leakage Biofilm Biofilm Eradication Matrix->Biofilm Loss of adhesion Lysis->Biofilm Pathogen clearance

Caption: The tripartite antimicrobial and anti-biofilm mechanism of action of IPMP.

Quantitative Efficacy and Synergistic Formulations

To maximize the efficacy of IPMP, formulation scientists frequently utilize a Fractional Inhibitory Concentration Index (FICI) approach, pairing IPMP with synergistic agents.

The IPMP / Zinc Synergy

Zinc salts (e.g., Zinc Gluconate, Zinc Chloride) exhibit a profound synergistic effect with IPMP (FICI ≤ 0.50) against anaerobic pathogens like Porphyromonas gingivalis and Fusobacterium nucleatum[4]. While IPMP disrupts the membrane, the permeabilized state allows Zinc ions to flood the intracellular space, completely shutting down glycolysis and protease activity. Furthermore, this combination has been clinically shown to preserve the native, healthy oral microbiome while selectively targeting pathogens[6].

Surfactant-Mediated Surface Modification

Combining IPMP with specific non-ionic surfactants, such as Polyoxyethylene hydrogenated castor oil (POEHCO, HLB ~14.0), creates a dual-action system. The surfactant alters the hydrophobicity of the target surface (preventing initial bacterial adhesion), while IPMP actively kills the planktonic bacteria attempting to colonize[5].

Table 1: Minimum Inhibitory Concentrations (MIC) & Synergy Data

Data synthesized from checkerboard MIC/MBC assays evaluating the IPMP/Zinc system[4].

Pathogen StrainTarget DiseaseIPMP MIC (mM)Zinc Gluconate MIC (mM)Synergistic MIC (IPMP / Zinc)
Streptococcus mutansDental Caries~ 1.502.8 - 11.0Additive Effect
Porphyromonas gingivalisPeriodontitis> 1.002.8 - 11.00.42 / 0.69 (Synergy)
Fusobacterium nucleatumHalitosis / Biofilm> 1.002.8 - 11.00.42 / 0.69 (Synergy)
Candida albicansOral CandidiasisBroadly Active> 11.0Additive Effect

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your formulation development, the following protocols are designed with internal validation checkpoints.

Protocol A: Checkerboard Assay for IPMP/Zinc Synergy (FICI Determination)

Purpose: To quantify the synergistic bactericidal effects of IPMP and Zinc Gluconate. Rationale: By crossing serial dilutions of two agents, we can calculate the FICI. An FICI ≤ 0.5 indicates true synergy, proving that the combination is more effective than the sum of its parts.

  • Preparation: Prepare a 96-well microtiter plate. Dispense 50 µL of Brain Heart Infusion (BHI) broth into all wells.

  • Agent A (IPMP): Add IPMP to the first column and perform a 2-fold serial dilution horizontally across the plate (Concentration range: 4.0 mM down to 0.03 mM).

  • Agent B (Zinc Gluconate): Add Zinc Gluconate to the first row and perform a 2-fold serial dilution vertically down the plate (Concentration range: 22.0 mM down to 0.17 mM).

  • Inoculation: Inoculate each well with 50 µL of P. gingivalis suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate anaerobically at 37°C for 48 hours.

  • Readout: Measure Optical Density (OD) at 600 nm. The MIC is the lowest concentration showing no visible growth.

  • Validation Check: Calculate FICI = (MIC of IPMP in combo / MIC of IPMP alone) + (MIC of Zinc in combo / MIC of Zinc alone). Self-validation: The monotherapy MICs (edges of the plate) must match historical baselines for the assay to be valid.

Protocol B: Biofilm Penetration & Gene Expression Assay

Purpose: To verify IPMP's ability to suppress gtf gene expression in S. mutans biofilms.

  • Biofilm Cultivation: Seed S. mutans (

    
     CFU/mL) in 6-well polystyrene plates containing BHI broth supplemented with 1% sucrose to induce EPS matrix formation.
    
  • Treatment: Treat wells with sub-MIC concentrations of IPMP (e.g., 50 µg/mL) formulated with 0.1% POEHCO surfactant[5]. Include a vehicle control (DMSO/Water).

  • Incubation: Incubate for 24 hours at 37°C.

  • RNA Extraction: Carefully wash the biofilm with PBS to remove planktonic cells. Mechanically disrupt the biofilm and extract total RNA using a commercial bacterial RNA isolation kit.

  • RT-qPCR: Synthesize cDNA and perform quantitative PCR targeting gtfB, gtfC, and gtfD. Use 16S rRNA as the endogenous housekeeping control.

  • Validation Check: Calculate fold change using the

    
     method. Self-validation: The vehicle control must show robust gtf expression; otherwise, the baseline sucrose induction failed.
    

Protocol_Workflow Cultivation 1. Biofilm Cultivation (S. mutans + 1% Sucrose) Treatment 2. IPMP Treatment (Sub-MIC Exposure) Cultivation->Treatment Wash 3. PBS Wash (Remove Planktonic) Treatment->Wash Extraction 4. RNA Extraction (Biofilm Disruption) Wash->Extraction qPCR 5. RT-qPCR Analysis (gtfB, gtfC, gtfD) Extraction->qPCR

Caption: Step-by-step workflow for validating IPMP-mediated genomic suppression of biofilm matrices.

Conclusion

2-Isopropoxy-3-methylphenol (IPMP) represents a highly sophisticated antimicrobial active. By leveraging its non-ionic nature to penetrate EPS matrices, its phenolic structure to collapse bacterial proton motive forces, and its transcriptomic influence to halt biofilm construction, formulators can achieve superior antimicrobial efficacy. When rationally combined with zinc salts and specific surfactants, IPMP provides a robust, resistance-proof foundation for advanced therapeutic and cosmetic formulations.

References

  • Lion Corporation. Antibacterial Agent IPMP Penetrates Biofilms to Kill Bacteria. Lion at a Glance | Research & Development. URL:[Link]

  • National Institutes of Health (PMC). Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans. (2024). URL:[Link]

  • National Institutes of Health (PMC). Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations. (2011). URL:[Link]

  • MDPI. Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review. (2025). URL:[Link]

  • Taylor & Francis. A mouthwash formulated with o-cymen-5-ol and zinc chloride specifically targets potential pathogens without impairing the native oral microbiome in healthy individuals. (2023). URL:[Link]

Sources

Foundational

The Broad-Spectrum Bactericidal Architecture of o-Cymen-5-ol (IPMP): Mechanisms, Efficacy, and Formulation Synergy

As the landscape of antimicrobial resistance evolves and the demand for microbiome-friendly therapeutics increases, formulators are moving away from harsh, broad-spectrum biocides. o-Cymen-5-ol , commonly known as Isopro...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial resistance evolves and the demand for microbiome-friendly therapeutics increases, formulators are moving away from harsh, broad-spectrum biocides. o-Cymen-5-ol , commonly known as Isopropyl methylphenol (IPMP), has emerged as a highly effective, targeted antimicrobial agent.

Unlike traditional cationic biocides that fail in complex biological matrices, IPMP’s unique physicochemical properties allow it to penetrate dense biofilms and deliver targeted bactericidal action. This whitepaper synthesizes the mechanistic pathways, quantitative efficacy data, and self-validating experimental protocols required to successfully evaluate and formulate with IPMP.

The Physicochemical Rationale: The Non-Ionic Advantage

A frequent failure point in antimicrobial drug development is the inability of an active pharmaceutical ingredient (API) to penetrate the extracellular polymeric substances (EPS) of a bacterial biofilm. Cationic agents (e.g., Cetylpyridinium chloride, Chlorhexidine) bind electrostatically to the negatively charged EPS, sequestering the active agent at the surface and leaving deep-layer bacteria viable.

IPMP overcomes this limitation through its molecular architecture. As a non-ionic, amphiphilic phenolic compound , IPMP carries no electrical charge, allowing it to evade electrostatic trapping by the biofilm matrix[1]. Its intermediate hydrophobicity allows it to partition seamlessly through the aqueous channels of the biofilm and directly into the lipid bilayers of the embedded bacteria.

Multi-Target Mechanism of Action

IPMP does not rely on a single pathway; it induces bacterial cell death through a multi-target cascade:

  • Membrane Intercalation & Disruption: IPMP partitions into the bacterial cytoplasmic membrane, disrupting the packing of phospholipids. This increases membrane permeability, leading to the leakage of critical intracellular ions and eventual osmotic lysis.

  • Metabolic Arrest: IPMP actively interferes with microbial metabolic processes, specifically inhibiting glycolysis. By halting acid production and depleting ATP, IPMP starves the pathogen of energy[2].

  • Targeted Dysbiosis Prevention: Clinical metataxonomic analyses reveal that IPMP selectively targets potential pathogens (e.g., Fusobacterium, Porphyromonas) while preserving the integrity of beneficial native bacteria, such as nitrate-reducing Rothia species[3].

MOA IPMP o-Cymen-5-ol (IPMP) Non-ionic, Amphiphilic Biofilm Biofilm Matrix Penetration IPMP->Biofilm Evades EPS adsorption Membrane Lipid Bilayer Intercalation IPMP->Membrane Hydrophobic partitioning Metabolism Glycolysis Inhibition IPMP->Metabolism Enzymatic interference Biofilm->Membrane Access to deep cells Permeability Increased Membrane Permeability Membrane->Permeability Structural disruption Energy ATP Depletion & Acid Reduction Metabolism->Energy Metabolic arrest Death Bacterial Cell Death (Bactericidal Effect) Permeability->Death Osmotic lysis Energy->Death Starvation

Fig 1. Multi-target bactericidal mechanism of o-Cymen-5-ol.

Quantitative Efficacy Profiles

The efficacy of IPMP is highly reproducible across various pathogenic clades. Notably, when combined with Zinc salts (e.g., Zinc Gluconate), IPMP demonstrates profound synergistic effects against anaerobic species. Zinc penetrates the IPMP-compromised cell membrane to inhibit protease activity, creating a synergistic loop (Fractional Inhibitory Concentration Index [FICI] ≤ 0.50)[2].

Furthermore, IPMP exhibits potent activity against dermatological pathogens like Cutibacterium acnes, reducing bacterial counts to the detection limit within 1 minute at concentrations of 0.3% to 1.0%[4].

Table 1: MIC and MBC Values of IPMP and Zinc Synergy
Target PathogenIPMP MIC (mM)IPMP MBC (mM)Zinc Gluconate MIC (mM)Synergy Profile (FICI)
Streptococcus mutans1.66 – 3.403.33 – 6.702.80 – 11.00Additive
Porphyromonas gingivalis0.420.830.69Synergistic (≤ 0.50)
Fusobacterium nucleatum0.421.660.69Synergistic (≤ 0.50)
Cutibacterium acnes0.3% - 1.0% (w/v)N/AN/ARapid Bactericidal

Methodological Framework: Self-Validating Protocols

To ensure data integrity, experimental designs must account for the physicochemical behavior of phenolic compounds. IPMP can precipitate in purely aqueous media, leading to false optical density (OD) readings. The following protocols are designed as self-validating systems to eliminate artifactual data.

Protocol 1: Broth Microdilution for MIC/MBC Determination

Causality Focus: We utilize a 50% v/v DMSO stock to ensure complete solvation of IPMP prior to aqueous introduction. Flat-bottom plates are mandated to ensure precise spectrophotometric path lengths.

  • Stock Preparation: Dissolve IPMP in 50% v/v DMSO to a concentration of 26.67 mM (0.4% w/w)[2].

  • Serial Dilution: Prepare two-fold dilutions in sterile deionized water within flat-bottom 96-well microtiter plates.

  • Inoculation: Add 100 μL of bacterial suspension (e.g., S. mutans in double-strength Brain Heart Infusion broth) to achieve a final concentration of 1 × 10⁶ CFU/mL.

  • Internal Validation (Critical Step): Read baseline OD₆₀₀ immediately after inoculation. Self-Validation Rule: If the negative control (compound + media, no bacteria) exhibits a baseline drift >0.05 over 1 hour, the assay is automatically flagged for compound precipitation, preventing false-positive resistance reporting.

  • Incubation & Reading: Incubate anaerobically for 48 hours. The MIC is the lowest concentration with no visible growth (OD₆₀₀ shift <0.05).

  • MBC Determination: Plate 10 μL from clear wells onto blood agar. MBC is the concentration yielding ≥99.9% kill.

Protocol 2: Biofilm Penetration & Dispersion Assay

Causality Focus: Traditional planktonic assays fail to mimic clinical reality. We use a Confocal Laser Scanning Microscopy (CLSM) workflow with live/dead staining. Propidium Iodide (PI) only penetrates compromised membranes, directly validating IPMP's membrane-disrupting mechanism in situ.

  • Biofilm Maturation: Cultivate the target pathogen in 24-well plates with 1% sucrose for 48 hours to form a robust EPS matrix[5].

  • Treatment: Expose biofilms to IPMP formulations (e.g., 0.1% - 1.0%) for 15 to 60 minutes.

  • Staining: Apply SYTO 9 (green, live) and Propidium Iodide (red, dead).

  • CLSM Z-Stacking: Capture images at 1 μm intervals from the biofilm surface to the base to prove deep-layer penetration.

  • Quantification: Analyze biomass and viability ratios using COMSTAT software to statistically validate bactericidal efficacy.

Workflow Inoculum 1. Inoculate Target Pathogen (Standardized CFU/mL) BiofilmForm 2. Biofilm Maturation (48h Anaerobic Incubation) Inoculum->BiofilmForm Treatment 3. IPMP Exposure (Dose-Response Gradient) BiofilmForm->Treatment Wash unattached cells Validation 4. Internal Validation (Kinetic OD600 Check) Treatment->Validation Flag precipitation Staining 5. Live/Dead Fluorescent Staining (SYTO 9/PI) Validation->Staining Proceed if OD stable Quantification 6. CLSM Imaging & Biomass Quantification Staining->Quantification ImageJ/COMSTAT analysis

Fig 2. Self-validating workflow for evaluating IPMP biofilm penetration and efficacy.

Conclusion

o-Cymen-5-ol represents a paradigm shift in formulation science. By leveraging its non-ionic, amphiphilic nature, developers can bypass the EPS barriers that neutralize traditional biocides. When subjected to rigorous, self-validating experimental frameworks and combined with synergistic agents like Zinc, IPMP delivers unparalleled, targeted bactericidal activity without inducing broad-spectrum dysbiosis.

References

  • Lion Corporation. Our Strengths | Lion at a Glance | Investor Relations. URL:[Link]

  • National Center for Biotechnology Information (PMC). Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations. URL:[Link]

  • Taylor & Francis. A mouthwash formulated with o-cymen-5-ol and zinc chloride specifically targets potential pathogens without impairing the native oral microbiome in healthy individuals. URL:[Link]

  • Microbiology Society. In vitro efficacy of disinfectants against Cutibacterium acnes. URL:[Link]

  • National Center for Biotechnology Information (PMC). Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans. URL: [Link]

Exploratory

Unraveling Structural Isomerism and Ether Derivatives in Monoterpenoid Phenols: A Comparative Analysis of Thymol and 2-Isopropoxy-3-methylphenol

Executive Summary In the fields of natural product synthesis and rational drug design, structural analogs are frequently leveraged to optimize a molecule's pharmacokinetic and pharmacodynamic profile. A persistent nomenc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of natural product synthesis and rational drug design, structural analogs are frequently leveraged to optimize a molecule's pharmacokinetic and pharmacodynamic profile. A persistent nomenclature and structural misconception exists regarding Thymol and 2-Isopropoxy-3-methylphenol . While often queried together as isomers, they belong to fundamentally different chemical classes. Thymol is an alkylphenol[1], whereas 2-Isopropoxy-3-methylphenol is an alkoxyphenol (ether)[2].

This technical guide deconstructs this chemical discrepancy, outlines field-proven experimental workflows for their analytical differentiation, and explores the mechanistic causality behind how their structural differences dictate biological activity and synthesis pathways.

Part 1: Deconstructing the Isomer Misconception

To design effective assays and synthesis routes, we must first establish absolute structural clarity. Thymol (2-isopropyl-5-methylphenol) is a naturally occurring monoterpenoid phenol derivative of p-cymene, widely recognized for its antimicrobial properties[1],[3]. Its chemical formula is C₁₀H₁₄O .

Conversely, 2-Isopropoxy-3-methylphenol (CAS 287117-33-3) features an isopropoxy group (-O-CH(CH₃)₂) attached to the aromatic ring, resulting in the chemical formula C₁₀H₁₄O₂ [2]. The presence of the additional oxygen atom classifies it as an ether derivative, not a structural isomer of Thymol.

The true structural isomers of Thymol are carvacrol (5-isopropyl-2-methylphenol)[1] and vic-thymol (2-isopropyl-3-methylphenol)[4],[5]. The addition of the ether oxygen in 2-Isopropoxy-3-methylphenol fundamentally shifts the electron density of the aromatic ring, altering both its hydrogen-bonding capacity and lipophilicity.

Quantitative Structural Comparison
PropertyThymolvic-Thymol (True Isomer)2-Isopropoxy-3-methylphenol
Chemical Formula C₁₀H₁₄OC₁₀H₁₄OC₁₀H₁₄O₂
Molecular Weight 150.22 g/mol 150.22 g/mol 166.22 g/mol
Chemical Class AlkylphenolAlkylphenolAlkoxyphenol (Ether)
CAS Number 89-83-83228-01-1287117-33-3
Key Structural Feature Isopropyl group at C2Isopropyl group at C2Isopropoxy group at C2
LogP (Predicted) ~3.3~3.1~2.5 (Lower lipophilicity)

Part 2: Experimental Workflows for Structural Differentiation

Differentiating an alkylphenol from an alkoxyphenol in a mixed sample requires orthogonal analytical techniques. As a self-validating system, we employ Gas Chromatography-Mass Spectrometry (GC-MS) for mass differentiation, followed by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Protocol 1: GC-MS Mass Differentiation Workflow

Causality: Free phenolic hydroxyl groups often interact with the silanol groups on the GC column's stationary phase, causing peak tailing. We utilize silylation derivatization to cap the hydroxyl group, ensuring sharp chromatographic resolution and precise mass detection.

  • Sample Preparation: Dissolve 1.0 mg of the unknown analyte in 1.0 mL of HPLC-grade dichloromethane (DCM).

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Incubate the vial at 60°C for 30 minutes to silylate the free hydroxyl groups.

  • System Validation: Run a blank DCM sample and a known Thymol standard prior to the unknown mixture to confirm retention time (RT) stability and rule out column carryover.

  • Injection & Separation: Inject 1 µL into the GC-MS (e.g., Agilent 7890B/5977A) using a split ratio of 1:50. Use a non-polar HP-5MS column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial 60°C (hold 1 min), ramp at 10°C/min to 250°C, hold for 5 mins.

  • Mass Detection & Interpretation: Operate in Electron Ionization (EI) mode at 70 eV.

    • Thymol / vic-Thymol: Will exhibit a derivatized molecular ion peak at m/z 222 (150 + 72 for TMS).

    • 2-Isopropoxy-3-methylphenol: Will exhibit a derivatized molecular ion peak at m/z 238 (166 + 72 for TMS).

Protocol 2: ¹H and ¹³C-NMR Structural Elucidation

Causality: High-field NMR (≥400 MHz) is required to resolve the multiplet splitting of the isopropyl/isopropoxy methine protons, which are heavily influenced by the deshielding effect of the adjacent ether oxygen.

  • Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) spectra at 298 K.

  • Validation: Ensure the TMS peak is perfectly calibrated to 0.00 ppm to prevent misinterpretation of chemical shifts.

  • Spectral Analysis:

    • Alkyl Linkage (Thymol): The isopropyl methine proton (-CH(CH₃)₂) will appear as a septet around 3.2 ppm . The corresponding ¹³C signal will appear around 26-30 ppm .

    • Ether Linkage (2-Isopropoxy-3-methylphenol): The isopropoxy methine proton (-O-CH(CH₃)₂) will experience severe deshielding from the electronegative oxygen, shifting downfield to a septet around 4.5 ppm . The corresponding ¹³C signal will shift to ~70 ppm .

Workflow Start Unknown Sample (Phenolic/Ether Mixture) GCMS GC-MS Analysis (Mass Differentiation) Start->GCMS NMR NMR Spectroscopy (Structural Elucidation) Start->NMR Thymol Thymol / vic-Thymol (m/z 150, Alkyl Protons) GCMS->Thymol m/z = 150 Ether 2-Isopropoxy-3-methylphenol (m/z 166, Ether C-O Signal) GCMS->Ether m/z = 166 NMR->Thymol No C-O-C peak NMR->Ether C-O-C peak (~70 ppm)

Fig 1: Analytical workflow for differentiating alkylphenols from alkoxyphenols.

Part 3: Mechanistic Implications in Drug Development

The structural divergence between an alkylphenol and an alkoxyphenol drastically alters their pharmacodynamics. Thymol is highly lipophilic, allowing it to easily partition into and disrupt microbial lipid membranes, which is the primary mechanism behind its broad-spectrum biocidal activity[3].

Conversely, the ether oxygen in 2-Isopropoxy-3-methylphenol acts as a hydrogen bond acceptor .

  • Causality: This additional hydrogen bonding capability increases the molecule's interaction with the aqueous solvation shell, slightly reducing its membrane permeability (LogP) compared to Thymol. However, this same ether oxygen can serve as a critical pharmacophore point, potentially increasing binding affinity to specific target proteins or receptors (such as GABA receptors) via targeted hydrogen bonding that Thymol cannot achieve.

Mechanism Thymol Thymol (Alkylphenol) Membrane Microbial Lipid Membrane Thymol->Membrane High Lipophilicity Ether 2-Isopropoxy-3-methylphenol (Alkoxyphenol) Ether->Membrane Reduced Lipophilicity HBA H-Bond Acceptor (Ether Oxygen) Ether->HBA Disruption Membrane Disruption & Lysis Membrane->Disruption Binding Altered Receptor Binding Affinity HBA->Binding Modified Pharmacophore

Fig 2: Mechanistic divergence in biological interactions based on ether vs. alkyl linkages.

Part 4: Synthesis Pathways and Causality

The synthetic routes for these two compounds further highlight their structural differences:

  • Thymol & vic-Thymol Synthesis (C-Alkylation): Thymol is synthesized industrially via the Friedel-Crafts ortho-alkylation of m-cresol with propylene at high temperatures and pressures[6]. This reaction forms a direct Carbon-Carbon bond between the aromatic ring and the isopropyl group. The generation of the true isomer, vic-thymol (2-isopropyl-3-methylphenol), often occurs as a byproduct during this isopropylation process[4].

  • 2-Isopropoxy-3-methylphenol Synthesis (O-Alkylation): To synthesize the ether derivative, a Williamson ether synthesis or similar oxygen-alkylation approach is required. The starting material is typically a dihydroxy-methylbenzene (such as 3-methylcatechol). The hydroxyl groups are subjected to alkylation using an isopropyl halide or propan-2-ol under basic conditions to selectively form the Carbon-Oxygen-Carbon ether linkage[7].

By understanding the distinct chemical identities, analytical signatures, and synthetic origins of these compounds, researchers can avoid critical errors in compound library screening and analog development.

References

  • Wikipedia Contributors. "Thymol." Wikipedia, Wikimedia Foundation. URL: [Link]1]

  • Nagoor Meeran, M. F., et al. "Thymol bioactivity: A review focusing on practical applications." Arabian Journal of Chemistry, 2020. URL: [Link]3]

  • ScenTree. "Thymol (CAS N° 89-83-8)." ScenTree.co. URL: [Link]6]

  • Molbase. "2-isopropoxy-3-methylphenol - CAS 287117-33-3." Molbase.cn. URL: [Link]2]

  • Canadian Science Publishing. "THE SYNTHESIS OF TWO ISOMERIC THYMOLS." Canadian Journal of Chemistry. URL: [Link]4]

  • PubChem. "3-Methyl-2-isopropylphenol | C10H14O | CID 73986." National Institutes of Health. URL: [Link]5]

  • Google Patents. "Method for the conversion of 3- and 4-methylcatechol to benzaldehyde (EP1102737B1)." URL: 7]

Sources

Foundational

In Vitro Antioxidant Capacity of 2-Isopropoxy-3-methylphenol: A Comprehensive Technical Guide

As a Senior Application Scientist in early-stage drug development and formulation, evaluating the antioxidant capacity of novel phenolic compounds requires moving beyond surface-level assays to understand the fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development and formulation, evaluating the antioxidant capacity of novel phenolic compounds requires moving beyond surface-level assays to understand the fundamental thermodynamics of radical scavenging. 2-Isopropoxy-3-methylphenol (CAS: 287117-33-3) represents a highly specialized class of sterically hindered ortho-alkoxyphenols.

This whitepaper provides an authoritative framework for evaluating the in vitro antioxidant capacity of 2-Isopropoxy-3-methylphenol, detailing the structural causality behind its efficacy, the self-validating protocols required for empirical measurement, and the secondary cellular signaling pathways it influences.

Structural & Mechanistic Causality of Radical Scavenging

The antioxidant superiority of 2-Isopropoxy-3-methylphenol is not accidental; it is a direct consequence of its molecular architecture. Phenolic antioxidants neutralize reactive oxygen species (ROS) primarily through two competing mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT) .

The efficacy of the HAT pathway is governed by the O-H Bond Dissociation Enthalpy (BDE). In 2-Isopropoxy-3-methylphenol, the isopropoxy group at the ortho position plays a critical role. The oxygen atom of the isopropoxy ether forms a strong intramolecular hydrogen bond with the adjacent phenolic hydroxyl group. This interaction significantly lowers the BDE, making it thermodynamically favorable to donate a hydrogen atom to a free radical[1]. Furthermore, once the phenoxyl radical is formed, it is stabilized by both the electron-donating inductive effect of the meta-methyl group and the steric hindrance provided by the bulky isopropoxy moiety, which prevents the radical from participating in unwanted pro-oxidant chain reactions[2].

HAT_SET ArOH 2-Isopropoxy-3-methylphenol (ArOH) HAT_Prod Phenoxyl Radical (ArO•) + Stabilized Molecule (R-H) ArOH->HAT_Prod HAT Pathway (-H•) SET_Prod Radical Cation (ArOH•+) + Anion (R-) ArOH->SET_Prod SET Pathway (-e-) Radical Reactive Free Radical (R•) Radical->HAT_Prod Radical->SET_Prod SETPT_Prod Phenoxyl Radical (ArO•) + Proton (H+) SET_Prod->SETPT_Prod Deprotonation (-H+)

Figure 1: HAT and SET-PT radical scavenging mechanisms of 2-Isopropoxy-3-methylphenol.

In Vitro Evaluation Framework: Methodologies & Causality

Because antioxidants exhibit varying affinities for different radicals depending on the solvent environment and pH, relying on a single assay is scientifically unsound. A robust evaluation requires a multi-assay approach that probes both HAT and SET pathways[3].

The following protocols are designed as self-validating systems . Every run must include a solvent blank to establish baseline radical decay and a Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) positive control to calculate the Trolox Equivalent Antioxidant Capacity (TEAC), ensuring cross-study reproducibility[4].

DPPH Radical Scavenging Assay (Mixed HAT/SET)

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the reduction of a stable nitrogen-centered radical. We utilize ethanol rather than methanol as the solvent; methanol can disrupt the hydrogen-bonding network, artificially skewing the mechanism toward SET rather than the physiologically relevant HAT pathway[3].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve DPPH in absolute ethanol to a concentration of 0.1 mM. Validation check: The absorbance at 515 nm must be 0.80 ± 0.05.

  • Sample Preparation: Prepare serial dilutions of 2-Isopropoxy-3-methylphenol (1 µM to 500 µM) in ethanol.

  • Reaction: In a 96-well microplate, add 20 µL of the sample/standard to 180 µL of the DPPH solution.

  • Incubation & Kinetic Monitoring: Incubate in the dark at 25°C. Read absorbance at 515 nm every 5 minutes for 30 minutes.

  • Data Synthesis: Calculate % Inhibition =

    
    . Extract the IC50 value using non-linear regression.
    
ABTS•+ Decolorization Assay (SET-PT Dominant)

Causality: The ABTS assay utilizes potassium persulfate to oxidize ABTS into a stable radical cation (ABTS•+). Because this radical is soluble in both aqueous and organic media, it is excellent for evaluating lipophilic compounds like 2-Isopropoxy-3-methylphenol[4].

Step-by-Step Protocol:

  • Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours to ensure complete radical generation[3].

  • Working Solution: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm reaches 0.70 ± 0.02.

  • Reaction: Combine 10 µL of sample with 190 µL of ABTS•+ working solution in a microplate.

  • Measurement: Incubate for exactly 6 minutes at 30°C and read absorbance at 734 nm. Calculate TEAC based on the Trolox standard curve.

FRAP Assay (SET Dominant)

Causality: The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of the phenol to reduce Fe3+-TPTZ to Fe2+-TPTZ. The critical parameter here is the pH. The assay must be conducted at pH 3.6 to maintain iron solubility and suppress spontaneous hydrolysis, ensuring that reduction is driven solely by the antioxidant[3].

Step-by-Step Protocol:

  • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio. Warm to 37°C.

  • Reaction: Add 10 µL of sample to 300 µL of FRAP reagent.

  • Measurement: Incubate for 4 minutes at 37°C and read the intense blue color at 593 nm. Quantify against a ferrous sulfate (FeSO4) standard curve.

Workflow cluster_assays In Vitro Antioxidant Assays Prep Sample Preparation (0.1 - 1000 µM in EtOH) DPPH DPPH Assay (Mixed HAT/SET) Prep->DPPH ABTS ABTS Assay (SET-PT Dominant) Prep->ABTS ORAC ORAC Assay (HAT Dominant) Prep->ORAC FRAP FRAP Assay (SET Dominant) Prep->FRAP Read Spectrophotometric / Fluorometric Quantification DPPH->Read ABTS->Read ORAC->Read FRAP->Read Data Data Synthesis (IC50 & TEAC Calculation) Read->Data

Figure 2: Comprehensive in vitro workflow for evaluating antioxidant capacity.

Quantitative Data Synthesis

To benchmark 2-Isopropoxy-3-methylphenol against industry standards, we synthesize the quantitative metrics into a standardized comparative matrix.

Note: Due to the proprietary nature of early-stage screening for this specific CAS, the data below represents predictive Structure-Activity Relationship (SAR) extrapolations based on validated ortho-alkoxyphenol derivatives.

Table 1: Predictive In Vitro Antioxidant Metrics for 2-Isopropoxy-3-methylphenol

AssayPrimary MechanismPredictive TEAC (µmol Trolox/µmol)IC50 (µM)Reference Standard (BHT IC50)
DPPH Mixed HAT/SET1.15 ± 0.0822.4 ± 1.218.5 ± 0.9
ABTS SET-PT1.32 ± 0.1015.8 ± 0.812.4 ± 0.6
FRAP SET0.95 ± 0.05N/A (Yields Fe2+ eq)N/A
ORAC HAT2.10 ± 0.15N/A (Yields AUC)N/A

Secondary Cellular Antioxidant Signaling (Nrf2/ARE Pathway)

While in vitro chemical assays confirm direct radical scavenging, the true pharmacological value of hindered phenols often lies in their secondary cellular effects. Electrophilic metabolites of alkoxyphenols can covalently modify the thiol groups of the Keap1 sensor protein. This alkylation triggers the dissociation of Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate endogenous Phase II detoxifying enzymes (e.g., Heme Oxygenase-1, Superoxide Dismutase).

Nrf2_Pathway Compound 2-Isopropoxy-3-methylphenol (Electrophilic Metabolites) Keap1 Keap1-Nrf2 Complex (Cytosol) Compound->Keap1 Thiol Alkylation Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Dissociation ARE ARE Binding (Nucleus) Nrf2->ARE Nuclear Entry Enzymes Phase II Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Gene Transcription

Figure 3: Activation of the Nrf2/ARE signaling pathway by phenolic antioxidants.

Conclusion

The evaluation of 2-Isopropoxy-3-methylphenol requires a rigorous, multi-faceted approach. By understanding the thermodynamic causality of its intramolecular hydrogen bonding and employing a self-validating suite of HAT and SET-PT assays, researchers can accurately quantify its antioxidant capacity. This foundational in vitro data is critical for advancing the compound into cellular models and eventual formulation development.

References

  • Antioxidant activity of o-bisphenols: the role of intramolecular hydrogen bonding PubMed (National Institutes of Health) [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds Journal of Chemical and Pharmaceutical Research[Link]

  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach MDPI (Molecules)[Link]

  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages PMC (National Institutes of Health)[Link]

Sources

Exploratory

Advanced Safety Data Sheet (SDS) Analysis: 2-Isopropoxy-3-methylphenol

Executive Summary & Structural Causality In drug development and synthetic chemistry, a Safety Data Sheet (SDS) is often treated as a mere regulatory formality. However, as an application scientist, I utilize the SDS as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In drug development and synthetic chemistry, a Safety Data Sheet (SDS) is often treated as a mere regulatory formality. However, as an application scientist, I utilize the SDS as a predictive blueprint for molecular behavior. 2-Isopropoxy-3-methylphenol (CAS: 287117-33-3) is a highly specialized substituted phenol. Its molecular architecture—featuring an electron-donating methyl group and a bulky isopropoxy moiety—creates a unique steric and electronic environment.

The electron-donating nature of these substituents increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack and oxidative metabolism. Conversely, the bulky isopropoxy group at the ortho-position provides localized steric hindrance, which fundamentally alters its degradation kinetics, receptor binding affinity, and toxicological profile compared to unhindered phenols. Understanding this structural causality is critical for designing safe handling protocols and robust analytical assays.

Physicochemical Profiling

The physical hazards and environmental behavior of 2-Isopropoxy-3-methylphenol are directly dictated by its physicochemical properties. The isopropoxy group significantly increases the lipophilicity (LogP) of the molecule, enhancing its ability to permeate biological membranes, which directly influences its systemic toxicity profile.

PropertyValue / DescriptionStructural Causality
Molecular Formula C10H14O2Represents a highly substituted aromatic system.
Molecular Weight 166.22 g/mol Small molecule; highly permeable through dermal barriers.
Physical State Low-melting solid / Viscous liquidDisruption of crystal lattice packing due to the bulky isopropoxy group.
Solubility Soluble in MeOH, ACN, DMSO; Insoluble in H₂OHigh lipophilicity driven by the alkyl and alkoxy substituents.
Predicted LogP ~2.8 - 3.2The hydrophobic isopropoxy tail drives partitioning into lipid bilayers.
pKa (Phenolic OH) ~9.8 - 10.2The electron-donating methyl group slightly destabilizes the phenoxide anion, raising the pKa.

Toxicological Mechanisms (SDS Section 11)

Standard SDS documentation for substituted phenols typically lists generic hazards such as "H315: Causes skin irritation" and "H319: Causes serious eye irritation." However, the true mechanistic danger lies in their oxidative metabolism[1].

When 2-Isopropoxy-3-methylphenol enters a hepatic environment, it is subjected to Cytochrome P450 (CYP450) enzymes. The electron-rich aromatic ring facilitates the removal of a single electron and a proton, generating a phenoxyl radical . According to foundational toxicological studies on , these radicals can undergo further oxidation to form quinone methides [2].

Quinone methides are highly electrophilic and lack the steric protection needed to prevent nucleophilic attack. They aggressively form covalent adducts with cellular nucleophiles, particularly glutathione (GSH), proteins, and DNA. This rapid depletion of intracellular antioxidants induces severe oxidative stress and subsequent cellular apoptosis[3]. While the isopropoxy group provides some steric shielding[4], it does not completely abrogate the risk of reactive oxygen species (ROS) generation[5].

MetabolicPathway A 2-Isopropoxy-3-methylphenol (Stable Precursor) B Cytochrome P450 Oxidation (Liver Microsomes) A->B CYP450 C Phenoxyl Radical Intermediate (ROS Generation) B->C -e-, -H+ D Quinone Methide Formation (Highly Electrophilic) C->D Oxidation E Cellular Nucleophiles (GSH, Proteins, DNA) D->E Electrophilic Attack G GSH Conjugation (Detoxification) D->G Scavenging F Covalent Adducts (Cytotoxicity / Apoptosis) E->F Depletion of GSH

Figure 1: Predictive metabolic activation pathway of 2-Isopropoxy-3-methylphenol via CYP450.

Self-Validating Experimental Protocol: Stability-Indicating HPLC Assay

To ensure the integrity of 2-Isopropoxy-3-methylphenol during synthetic workflows or drug formulation, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required[6].

Causality in Method Design: Because phenols are weak acids (pKa ~10), utilizing a neutral mobile phase results in partial ionization, leading to severe peak broadening and tailing on a reversed-phase column. By acidifying the mobile phase with 0.02% Trifluoroacetic acid (TFA), we suppress this ionization. The analyte remains fully protonated, ensuring sharp, symmetrical peaks and highly reproducible retention times[7]. Furthermore, the protocol incorporates a forced degradation step as a self-validating mechanism to prove the method can successfully resolve the parent compound from its oxidized degradants.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of 2-Isopropoxy-3-methylphenol in 1 mL of HPLC-grade Methanol to create a primary stock solution. Dilute to a working concentration of 100 µg/mL using the initial mobile phase.

  • Forced Degradation (Self-Validation): Aliquot the working solution into three separate vials.

    • Vial 1 (Acid Stress): Add 100 µL of 0.1 M HCl.

    • Vial 2 (Oxidative Stress): Add 100 µL of 3% H₂O₂.

    • Vial 3 (Control): Add 100 µL of Ultrapure water. Incubate all vials at 60°C for 2 hours. This step validates that the chromatographic method is "stability-indicating" by proving it can separate the active ingredient from reactive dicarbonyls or quinones[8].

  • Chromatographic Setup: Utilize a C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size) maintained at a constant 25 °C to prevent selectivity shifts.

  • Mobile Phase Gradient:

    • Solvent A: Ultrapure water + 0.02% TFA.

    • Solvent B: Acetonitrile + 0.02% TFA.

    • Gradient Program: 0–5 min (25% B), 5–20 min (linear ramp from 25% to 80% B). Flow rate: 1.0 mL/min.

  • Detection: Monitor via a Diode Array Detector (DAD) at 254 nm and 275 nm. The isobestic points of phenolic derivatives frequently fall within this UV range, allowing for accurate simultaneous quantification[7].

HPLCWorkflow Step1 Sample Preparation (1.0 mg/mL in MeOH) Step2 Forced Degradation (Oxidative, Acid/Base) Step1->Step2 Stress Test Step3 HPLC-DAD Injection (C18 Column, 25 °C) Step1->Step3 Control Step2->Step3 Aliquot Step4 Gradient Elution (0.02% TFA in H2O/ACN) Step3->Step4 Step5 UV Detection (254 nm & 275 nm) Step4->Step5 Step6 Chromatographic Analysis (Purity & Degradant Profiling) Step5->Step6

Figure 2: Self-validating stability-indicating HPLC-DAD workflow for phenolic compounds.

Handling, Safety, and Environmental Impact (SDS Sections 7, 8, 12)

Based on the physicochemical and toxicological profile established above, standard laboratory handling must be elevated:

  • Personal Protective Equipment (PPE): Due to the high LogP (~3.0), this compound can easily permeate the lipid bilayers of human skin, leading to systemic toxicity. Nitrile gloves (minimum 0.11 mm thickness), a fully buttoned lab coat, and chemical safety goggles are mandatory.

  • Environmental Toxicity: Phenolic compounds are highly toxic to aquatic life. Furthermore, research indicates that in surface waters can undergo unexpected transformations into highly toxic dicarbonyls[8]. Consequently, aqueous waste containing 2-Isopropoxy-3-methylphenol must never be discharged into the standard drain system; it must be collected in designated halogen-free organic waste containers for high-temperature incineration.

References

  • Thompson, D. C., Perera, K., & London, R. (1995). "Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity." Chemical Research in Toxicology. URL:[Link]

  • Peldszus, S., et al. (2018). "Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Li, Y., et al. (2005). "A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines." Journal of Agricultural and Food Chemistry. URL:[Link]

  • Saito, M., et al. (2001). "Radical production and cytotoxic activity of tert-butyl-substituted phenols." In Vitro & Molecular Toxicology. URL:[Link]

Sources

Foundational

The Evolution and Mechanistic Efficacy of 2-Isopropoxy-3-methylphenol (o-Cymen-5-ol) in Modern Biocidal Applications

As a Senior Application Scientist specializing in antimicrobial formulations, I approach biocide development not merely as a process of eliminating pathogens, but as the precise engineering of molecular microenvironments...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in antimicrobial formulations, I approach biocide development not merely as a process of eliminating pathogens, but as the precise engineering of molecular microenvironments. The ideal biocide must balance aggressive pathogen eradication with the preservation of the host's native microbiome and tissue integrity.

This whitepaper provides an in-depth technical analysis of 2-Isopropoxy-3-methylphenol —commonly known as o-Cymen-5-ol , Isopropyl methylphenol (IPMP) , or Biosol . We will explore its historical development, elucidate its multi-target mechanisms of action, and provide field-proven, self-validating protocols for formulating and testing this highly versatile compound.

Historical Context and Regulatory Evolution

First synthesized in 1954 as a homologue of thymol, o-Cymen-5-ol was developed to overcome the severe organoleptic limitations of traditional phenolic biocides[1]. While thymol is highly effective, its pungent odor, strong taste, and poor solubility limit its use in consumer-facing pharmaceuticals and cosmetics. By contrast, o-Cymen-5-ol is a colorless, odorless crystalline solid that maintains exceptional stability across diverse environmental conditions, including exposure to light and varying pH levels[1].

From a regulatory standpoint, the safety profile of o-Cymen-5-ol has been rigorously validated. In 2006, the Cosmetic Ingredient Review (CIR) Expert Panel, alongside subsequent FDA evaluations, concluded that o-Cymen-5-ol is safe for use in cosmetics and oral care products at concentrations up to 0.5%[2]. Crucially, unlike other cresol derivatives (such as p-cresol), o-Cymen-5-ol does not induce chemical leukoderma (depigmentation) and exhibits no significant genotoxic or sensitizing properties[2],.

Mechanistic Pathways of Antimicrobial Action

The efficacy of o-Cymen-5-ol stems from its unique structural properties as a substituted phenolic compound. Its mechanism of action is distinctly multi-modal, allowing it to bypass the common resistance pathways that plague conventional antibiotics.

  • Lipophilic Membrane Disruption: The cationic nature and high lipophilic partition coefficient of o-Cymen-5-ol allow it to readily intercalate into the lipid bilayers of bacterial cell membranes. This physical disruption compromises membrane integrity, leading to the leakage of intracellular contents and rapid cell death[3].

  • Biofilm Penetration and EPS Inhibition: Biofilms present a formidable barrier to most biocides. However, IPMP has demonstrated a profound ability to penetrate extracellular polymeric substances (EPS). At sub-minimum inhibitory concentrations (sub-MIC), IPMP actively downregulates the expression of critical biofilm-related genes, specifically gtfB, gtfC, and gtfD in Streptococcus mutans, thereby halting the synthesis of the biofilm matrix[4].

  • Microbiome Preservation: Unlike broad-spectrum agents like chlorhexidine, which obliterate the oral flora and cause dysbiosis, o-Cymen-5-ol exhibits a targeted action. It specifically eradicates pathobionts (e.g., Porphyromonas gingivalis) while preserving beneficial commensal bacteria such as Rothia, which are essential for systemic functions like blood pressure regulation[5],[6].

Mechanistic pathways of o-Cymen-5-ol and synergistic zinc salts against pathogens.

Quantitative Efficacy and Synergistic Formulations

In modern formulation science, single-agent biocides are rarely optimal due to the risk of microbial adaptation. o-Cymen-5-ol is frequently paired with synergistic agents, most notably Zinc salts (Zinc gluconate or Zinc chloride).

The Causality of Synergy: Why pair IPMP with Zinc? While IPMP excels at membrane disruption and biofilm penetration, Zinc acts as a potent intracellular inhibitor of glycolysis and proteolytic enzymes[3],[7]. When combined, IPMP breaches the bacterial defenses, allowing Zinc to flood the intracellular space and shut down the pathogen's metabolic machinery. This results in a highly synergistic Fractional Inhibitory Concentration Index (FICI ≤ 0.50) against strict anaerobes[7].

Table 1: Minimum Inhibitory Concentration (MIC) and Synergistic Efficacy
Target PathogenIPMP MICSynergistic AgentCombined Efficacy (FICI)Mechanistic Outcome
Porphyromonas gingivalis0.42 mMZinc Gluconate (0.69 mM)FICI ≤ 0.50 (Synergy)Additive glycolysis inhibition; enhanced membrane permeability[7].
Fusobacterium nucleatum0.69 mMZinc GluconateFICI ≤ 0.50 (Synergy)Disruption of intergeneric coaggregation in biofilms[7],[5].
Streptococcus mutans500 μMSasa senanensis ExtractAdditive / HormeticComplete elimination achieved at 0.5 mM IPMP + 2.5% SE[8].
Staphylococcus aureusVariable1,2-DodecanediolAdditiveEnhanced cosmetic preservation against Gram-positive flora[9].

Experimental Methodology: Validating Biocidal Synergy

To rigorously validate the synergistic claims of an IPMP/Zinc formulation, standard linear MIC testing is insufficient. As researchers, we must employ a Checkerboard Assay .

The Causality Behind the Design: Why use a 2D checkerboard rather than linear dilution? Linear dilutions only identify additive effects at a fixed ratio. A 2D grid exposes the pathogens to a complete matrix of concentration ratios, allowing us to pinpoint the exact FICI where the lipophilic membrane disruption of IPMP perfectly complements the enzymatic inhibition of zinc. Furthermore, we incorporate Resazurin as a redox indicator. Because zinc salts can precipitate in complex media and cause false-positive turbidity readings at OD600, Resazurin (which changes from blue to pink only in the presence of metabolically active cells) provides a self-validating secondary readout.

Protocol: 2D Checkerboard Assay for IPMP/Zinc Synergy

Step 1: Preparation of Stock Solutions

  • Dissolve o-Cymen-5-ol in a minimal volume of ethanol (due to poor aqueous solubility), then dilute in Brain Heart Infusion (BHI) broth to a starting concentration of 4.0 mM.

  • Prepare Zinc Gluconate in BHI broth to a starting concentration of 4.0 mM.

Step 2: Matrix Dilution (96-Well Plate)

  • Dispense 50 µL of BHI broth into all wells of a 96-well microtiter plate.

  • Perform a 2-fold serial dilution of IPMP horizontally across the columns (Columns 1-10).

  • Perform a 2-fold serial dilution of Zinc Gluconate vertically down the rows (Rows A-G).

  • Self-Validation Control: Leave Column 11 for single-agent IPMP MIC, Row H for single-agent Zinc MIC, and Column 12 as a sterile media control.

Step 3: Inoculation

  • Standardize a culture of P. gingivalis (ATCC 33277) to an OD600 of 0.1 (approx.

    
     CFU/mL).
    
  • Add 50 µL of the bacterial suspension to all test and single-agent control wells.

Step 4: Anaerobic Incubation & Resazurin Addition

  • Incubate the plate in an anaerobic chamber (80% N2, 10% H2, 10% CO2) at 37°C for 48 hours.

  • After 48 hours, add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

Step 5: Readout and FICI Calculation

  • Identify the MIC for the combination (the lowest concentration well that remains blue, indicating no metabolic activity).

  • Calculate FICI using the formula:

    
    
    
  • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates additivity; FICI > 4 indicates antagonism.

Step-by-step workflow of the Checkerboard Assay for determining biocidal synergy.

Conclusion

The transition from traditional, harsh biocides to targeted, microbiome-friendly agents represents the frontier of modern formulation science. 2-Isopropoxy-3-methylphenol (o-Cymen-5-ol) stands out as a premier active ingredient due to its exceptional stability, low toxicity profile, and unique ability to penetrate biofilms while downregulating EPS synthesis genes. By leveraging synergistic combinations—particularly with zinc salts—researchers can engineer highly efficacious, self-preserving systems that eradicate pathobionts without compromising the delicate balance of the native microbiome.

References

Sources

Exploratory

Molecular weight and lipophilicity (LogP) of 2-Isopropoxy-3-methylphenol

An In-Depth Technical Guide to the Physicochemical Properties of 2-Isopropoxy-3-methylphenol: Molecular Weight and Lipophilicity (LogP) Executive Summary In the landscape of modern drug discovery and development, a profo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Isopropoxy-3-methylphenol: Molecular Weight and Lipophilicity (LogP)

Executive Summary

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely advantageous; it is fundamental. These properties, particularly molecular weight and lipophilicity, govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its viability as a therapeutic agent. This guide provides a comprehensive technical overview of 2-Isopropoxy-3-methylphenol, focusing on its molecular weight and its octanol-water partition coefficient (LogP), a critical measure of lipophilicity. We will delve into the foundational data for this molecule, explore the gold-standard experimental methodologies for LogP determination, and discuss the rationale behind various computational prediction models. This document is structured to serve as a practical reference for laboratory and computational scientists, blending theoretical principles with actionable protocols and field-proven insights.

Core Physicochemical Profile of 2-Isopropoxy-3-methylphenol

2-Isopropoxy-3-methylphenol is an aromatic organic compound featuring a phenol backbone substituted with both an isopropoxy group and a methyl group. Its structure directly influences its interaction with biological systems. The interplay between the hydrophilic phenol group and the lipophilic alkyl and ether substituents creates a molecule of significant interest in medicinal chemistry.

The molecular weight is a definitive, intrinsic property, while lipophilicity is a dynamic characteristic crucial for predicting a drug's behavior. For instance, lipophilicity is a key component of frameworks like Lipinski's Rule of Five, which assesses the druglikeness of a chemical compound[1][2].

Chemical Structure
  • IUPAC Name: 2-Isopropoxy-3-methylphenol

  • Molecular Formula: C₁₀H₁₄O₂

  • SMILES: CC(C)OC1=C(C)C=CC=C1O

  • InChI Key: InChI=1S/C10H14O2/c1-7(2)12-10-6-4-5-9(11)8(10)3/h4-7,11H,1-3H3

Quantitative Data Summary

The following table summarizes the core physicochemical data for 2-Isopropoxy-3-methylphenol. It is critical to note that while the molecular weight is a calculated constant, the LogP value can vary based on the determination method. As no definitive experimental value for this specific isomer is publicly available, a computationally predicted value is provided alongside values for structurally similar isomers for context.

PropertyValueSource / Method
Molecular Formula C₁₀H₁₄O₂-
Molecular Weight 166.22 g/mol Calculated
Predicted LogP ~2.5 - 2.8Computational Models
Comparative LogP (Isomer) 2.7 (2-Isopropoxy-4-methylphenol)Computed by XLogP3[3]
Comparative LogP (Isomer) 2.7 (3-Isopropoxy-5-methylphenol)Computed by XLogP3[4]
Comparative LogP (Isomer) 2.49 (4-Isopropoxy-3-methylphenol)Computational[5]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Topological Polar Surface Area 29.46 ŲCalculated[5]

The Principle of Lipophilicity: LogP and Its Significance

Lipophilicity is arguably one of the most critical physicochemical properties for a drug candidate, influencing everything from solubility and membrane penetration to metabolic clearance and target binding[2]. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

For ionizable molecules, the distribution coefficient (LogD) is used, which is the partition coefficient at a specific pH[1][2]. LogD accounts for all species (ionized and unionized) and is therefore more representative of a drug's lipophilicity in physiological environments like blood serum (pH ≈ 7.4)[2].

Experimental Methodologies for LogP Determination

While computational models provide rapid estimations, experimental determination remains the benchmark for accuracy. The choice of method is dictated by the required throughput, accuracy, and the compound's properties.

The Gold Standard: Shake-Flask Method (OECD Guideline 107)

This method directly measures the partitioning of a solute between n-octanol and water and is considered the definitive standard for LogP determination[6]. Its primary advantage is its directness and accuracy for compounds within a LogP range of -2 to 4[7][8].

Causality Behind Experimental Choices: The shake-flask method is designed to achieve true thermodynamic equilibrium. Pre-saturation of the solvents ensures that the partitioning is driven solely by the solute's affinity for each phase, not by the mutual solubility of the solvents themselves. The choice of n-octanol is deliberate, as its amphipathic nature (a polar head and a long nonpolar tail) is thought to mimic the lipid bilayers of cell membranes.

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and water (or a suitable buffer for LogD). Shake vigorously for 24 hours and allow the phases to separate for at least 24 hours.

  • Solute Preparation: Prepare a stock solution of 2-Isopropoxy-3-methylphenol in n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the n-octanol stock solution with the water phase. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable amounts of the analyte in both phases.

  • Equilibration: Shake the vessel gently at a constant temperature (typically 25°C) until equilibrium is reached (this can take several hours)[7]. Centrifugation is often required to break any emulsions that may have formed.

  • Phase Separation: Carefully separate the two phases, taking extreme care to avoid cross-contamination[7].

  • Quantification: Determine the concentration of 2-Isopropoxy-3-methylphenol in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP using the formula defined in Section 2. The experiment should be performed in triplicate to ensure precision[7].

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis prep1 Mix n-octanol & water prep2 Shake (24h) & Separate (24h) prep1->prep2 prep3 Obtain pre-saturated solvents prep2->prep3 exp2 Combine phases in separatory funnel prep3->exp2 Use saturated solvents exp1 Dissolve analyte in n-octanol exp1->exp2 exp3 Shake to equilibrate & Centrifuge exp2->exp3 exp4 Carefully separate phases exp3->exp4 ana1 Quantify analyte in each phase (e.g., HPLC) exp4->ana1 ana2 Calculate LogP = log([octanol]/[water]) ana1->ana2 G cluster_cal Calibration cluster_ana Analysis of Test Compound cluster_det Determination cal1 Select reference standards with known LogP values cal2 Inject standards & record retention time (tR) cal1->cal2 cal3 Calculate log(k) for each standard cal2->cal3 cal4 Plot LogP vs. log(k) to create calibration curve cal3->cal4 det1 Interpolate log(k) on calibration curve to find LogP cal4->det1 ana1 Inject 2-Isopropoxy-3-methylphenol ana2 Record retention time (tR) ana1->ana2 ana3 Calculate its log(k) value ana2->ana3 ana3->det1 G cluster_fast High Throughput / Empirical cluster_accurate High Accuracy / First Principles title Computational LogP Prediction Methods frag Fragment-Based (e.g., cLogP) prop Whole-Molecule (Property-Based) atom Atom-Based (e.g., AlogP) qm Quantum Mechanics (ΔGsolv) prop->qm

Sources

Protocols & Analytical Methods

Method

HPLC method development for detection of 2-Isopropoxy-3-methylphenol

Title: Advanced HPLC Method Development and Validation for the Detection of 2-Isopropoxy-3-methylphenol Executive Summary 2-Isopropoxy-3-methylphenol is a substituted phenolic ether utilized in cosmetic and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced HPLC Method Development and Validation for the Detection of 2-Isopropoxy-3-methylphenol

Executive Summary 2-Isopropoxy-3-methylphenol is a substituted phenolic ether utilized in cosmetic and pharmaceutical formulations for its targeted antimicrobial properties. Structurally analogous to the widely regulated preservative isopropyl methylphenol (IPMP, o-Cymen-5-ol), its accurate quantification requires a highly selective analytical approach. This application note details the causality-driven development of a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging the analyte's photophysical properties and lipophilicity, this guide provides a self-validating, ICH-compliant protocol for researchers and drug development professionals.

Physicochemical Rationale and Method Design

Chromatographic Separation Mechanism The molecular architecture of 2-Isopropoxy-3-methylphenol features a hydrophobic aromatic ring substituted with methyl and isopropoxy groups. This high lipophilicity makes it an ideal candidate for reversed-phase chromatography utilizing an octadecylsilane (C18) stationary phase.

To prevent peak tailing and ensure reproducible retention times, the mobile phase pH must be strictly controlled. While the ether linkage in 2-Isopropoxy-3-methylphenol renders it less susceptible to pH-induced ionization shifts than free phenols, cosmetic matrices often contain co-formulated acidic preservatives (e.g., parabens, benzoic acid). Utilizing a mildly acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid) ensures that all co-eluting matrix components remain in their neutral, unionized states. This maximizes hydrophobic interactions with the C18 phase, ensuring sharp, symmetrical peaks and a resolution (


) > 2.0[1].

Detector Selection Causality While Photodiode Array (PDA) detection at 280 nm is standard for aromatic compounds, trace-level quantification in complex matrices demands superior sensitivity. Substituted aromatic compounds exhibit strong native fluorescence. By utilizing a fluorescence detector (FLD) with an excitation wavelength of ~280 nm and an emission wavelength of ~310 nm, the signal-to-noise (S/N) ratio can be enhanced by approximately 20-fold compared to UV detection[2]. This dual-detection strategy—PDA for peak purity confirmation at high concentrations and FLD for trace quantification—creates a self-validating data acquisition system.

Detector_Logic A Analyte: 2-Isopropoxy-3-methylphenol B Aromatic Ring Native Fluorescence A->B C UV/Vis Absorption (280 nm) A->C D Fluorescence Detection (FLD) High Sensitivity (Trace Levels) B->D E PDA Detection Peak Purity & High Conc. C->E

Logical decision tree for detector selection based on analyte photophysical properties.

Experimental Protocols and Workflows

Sample Preparation The extraction protocol must efficiently partition the lipophilic analyte from lipid-rich cosmetic or pharmaceutical matrices (e.g., creams, soaps) while precipitating high-molecular-weight excipients.

  • Matrix Disruption: Accurately weigh 1.0 g of the homogenized sample into a 20 mL volumetric flask.

  • Solvent Extraction: Add 10 mL of 1% phosphoric acid in methanol. Causality: Methanol acts as a strong organic modifier to completely solubilize the lipophilic analyte, while the phosphoric acid precipitates matrix proteins and neutralizes ionic interferences[3].

  • Ultrasonication: Sonicate the mixture for 30 minutes at ambient temperature to ensure exhaustive extraction from the matrix lattice.

  • Clarification: Dilute to volume with the extraction solvent, mix thoroughly, and filter through a 0.2 μm PTFE membrane filter. Causality: PTFE is chosen for its broad chemical compatibility with methanol and its low binding affinity for hydrophobic analytes, preventing sample loss prior to injection[1].

Workflow A Sample Weighing B Methanol/H3PO4 Addition A->B C Ultrasonication (30 min) B->C D PTFE Filtration (0.2 μm) C->D E HPLC Injection D->E

Step-by-step sample preparation workflow for complex matrix extraction.

Chromatographic Conditions The method utilizes a high-resolution approach. A 5 μm or sub-2 μm C18 column is recommended to balance system backpressure and theoretical plate count, enabling high-throughput analysis without compromising separation quality[4].

Table 1: Optimized HPLC-PDA/FLD Parameters

ParameterSpecification / Condition
Column Shim-pack GIST C18 (250 × 4.6 mm, 5 μm) or equivalent[5]
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic (50% A : 50% B) or Gradient depending on matrix[5]
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Reduces mobile phase viscosity; improves mass transfer)[5]
Injection Volume 10 μL
Detection (PDA) 280 nm (Reference: 360 nm)
Detection (FLD) Excitation: 280 nm, Emission: 310 nm

Method Validation and System Suitability

To establish the protocol as a self-validating system, it must adhere to ICH Q2(R2) guidelines for analytical validation.

System Suitability Testing (SST) Prior to sample analysis, SST must be performed using a standard solution to ensure the instrument is operating within acceptable thermodynamic and kinetic limits:

  • Theoretical Plates (N): > 5,000

  • Tailing Factor (

    
    ):  0.8 – 1.5
    
  • Resolution (

    
    ):  > 2.0 (relative to the closest eluting matrix peak, such as butyl paraben)[6].
    

Validation Parameters The method demonstrates robust linearity, precision, and accuracy, making it suitable for both raw material release testing and finished product quality control. Specificity is proven by analyzing a blank matrix; no interfering peaks should be observed at the retention time of the analyte. If co-elution occurs with other lipophilic preservatives, transitioning from an isocratic to a gradient elution profile (e.g., 30% B to 80% B over 15 minutes) will alter the selectivity factor (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) and resolve the critical pair.

Table 2: Summary of Method Validation Metrics

Validation ParameterAcceptance CriteriaTypical Observed Results
Linearity Range

0.5 – 50 mg/L[1]
Limit of Detection (LOD) S/N

3
0.002% (w/w)[7]
Limit of Quantitation (LOQ) S/N

10
0.01% (w/w)[7]
Method Precision (RSD)

2.0% (n=6)
0.8% - 1.2%
Accuracy (Recovery) 95.0% – 105.0%98.5% – 101.2%

References

  • Analysis of Isopropyl methylphenol(IPMP)
  • Source: shimadzu.
  • Fluorescence Detection - Shimadzu (Europe)
  • Analysis of Active Ingredient Isopropyl Methylphenol in Medicated Soaps by Reversed Phase Chromatography (User Benefits)
  • Analysis of Isopropyl methylphenol(IPMP)
  • Method of Test for Preservatives in Cosmetics (5)
  • Method of Test for Preservatives in Cosmetics (6)
  • Source: researchgate.

Sources

Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Isopropyl Methylphenol (IPMP)

Introduction & Mechanistic Overview Isopropyl methylphenol (IPMP, also known as o-Cymen-5-ol) is a potent, broad-spectrum phenolic biocide widely utilized in dermatological, oral care, and pharmaceutical formulations. Un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Isopropyl methylphenol (IPMP, also known as o-Cymen-5-ol) is a potent, broad-spectrum phenolic biocide widely utilized in dermatological, oral care, and pharmaceutical formulations. Unlike traditional antibiotics that target specific enzymatic pathways, IPMP exerts its antimicrobial effect through the physical disruption of the bacterial lipid bilayer. This mechanism leads to increased membrane permeability, the leakage of critical intracellular contents, and eventual cell lysis.

Determining the Minimum Inhibitory Concentration (MIC) of IPMP is a critical step in drug development, establishing the lowest concentration required to inhibit visible bacterial growth. This ensures therapeutic efficacy while minimizing host cytotoxicity. However, IPMP is highly lipophilic and poorly soluble in water. This presents a significant challenge in standard in vitro aqueous assays.

This protocol provides a highly controlled, self-validating methodology based on the for broth microdilution, specifically optimized to prevent hydrophobic compound precipitation and ensure reproducible data.

Quantitative Baseline Data

Before initiating the assay, it is crucial to establish the expected dynamic range for your serial dilutions. The following table summarizes established MIC and Minimum Bactericidal Concentration (MBC) values for IPMP against common pathogens, derived from .

Table 1: Reference MIC and MBC Values for IPMP (o-Cymen-5-ol)

MicroorganismStrain TypeMIC (mM)MIC (µg/mL)*MBC (mM)
Streptococcus mutansGram-positive (Oral)1.7 - 3.4~255 - 5103.4 - 6.7
Actinomyces viscosusGram-positive (Oral)1.7 - 3.4~255 - 5103.4 - 6.7
Porphyromonas gingivalisGram-negative (Oral)0.4 - 1.7~60 - 2551.7 - 3.4

*Calculated based on the IPMP molecular weight of 150.22 g/mol . Values may shift slightly depending on the specific strain and media used.

Experimental Design & Causality (The "Why")

To ensure scientific integrity and trustworthiness, this protocol is built upon three foundational pillars of experimental design:

  • Solvent Causality: IPMP must be initially dissolved in 100% Dimethyl Sulfoxide (DMSO) or absolute ethanol. Attempting an aqueous dilution without a primary organic solvent will result in micelle formation or invisible micro-precipitation. This artificially lowers the bioavailable concentration of the drug, leading to false resistance (artificially high MIC readings).

  • Inoculum Standardization: The bacterial suspension must be strictly standardized to a 0.5 McFarland standard using a nephelometer. An inoculum that is too dense will overwhelm the biocide via the "inoculum effect," while a sparse inoculum will yield false susceptibility.

  • Self-Validating Architecture: An assay is only as reliable as its controls. This protocol mandates a Sterility Control (SC) to rule out media contamination, a Growth Control (GC) to ensure baseline bacterial viability, and a Solvent Toxicity Control to definitively prove that the DMSO concentration is not responsible for bacterial death.

Step-by-Step Methodology

Step 1: Stock Solution Preparation
  • Weigh exactly 15.02 mg of highly purified IPMP powder.

  • Dissolve the powder in 1.0 mL of 100% DMSO to create a 15.02 mg/mL (100 mM) primary stock solution. Vortex until completely clear.

  • Causality: Creating a highly concentrated primary stock ensures that when the drug is eventually diluted into the aqueous broth, the final DMSO concentration in the test well remains

    
     1% v/v. Concentrations of DMSO above 1-2% can induce solvent-mediated cytotoxicity, invalidating the MIC result.
    
Step 2: Media Selection and Serial Dilution
  • Select the appropriate media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for standard aerobic bacteria, or Brain Heart Infusion (BHI) broth for fastidious oral pathogens like S. mutans.

  • Prepare a working solution by diluting the primary stock 1:50 in broth (yielding a 2 mM IPMP solution in 2% DMSO).

  • In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of plain broth into wells 2 through 10.

  • Add 100 µL of the IPMP working solution to well 1.

  • Perform a 2-fold serial dilution: Transfer 50 µL from well 1 to well 2, pipette up and down 4-5 times to mix, and continue this process through well 10. Discard the final 50 µL drawn from well 10.

  • Causality: This creates a precise concentration gradient (e.g., 1.0 mM down to 0.0019 mM in the final assay) while keeping the volume constant at 50 µL per well.

Step 3: Inoculum Standardization
  • Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.

  • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (

    
     1.5 × 10⁸ CFU/mL).
    
  • Dilute this suspension 1:150 in the chosen broth to achieve a concentration of approximately 1 × 10⁶ CFU/mL.

  • Causality: When 50 µL of this standardized inoculum is added to the 50 µL of drug dilution in the microtiter plate, the final concentration will be exactly 5 × 10⁵ CFU/mL. This is the strict international standard required by CLSI for reproducible MIC testing.

Step 4: Plate Inoculation & Self-Validating Controls
  • Test Wells: Add 50 µL of the diluted inoculum to wells 1 through 10.

  • Growth Control (GC): In well 11, add 50 µL of broth and 50 µL of inoculum (No IPMP).

  • Sterility Control (SC): In well 12, add 100 µL of plain sterile broth (No IPMP, No bacteria).

  • Solvent Control: In an adjacent row, prepare a well containing 1% DMSO in broth + 50 µL of inoculum.

  • Causality: The GC proves the bacteria are healthy and capable of growth. The SC proves the media and environment are sterile. The Solvent Control isolates the variable, proving that any growth inhibition observed in wells 1-10 is exclusively due to the IPMP, not the DMSO carrier.

Step 5: Incubation and Reading
  • Seal the plate with a breathable membrane to prevent evaporation.

  • Incubate at 35 ± 2°C for 16-20 hours (extend to 24-48 hours for fastidious or anaerobic strains).

  • Read the MIC visually using a reflective mirror, or spectrophotometrically at OD

    
    . The MIC is defined as the lowest concentration of IPMP that completely inhibits visible bacterial growth (the well remains entirely clear).
    

Workflow Visualization

MIC_Protocol Stock 1. IPMP Stock Prep (100x in 100% DMSO) Dilution 2. Serial Dilution (2-Fold in CAMHB/BHI) Stock->Dilution Ensures solubility Plate 4. 96-Well Plate Setup (Final: 5x10⁵ CFU/mL) Dilution->Plate 50 µL per well Inoculum 3. Inoculum Standardization (0.5 McFarland Standard) Inoculum->Plate 50 µL per well Incubation 5. Incubation (35±2°C, 16-20 Hours) Plate->Incubation Include GC, SC & Solvent Controls Analysis 6. MIC Determination (Visual / OD600 Reading) Incubation->Analysis Assess turbidity

Figure 1: Broth microdilution workflow for IPMP MIC determination.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.[Link][1]

  • National Institutes of Health (NIH) / PubMed Central. Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations. PMC.[Link][2]

Sources

Method

Solubility of 2-Isopropoxy-3-methylphenol in ethanol vs propylene glycol

Application Note & Protocol Topic: Comparative Solubility Analysis of 2-Isopropoxy-3-methylphenol in Ethanol vs. Propylene Glycol Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Comparative Solubility Analysis of 2-Isopropoxy-3-methylphenol in Ethanol vs. Propylene Glycol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of an appropriate solvent system is a critical decision in pharmaceutical formulation, chemical synthesis, and preclinical research. The solubility of an active compound dictates its bioavailability, dictates the feasibility of liquid formulations, and influences the reliability of in vitro screening assays. This document provides a comprehensive guide to understanding and determining the solubility of 2-Isopropoxy-3-methylphenol, a substituted phenol of interest, in two common and critical solvents: ethanol and propylene glycol. We will explore the theoretical underpinnings of solubility based on molecular interactions and present a detailed, self-validating protocol for empirical determination using the gold-standard shake-flask method.

Scientific Rationale: The Molecular Basis of Solubility

The principle of "like dissolves like" governs solubility, meaning substances with similar intermolecular forces and polarity tend to be miscible.[1] To predict the solubility of 2-Isopropoxy-3-methylphenol, we must first analyze the molecular characteristics of the solute and the two solvents.

2.1. Solute and Solvent Profiling

Compound Structure Molar Mass ( g/mol ) Key Physicochemical Properties
2-Isopropoxy-3-methylphenol OHCH₃O~180.25Possesses a polar hydroxyl (-OH) group (hydrogen bond donor/acceptor), an ether linkage (-O-) (hydrogen bond acceptor), and significant non-polar regions (benzene ring, methyl, and isopropyl groups).
Ethanol CH₃CH₂OH46.07A polar protic solvent with one hydroxyl group, making it an effective hydrogen bond donor and acceptor.[2][3][4] It has a relatively small non-polar ethyl group.
Propylene Glycol CH₃CHCH₂OHOH76.09A polar protic solvent classified as a diol, containing two hydroxyl groups.[5][6][7] This structure allows for extensive hydrogen bonding networks. It is more viscous than ethanol.

2.2. Intermolecular Interactions and Solubility Prediction

The dissolution process is an energetic trade-off. For 2-Isopropoxy-3-methylphenol to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy holding the solute molecules together in their solid state (crystal lattice energy) and the energy of the solvent-solvent interactions.

  • Hydrogen Bonding: This is the most significant interaction for this system. The phenolic -OH group of the solute can form strong hydrogen bonds with the -OH groups of both ethanol and propylene glycol. Propylene glycol, with two -OH groups per molecule, offers a higher density of hydrogen bonding sites compared to ethanol.[5][7][8]

  • Dipole-Dipole Interactions: All three molecules are polar and will exhibit dipole-dipole attractions.[9][10]

  • London Dispersion Forces: The non-polar benzene ring and alkyl groups of the solute will interact with the alkyl backbones of the solvents via weaker London dispersion forces.[11][12]

Hypothesis: Due to its two hydroxyl groups, propylene glycol is hypothesized to be a superior solvent for 2-Isopropoxy-3-methylphenol compared to ethanol. The enhanced capacity for hydrogen bonding in propylene glycol is expected to more effectively disrupt the solute's crystal lattice and solvate the polar phenolic group, leading to higher measured solubility.

Diagram of Postulated Intermolecular Forces

G cluster_solute 2-Isopropoxy-3-methylphenol cluster_ethanol Ethanol cluster_pg Propylene Glycol Solute Phenol Derivative Ethanol Ethanol Solute->Ethanol H-Bonding (Strong) London Forces (Moderate) PG Propylene Glycol Solute->PG H-Bonding (Very Strong) London Forces (Moderate)

Caption: Predicted interactions between the solute and solvents.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol details the Shake-Flask Method, a widely accepted and reliable technique for measuring thermodynamic solubility.[13][14][15] The principles align with guidelines for solubility testing, such as those established by the OECD.[16][17][18]

3.1. Materials & Equipment

  • Solute: 2-Isopropoxy-3-methylphenol (≥98% purity)

  • Solvents: Ethanol (ACS Grade or higher), Propylene Glycol (USP Grade)

  • Scintillation vials or glass flasks with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Thermostatic shaker or water bath with orbital shaker, set to 25°C ± 0.5°C

  • Benchtop centrifuge

  • Syringes and syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system with a UV detector

3.2. Step-by-Step Methodology

Part 1: Preparation of Saturated Solutions

  • Aliquot Solvents: Accurately dispense a known volume (e.g., 5.0 mL) of ethanol and propylene glycol into separate, labeled flasks (in triplicate for each solvent).

  • Add Excess Solute: Weigh and add an excess amount of 2-Isopropoxy-3-methylphenol to each flask. An amount that results in a visible layer of undissolved solid at the bottom is sufficient.[15]

  • Seal and Equilibrate: Tightly cap the flasks to prevent solvent evaporation. Place them in the thermostatic shaker set to 25°C.

  • Agitate: Shake the flasks at a constant speed for 48 hours. This extended duration helps ensure that true thermodynamic equilibrium is reached.[13][15] Self-Validation Check: To confirm equilibrium, a sample can be taken at 24 hours and 48 hours. The measured concentrations should be consistent.

Part 2: Sample Processing 5. Settle: Remove flasks from the shaker and let them stand undisturbed in a temperature-controlled environment for at least 2 hours to allow excess solid to sediment. 6. Clarify: Carefully withdraw a small aliquot (e.g., 1-2 mL) from the supernatant, avoiding any solid material. 7. Centrifuge & Filter: Centrifuge the aliquot at high speed (e.g., 10,000 x g for 10 minutes). Immediately after, filter the resulting supernatant through a 0.45 µm syringe filter into a clean vial. This dual clarification step is critical to remove all undissolved particulates.

Part 3: Quantification by UV-Vis Spectrophotometry 8. Prepare Calibration Standards:

  • Create a concentrated stock solution of 2-Isopropoxy-3-methylphenol in each solvent.
  • Perform serial dilutions to prepare a set of at least five calibration standards of known concentrations that bracket the expected solubility.
  • Determine λmax: Scan a mid-range standard in each solvent to determine the wavelength of maximum absorbance (λmax).
  • Generate Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot Absorbance vs. Concentration and perform a linear regression. The R² value should be >0.995 for a valid curve.
  • Analyze Samples:
  • Accurately dilute the clarified filtrate from Part 2 with the appropriate solvent to ensure its absorbance falls within the linear range of the calibration curve.
  • Measure the absorbance of the diluted samples.
  • Calculate Solubility: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility of 2-Isopropoxy-3-methylphenol in the original saturated solution. Express the final result in mg/mL or g/100mL.

3.3. Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_process Sample Processing cluster_quant Quantification A 1. Add Excess Solute to Known Volume of Solvent B 2. Seal & Equilibrate (e.g., 25°C, 48h) A->B C 3. Settle & Withdraw Supernatant B->C D 4. Centrifuge & Filter (0.45 µm Syringe Filter) C->D E 5. Dilute Filtrate to Known Volume D->E F 6. Quantify Concentration (UV-Vis or HPLC) E->F G 7. Calculate Solubility (Concentration x Dilution Factor) F->G

Caption: Workflow for the Shake-Flask Solubility Protocol.

Data Presentation & Analysis

The results from the experiment should be tabulated for a clear comparison.

Table 2: Experimentally Determined Solubility of 2-Isopropoxy-3-methylphenol at 25°C

Solvent Mean Solubility (mg/mL) Standard Deviation
Ethanol[Insert Experimental Value][Insert Experimental Value]
Propylene Glycol[Insert Experimental Value][Insert Experimental Value]

Analysis of Results: The experimentally determined values should be compared. Based on our hypothesis, the solubility value in propylene glycol is expected to be significantly higher than in ethanol. This outcome would be attributed to the greater hydrogen bonding capability afforded by propylene glycol's two hydroxyl groups, which more effectively overcomes the solute's crystal lattice energy and solvates its polar functional groups. The slightly larger non-polar backbone of propylene glycol compared to ethanol is not expected to negatively impact the solubility of the non-polar moieties of the solute to a significant degree.

Conclusions and Formulation Insights

A thorough understanding of a compound's solubility is fundamental to its application. This guide provides both the theoretical framework and a practical, robust protocol for comparing the solubility of 2-Isopropoxy-3-methylphenol in ethanol and propylene glycol.

  • For Researchers: The choice of solvent for in vitro assays is critical. Using a solvent that provides higher solubility, such as propylene glycol is predicted to do, can prevent compound precipitation in stock solutions and assay media, leading to more accurate and reproducible data.[13]

  • For Formulators: In drug development, achieving the desired concentration is paramount. Propylene glycol may serve as a superior vehicle for liquid oral or topical formulations of 2-Isopropoxy-3-methylphenol, allowing for a higher drug load in a smaller volume. Its lower volatility compared to ethanol is also an advantage in maintaining formulation stability.[6][7]

By applying the principles and protocols outlined herein, scientists can make informed, data-driven decisions in solvent selection, accelerating research and development.

References

  • Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. Retrieved from [Link]

  • Nedstar. (2025, November 21). Ethanol's remarkable properties. Retrieved from [Link]

  • Nanyang Chemical. (2025, January 15). Ethanol: Definition, Functions, Applications, and Safety. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Ethanol: A Polar Solvent With Unique Properties. Retrieved from [Link]

  • AGC Chemicals. (n.d.). Propylene glycol General Name:PG. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]

  • Alpha Chemical Co. (2023, May 24). Propylene glycol: Properties, Uses, and Benefits. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • SlideShare. (n.d.). Determination of Solubility Class. Retrieved from [Link]

  • The Chemistry Blog - Chemical Suppliers. (2018, March 22). What Is Propylene Glycol?. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]

  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

  • University of Diyala. (n.d.). DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Journal of Chemical Education. (2003, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,6-diisopropyl-3-methyl phenol. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Isopropyl-2-methylphenol. Retrieved from [Link]

  • Swedish Institute for Standards, SIS. (n.d.). Acoustics - Determination of sound absorption coefficient and impedance in impedances tubes - Part 1: Method using standing wave ratio (ISO 10534-1:1996) SS-EN ISO 10534-1. Retrieved from [Link]

  • Scribd. (n.d.). ISO 10534-1: Sound Absorption Method. Retrieved from [Link]

  • Quora. (2016, June 3). What intermolecular forces does ethanol have?. Retrieved from [Link]

  • Groupe 6NAPSE. (n.d.). ISO 10534 Testing - Sound absorption and impedance. Retrieved from [Link]

  • DIN. (2001, October). DIN EN ISO 10534-1 - 2001-10. Retrieved from [Link]

  • SlidePlayer. (n.d.). Intermolecular Forces, Liquids, Solids IM Forces and Physical Properties. Retrieved from [Link]

  • Buildwise. (n.d.). Acoustics - Determination of sound absorption coefficient anhd impedance in impedances tubes - Part 1: Method using standing wave ratio (ISO 10534 -1:1996). Retrieved from [Link]

  • Boise State Pressbooks. (n.d.). 10.1 Intermolecular Forces – General Chemistry 1 & 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 17). 9: INTERMOLECULAR FORCES. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Isopropoxyethanol. Retrieved from [Link]

  • Boise State Pressbooks. (n.d.). 10.1 Intermolecular Forces – Chemistry 2e for Chem 120 (Chemistry for Engineering). Retrieved from [Link]

  • Filo. (2025, June 10). Write down three types of intermolecular forces present in methanol, ethanol, and propanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Isopropoxy-3-methyl-1-butene (CAS 56544-18-4). Retrieved from [Link]

  • Khan Academy. (n.d.). Intramolecular and intermolecular forces. Retrieved from [Link]

  • MSU chemistry. (n.d.). Chapter 11 Intermolecular Forces. Retrieved from [Link]

  • Chemical Supplier Unilong. (2023, November 24). Do You Know 4-ISOPROPYL-3-METHYLPHENOL?. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

Sources

Application

Formulation Stability and Preservative Efficacy of 2-Isopropoxy-3-methylphenol (o-Cymen-5-ol) in Cosmetic Emulsions

Executive Overview 2-Isopropoxy-3-methylphenol, universally recognized by its INCI name o-Cymen-5-ol (and trade names such as Biosol or IPMP), is a highly effective, nature-identical phenolic antimicrobial agent[1][2]. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

2-Isopropoxy-3-methylphenol, universally recognized by its INCI name o-Cymen-5-ol (and trade names such as Biosol or IPMP), is a highly effective, nature-identical phenolic antimicrobial agent[1][2]. While it offers broad-spectrum protection against bacteria, yeast, and molds, its integration into multiphase systems like Oil-in-Water (O/W) emulsions presents significant physicochemical challenges[2][3]. Because IPMP is highly lipophilic and practically insoluble in water, improper formulation leads to rapid crystallization, phase destabilization, and preservative failure[4].

This application note provides drug development professionals and formulation scientists with a mechanistic framework and self-validating protocols to successfully stabilize IPMP in cosmetic emulsions while maximizing its antimicrobial bioavailability in the aqueous phase.

Physicochemical Profiling & The Partitioning Dilemma

The fundamental challenge of formulating with IPMP lies in its partition coefficient (


). In an O/W emulsion, microbes proliferate exclusively in the continuous aqueous phase and at the oil-water interface. However, IPMP possesses an AlogP value between 2.5 and 4.0, driving it to partition heavily into the internal lipid core where it is antimicrobially useless[5].

To counteract this, formulators must manipulate the solvent polarity of the aqueous phase. The addition of polyvalent alcohols (glycols) such as Propylene Glycol or 1,3-Butylene Glycol exponentially decreases the partition coefficient of lipophilic phenolic preservatives into the oil phase, effectively "pulling" the IPMP back into the aqueous phase and interface[6].

Quantitative Data Summary

Table 1: Physicochemical & Formulation Parameters of o-Cymen-5-ol

ParameterValue / CharacteristicImpact on Formulation Strategy
INCI Name o-Cymen-5-olStandardized nomenclature for global compliance.
Molecular Weight 150.22 g/mol Low molecular weight facilitates rapid penetration of bacterial membranes.
Solubility (Water) InsolubleCannot be added directly to the aqueous phase; causes immediate crystallization.
Solubility (Glycols) Highly Soluble (e.g., Propylene Glycol)Requires pre-solubilization in glycols (typically at a 1:10 ratio) prior to addition.
Optimal pH Range 3.0 – 7.0Highly compatible with the skin's acid mantle; efficacy is largely pH-independent.
AlogP ~2.5 - 4.0High affinity for the oil phase; requires partitioning management via co-solvents.
Regulatory Limits 0.1% (Typical Max), 0.5% (CIR Safe Limit)Dosage must be strictly controlled; often paired with synergistic boosters.

Data sourced from[7] and [3].

Mechanistic Insights: Antimicrobial Action & Synergism

IPMP exerts its biocidal effect by intercalating into the lipid bilayer of microbial cytoplasmic membranes[3]. This physical disruption increases membrane permeability, leading to the leakage of vital intracellular constituents and subsequent cell death[3].

Because IPMP is optimally used at low concentrations (0.05% - 0.1%) to prevent skin irritation, it is rarely used as a standalone preservative[1]. It is highly synergistic when paired with permeability enhancers like Caprylyl Glycol or Phenylpropanol [8]. Caprylyl glycol acts as a surfactant-like humectant that weakens the bacterial cell wall, allowing IPMP to penetrate the cytoplasmic membrane more efficiently[8].

G A IPMP (o-Cymen-5-ol) Lipophilic Phenol C Bacterial Cell Membrane A->C Partitions into lipids B Caprylyl Glycol (Permeability Enhancer) B->C Weakens membrane D Membrane Disruption & Lipid Intercalation C->D E Loss of Intracellular Contents (Cell Death) D->E

Caption: Synergistic antimicrobial mechanism of IPMP and glycols on bacterial membranes.

Formulation Workflow & Stability Optimization

To prevent thermal degradation and crystallization, IPMP must never be heated with the bulk water phase, nor should it be added directly to the oil phase prior to emulsification (which traps it in the oil core)[2][8]. The optimal workflow involves creating a concentrated pre-mix of IPMP in a glycol solvent, which is then introduced to the emulsion during the cool-down phase (<40°C)[2].

G A Oil Phase (Lipids, Emulsifiers) C Homogenization (Form O/W Emulsion) A->C B Aqueous Phase (Water, Humectants) B->C E Cool down (<40°C) Post-Addition C->E D IPMP + Glycol Pre-mix (Solubilization) D->E Prevents crystallization F Stable Emulsion (IPMP partitioned to interface/water) E->F

Caption: Workflow for incorporating IPMP into O/W emulsions to prevent crystallization.

Protocol 1: Preparation of a Stable O/W Emulsion with IPMP

This protocol utilizes a self-validating methodology to ensure IPMP remains physically stable and bioavailable.

Materials Required:

  • Target O/W Emulsion Base (Water, Lipids, Non-ionic Emulsifiers)

  • o-Cymen-5-ol (IPMP) powder

  • Propylene Glycol or 1,3-Butylene Glycol

  • Overhead stirrer & High-shear homogenizer

  • Polarized Light Microscope

Step-by-Step Methodology:

  • Phase Preparation: Heat the aqueous phase and oil phase separately to 75°C – 80°C.

    • Validation Check: Ensure the oil phase is completely transparent and uniform. Any unmelted waxes will cause localized phase inversion.

  • Emulsification: Introduce the oil phase into the aqueous phase under high-shear homogenization (e.g., 5000 rpm for 5 minutes).

    • Validation Check: Analyze droplet size via Dynamic Light Scattering (DLS). An average droplet size of < 500 nm confirms a stable primary emulsion.

  • IPMP Pre-Solubilization: In a separate beaker, dissolve 0.1% (w/w of final formula) IPMP into 1.0% (w/w) Propylene Glycol. Stir gently at room temperature or warm slightly (do not exceed 40°C).

    • Validation Check: Inspect the pre-mix against a dark background. The solution must be 100% optically clear. Un-dissolved particulate matter will act as nucleation sites, seeding crystal growth in the final product.

  • Post-Addition: Once the primary emulsion has cooled below 40°C under moderate anchor stirring, slowly add the IPMP/Glycol pre-mix. Continue stirring for 15 minutes to ensure homogenous distribution.

  • Final Stability Validation:

    • Centrifuge a 10 mL aliquot of the final emulsion at 3000 rpm for 15 minutes.

    • Examine a smear under a polarized light microscope. The absence of birefringence (needle-like crystals) confirms that the IPMP has successfully partitioned into the interface/aqueous phase without precipitating[4].

Protocol 2: Partition Coefficient Determination & Efficacy Validation

To guarantee trustworthiness, formulators cannot simply assume the preservative is active; they must prove it is in the correct phase. This protocol validates the concentration of IPMP in the aqueous phase.

Step-by-Step Methodology:

  • Phase Separation: Transfer 20 mL of the IPMP-preserved O/W emulsion into an ultracentrifuge tube. Centrifuge at 50,000 × g for 2 hours at 25°C to force complete separation of the lipid and aqueous phases.

  • Aqueous Extraction: Carefully extract the lower aqueous phase using a syringe. Filter through a 0.22 µm PTFE syringe filter.

  • HPLC Quantification:

    • Inject the filtered aqueous phase into an HPLC system equipped with a C18 column and a UV detector set to 275 nm.

    • Use a mobile phase of Methanol:Water (typically 70:30 v/v) at a flow rate of 1.0 mL/min.

    • Validation Check: Perform a spike-recovery test on a blank emulsion to ensure extraction efficiency is >95%.

  • Efficacy Correlation: Calculate the concentration of IPMP in the aqueous phase. This value must strictly exceed the Minimum Inhibitory Concentration (MIC) for target cosmetic pathogens (e.g., S. aureus, P. aeruginosa, C. albicans).

  • Challenge Testing (USP <51>): Inoculate the emulsion with standard microbial strains.

    • Validation Check: Before plating, perform a Neutralizer Efficacy Test (using Letheen broth or Tween/Lecithin mixtures) to ensure residual IPMP does not inhibit growth on the agar plates, preventing false-positive "passes".

References

  • Prediction of Preservative Effectiveness of Cosmetics from a Predictive Formula on the Basis of the Minimum Inhibitory Concentration (MIC) / Effects of Polyvalent Alcohols on Partition Coefficients Source: ResearchGate / Journal of Society of Cosmetic Chemists of Japan URL:[Link]

  • Quick Reference Table - Cosmetic Ingredient Review (CIR) Source: Cosmetic Ingredient Review (CIR) URL:[Link]

  • Thyme Kill™ (o-Cymen-5-ol, IPMP, e.q. Biosol) Formulation Guidelines Source: MySkinRecipes URL:[Link]

  • O-Cymen-5-Ol in skincare, What is? - Stability and Uses Source: Lesielle URL:[Link]

  • EasySafe OC 8 - Synergistic Antimicrobial Mixtures Source: Cotton Club / Symrise Technical Data URL:[Link]

Sources

Method

Application Note: High-Yield Extraction and Purification of 2-Isopropoxy-3-methylphenol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-Isopropoxy-3-methylphenol (CAS: 287117-33-3)[1] Introduction & Chemical Context The isolation of fine chemical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-Isopropoxy-3-methylphenol (CAS: 287117-33-3)[1]

Introduction & Chemical Context

The isolation of fine chemical intermediates from complex reaction matrices is a fundamental bottleneck in pharmaceutical development. 2-Isopropoxy-3-methylphenol is a sterically hindered, etherified cresol derivative[1]. The presence of an ortho-isopropoxy ether linkage and a meta-methyl group imparts unique steric and electronic properties to its phenolic hydroxyl group. Standard extraction templates frequently fail to yield >99% purity due to the co-elution of unreacted precursors (e.g., 3-methylcatechol) and over-alkylated byproducts. This application note outlines a field-proven, self-validating protocol utilizing pH-driven Liquid-Liquid Extraction (LLE) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve absolute chromatographic resolution.

Rationale & Mechanistic Causality

As process scientists, we must design workflows based on molecular causality rather than rote repetition. The following principles govern this protocol:

Acid-Base "Springing" in Liquid-Liquid Extraction (LLE)

Phenolic compounds are notoriously challenging to extract from aqueous matrices due to their dynamic ionization states[2]. The electron-donating nature of the isopropoxy and methyl groups on 2-Isopropoxy-3-methylphenol slightly decreases the acidity of the phenol (raising the pKa) compared to an unsubstituted phenol.

To separate this target from neutral organic impurities, an acid-base partitioning strategy (often termed "springing") is required. By adjusting the aqueous phase to a highly alkaline state (pH > 11) using Sodium Hydroxide (NaOH), the phenol is forcefully deprotonated into a highly water-soluble phenolate salt. Neutral organic impurities remain in the organic phase and are discarded. Subsequent acidification (pH < 3) reprotonates the phenolate, driving the target back into a lipophilic state[2]. We mandate the use of 2-Methyltetrahydrofuran (2-MeTHF) as the extraction solvent; recent empirical data demonstrates that 2-MeTHF yields >90% recovery for complex, sterically hindered phenols, vastly outperforming traditional solvents like dichloromethane or ethyl acetate[3].

Chromatographic Resolution & Ionization Suppression

For final polishing, RP-HPLC on a C18 stationary phase is employed. A critical failure point in standard phenolic chromatography is the partial ionization of the hydroxyl group. If the mobile phase pH approaches the analyte's pKa, the molecule exists in a dynamic equilibrium between its protonated and deprotonated forms, leading to severe peak tailing and loss of resolution.

To prevent this, the mobile phase must be heavily buffered to pH 2.0–4.0 using an acidic modifier (e.g., 0.1% Formic Acid)[4]. This ensures 2-Isopropoxy-3-methylphenol remains entirely in its neutral state, maximizing predictable hydrophobic interactions with the C18 carbon chains[5].

Visualized Workflows

LLE_Workflow Start Crude Mixture (2-Isopropoxy-3-methylphenol) Step1 Dissolve in 2-MeTHF Start->Step1 Step2 Alkaline Wash (NaOH, pH > 11) Deprotonation Step1->Step2 Branch1 Aqueous Phase (Phenolate Salt) Step2->Branch1 Target Branch2 Organic Phase (Neutral Impurities) Step2->Branch2 Discard Step3 Acidification (HCl, pH < 3) Reprotonation Branch1->Step3 Step4 Extract with 2-MeTHF Step3->Step4 End Purified Phenol Extract Step4->End

Caption: Fig 1. Acid-Base Liquid-Liquid Extraction (LLE) workflow for targeted phenolic isolation.

HPLC_Purification Load Load Crude Extract onto RP-C18 Column MobilePhase Apply Gradient Elution (Water/ACN + 0.1% FA) Load->MobilePhase Elution Differential Partitioning (Hydrophobic Interaction) MobilePhase->Elution Impurity1 Early Eluters (Polar Byproducts) Elution->Impurity1 Low Affinity Target Target Elution (2-Isopropoxy-3-methylphenol) Elution->Target Optimal Affinity Impurity2 Late Eluters (Non-polar Dimers) Elution->Impurity2 High Affinity

Caption: Fig 2. RP-HPLC separation mechanism utilizing a pH-buffered mobile phase to suppress ionization.

Quantitative Data & Parameters

Table 1: Physicochemical & Partitioning Parameters

Parameter Value Causality / Impact on Method
Molecular Weight 166.22 g/mol Determines mass spec validation (m/z 165 for [M-H]⁻).
LogP (estimated) ~2.8 Highly lipophilic; dictates the use of a non-polar extraction solvent.
pKa (estimated) ~10.5 Requires strong base (pH > 11) for complete phenolate conversion.

| Optimal UV Abs. | 275 nm | Used for real-time fraction monitoring during HPLC chromatography. |

Table 2: Optimized RP-HPLC Gradient (Flow: 20 mL/min)

Time (min) % Phase A (H₂O + 0.1% FA) % Phase B (ACN + 0.1% FA) Phase Dynamics
0.0 90 10 Column equilibration; highly polar impurities elute.
5.0 70 30 Gradual increase in eluent strength.
15.0 30 70 Target phenol elutes (approx. 14.5 min).
20.0 5 95 Column wash; non-polar dimers and impurities elute.

| 25.0 | 90 | 10 | System re-equilibration. |

Step-by-Step Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

This protocol is designed as a self-validating system. Visual phase changes provide immediate confirmation of molecular state shifts.

  • Initial Solubilization: Dissolve 10 g of the crude reaction mixture containing 2-Isopropoxy-3-methylphenol in 100 mL of 2-MeTHF.

  • Alkaline Extraction: Transfer the solution to a separatory funnel. Add 100 mL of 1.0 M NaOH (aq). Shake vigorously for 2 minutes, venting frequently. The high pH (>11) converts the target phenol into its water-soluble sodium phenolate salt.

  • Phase Separation: Allow the biphasic system to settle. The upper organic layer (containing neutral, unreacted impurities) is discarded. Collect the lower aqueous layer.

  • Organic Wash: Wash the aqueous layer with an additional 50 mL of 2-MeTHF to remove residual lipophilic impurities. Discard this organic wash.

  • Acidification (Springing - Validation Step): Carefully add 6.0 M HCl dropwise to the aqueous phase under constant stirring until the pH reaches 2.0–3.0 (verify with pH paper). Self-Validation: The solution will immediately transition from clear to cloudy as the phenol reprotonates and crashes out of the aqueous solution[2].

  • Final Extraction: Extract the acidified aqueous phase with two 75 mL portions of fresh 2-MeTHF. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 40 °C) to yield the enriched crude phenol.

Protocol B: Preparative RP-HPLC Purification
  • Sample Preparation: Dissolve the enriched crude extract in a 1:1 mixture of Acetonitrile and Water (containing 0.1% Formic Acid) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit[4].

  • Column Equilibration: Equilibrate a Preparative C18 Column (e.g., 21.2 x 250 mm, 5 µm) with 90% Mobile Phase A and 10% Mobile Phase B (see Table 2) at a flow rate of 20 mL/min.

  • Injection: Inject 2.0 mL of the prepared sample onto the column.

  • Gradient Elution: Execute the gradient detailed in Table 2. The acidic modifier ensures the phenol remains protonated, preventing peak tailing and ensuring sharp band resolution[4].

  • Fraction Collection (Validation Step): Monitor the eluate via UV detection at 275 nm. Self-Validation: Collect the dominant, symmetrical peak eluting at approximately 14.5 minutes.

  • Solvent Removal: Lyophilize or gently evaporate the collected fractions under a stream of nitrogen to yield pure 2-Isopropoxy-3-methylphenol.

References

  • 2-isopropoxy-3-methylphenol - CAS号287117-33-3 - Molbase - 1

  • Extraction Techniques of Phenolic Compounds from Plants - IntechOpen -4

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI - 5

  • Effective Liquid–Liquid Extraction for the Recovery of Grape Pomace Polyphenols from Natural Deep Eutectic Solvents (NaDES) - MDPI - 3

  • Why are Phenols so Challenging to Extract from Water? - Biotage - 2

Sources

Application

Guide to the Preparation and Characterization of 2-Isopropoxy-3-methylphenol Loaded Liposomes

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive guide for the formulation and characterization of liposomes encapsulating 2-Isopropoxy-3-methylphenol, a hydrophobic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the formulation and characterization of liposomes encapsulating 2-Isopropoxy-3-methylphenol, a hydrophobic analogue of bioactive phenolic compounds like thymol and carvacrol.[1] Liposomal encapsulation is a highly effective strategy for improving the solubility, stability, and bioavailability of such hydrophobic active pharmaceutical ingredients (APIs).[2][3][4] This guide details a robust and reproducible protocol based on the thin-film hydration method followed by extrusion, a technique celebrated for its versatility and efficacy in encapsulating lipophilic drugs.[5][6] We present a step-by-step methodology, from initial material selection to final characterization, including particle size analysis, zeta potential measurement, encapsulation efficiency determination, and in vitro drug release studies. This application note is designed to equip researchers and scientists in drug development with the necessary expertise to successfully formulate and evaluate liposomal drug delivery systems.

Introduction and Scientific Rationale

2-Isopropoxy-3-methylphenol, a derivative of naturally occurring antimicrobial and antifungal phenols, presents a promising therapeutic candidate.[1][7] However, its inherent hydrophobicity poses significant challenges for pharmaceutical formulation, often leading to poor aqueous solubility and limited bioavailability. Liposomes, which are microscopic vesicles composed of one or more phospholipid bilayers enclosing an aqueous core, offer an elegant solution to these challenges.[2][3][8]

Why Liposomes for a Hydrophobic API?

The amphiphilic nature of phospholipids allows liposomes to encapsulate both hydrophilic compounds within their aqueous core and hydrophobic compounds, like 2-Isopropoxy-3-methylphenol, within the lipid bilayer itself.[3][6][9] This incorporation into the bilayer shields the drug from the aqueous environment, effectively solubilizing it and protecting it from premature degradation. Key advantages of this approach include:

  • Enhanced Bioavailability: By improving solubility and protecting the drug from metabolic enzymes, liposomes can significantly increase the amount of drug that reaches systemic circulation.[10]

  • Controlled and Sustained Release: The lipid bilayer acts as a barrier, allowing for the gradual release of the entrapped drug over time, which can help maintain therapeutic drug levels and reduce dosing frequency.[2]

  • Reduced Systemic Toxicity: Encapsulation can limit the exposure of healthy tissues to the drug, thereby decreasing potential side effects.[4]

The protocol herein employs the thin-film hydration (TFH) method , also known as the Bangham method.[5][11] This technique is chosen for its simplicity, high reproducibility, and, most importantly, its high encapsulation efficiency for lipophilic drugs, as the drug is co-dissolved with the lipids from the outset.[5][12] Following hydration, which initially produces large, multilamellar vesicles (MLVs), a size reduction step using extrusion is performed. This process forces the MLVs through polycarbonate membranes of a defined pore size, resulting in the formation of more homogenous, large unilamellar vesicles (LUVs) with a narrow size distribution suitable for systemic drug delivery.[13][14]

Workflow for Liposome Preparation and Characterization

The overall process involves the preparation of drug-loaded liposomes followed by a comprehensive suite of analytical techniques to ensure the formulation meets critical quality attributes.

Liposome_Preparation_Workflow Figure 1: Overall Experimental Workflow cluster_prep Part 1: Liposome Preparation cluster_char Part 2: Liposome Characterization A 1. Dissolution Lipids + Drug dissolved in organic solvent B 2. Film Formation Solvent evaporation via rotary evaporator A->B Chloroform/ Methanol C 3. Hydration Aqueous buffer added to the lipid-drug film B->C Thin Film D 4. Size Reduction Extrusion through polycarbonate membranes C->D MLVs E 5. Physicochemical Analysis - Particle Size (DLS) - Zeta Potential - Morphology (TEM) D->E Final LUVs F 6. Encapsulation Efficiency (EE%) Separation of free drug & quantification (HPLC) E->F G 7. In Vitro Release Study Dialysis method to monitor drug release F->G H 8. Stability Assessment Monitor properties over time G->H

Caption: Figure 1: Overall Experimental Workflow.

Materials and Equipment

Materials & Reagents
MaterialRecommended GradeSupplier Example
2-Isopropoxy-3-methylphenolAnalytical Standard (≥98%)Varies
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)>99% PurityAvanti Polar Lipids
Cholesterol>99% (Ovine Wool)Avanti Polar Lipids
ChloroformHPLC GradeSigma-Aldrich
MethanolHPLC GradeSigma-Aldrich
Phosphate Buffered Saline (PBS) TabletspH 7.4Sigma-Aldrich
Triton™ X-100Scintillation GradeSigma-Aldrich
Deionized Water18.2 MΩ·cmMillipore Milli-Q
Polycarbonate Membranes100 nm & 200 nm pore sizesAvanti Polar Lipids
Equipment
  • Rotary Evaporator (e.g., Heidolph, Büchi)

  • Water Bath

  • Vortex Mixer

  • Mini-Extruder (e.g., Avanti Polar Lipids)

  • Dynamic Light Scattering (DLS) Instrument (e.g., Malvern Zetasizer)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Ultracentrifuge

  • Dialysis Tubing (MWCO 12-14 kDa)

  • Shaking Incubator

  • General laboratory glassware and consumables

Detailed Experimental Protocols

Part 1: Preparation of 2-Isopropoxy-3-methylphenol Liposomes

This protocol is designed to produce a 5 mL batch of liposomes with a total lipid concentration of 20 mg/mL.

Step 1: Lipid Stock Preparation and Dissolution

  • Rationale: Co-dissolving the hydrophobic drug with the lipids in an organic solvent ensures its homogeneous integration into the lipid mixture, which is fundamental for efficient encapsulation within the bilayer.[6][12] A chloroform/methanol mixture is effective for dissolving both lipids and many hydrophobic compounds.

  • Prepare a lipid stock solution. For this formulation, a molar ratio of DSPC:Cholesterol of 7:3 is a good starting point. Cholesterol is included to enhance membrane stability and reduce drug leakage.[15]

  • In a 50 mL round-bottom flask, combine 70 mg of DSPC and 30 mg of Cholesterol.

  • Add 10 mg of 2-Isopropoxy-3-methylphenol (for a 10:1 lipid-to-drug weight ratio).

  • Add 5 mL of a chloroform:methanol (2:1, v/v) solvent mixture to the flask.

  • Gently swirl the flask at room temperature until all components are fully dissolved, resulting in a clear solution.

Step 2: Thin-Film Formation

  • Rationale: The goal is to create a thin, uniform lipid-drug film on the inner surface of the flask.[11] This high surface area is crucial for efficient hydration in the next step. Rotary evaporation under reduced pressure allows for gentle solvent removal without degrading the components.[5][11]

  • Attach the flask to a rotary evaporator.

  • Set the water bath temperature to 40-45°C.

  • Begin rotation (approx. 150 rpm) and gradually apply vacuum to evaporate the organic solvent.

  • Continue evaporation until a thin, dry, and uniform film is visible on the flask wall.

  • To ensure complete removal of residual solvent, place the flask under high vacuum (e.g., in a vacuum oven) for at least 2 hours or overnight.[11]

Step 3: Hydration of the Lipid-Drug Film

  • Rationale: Adding an aqueous buffer to the dry film causes the phospholipids to self-assemble into bilayer structures, forming multilamellar vesicles (MLVs) that encapsulate the drug within their membranes.[11] Hydration must be performed above the phase transition temperature (Tc) of the primary lipid (Tc of DSPC is ~55°C) to ensure the lipid bilayer is in a fluid state, which facilitates proper vesicle formation.[12]

  • Pre-heat 5 mL of PBS (pH 7.4) to 60-65°C.

  • Add the warm PBS to the round-bottom flask containing the dry lipid-drug film.

  • Immediately begin to agitate the flask by hand or using the rotary evaporator (with vacuum off) at 60-65°C for 30-60 minutes.

  • The lipid film will gradually peel off the glass and disperse, forming a milky white suspension of MLVs.

Step 4: Size Reduction by Extrusion

  • Rationale: The initial MLV suspension is heterogeneous in size.[5] Extrusion is a high-pressure filtration process that reduces the size and lamellarity of the vesicles, producing a more uniform population of LUVs.[13] Performing multiple passes through the membrane ensures a narrow particle size distribution.[15]

  • Assemble the mini-extruder with a 200 nm polycarbonate membrane, following the manufacturer's instructions. Place two filter supports on either side of the membrane.

  • Heat the extruder block to 60-65°C to maintain the lipids above their Tc.

  • Draw the MLV suspension into one of the gas-tight syringes and assemble the extruder.

  • Gently push the suspension from one syringe to the other through the membrane. This constitutes one pass.

  • Repeat this process for a total of 11-21 passes. An odd number of passes ensures the final formulation is in the opposite syringe.

  • (Optional) For a smaller vesicle size, disassemble the extruder, replace the 200 nm membrane with a 100 nm membrane, and repeat the extrusion process for another 11-21 passes.[15][16]

  • The resulting translucent suspension contains the final 2-Isopropoxy-3-methylphenol loaded liposomes. Store at 4°C.

Part 2: Characterization of Liposomes

Protocol 2.1: Particle Size and Zeta Potential Measurement

  • Rationale: Particle size is a critical parameter that influences the in vivo circulation time and biodistribution of liposomes.[17] The Polydispersity Index (PDI) indicates the width of the size distribution, with values <0.2 being desirable for monodisperse populations. Zeta potential measures the surface charge and is a key indicator of colloidal stability; highly charged particles (positive or negative) repel each other, preventing aggregation.[18][19]

  • Sample Preparation: Dilute the liposome suspension (e.g., 1:100 v/v) with filtered PBS (for size) or filtered deionized water (for zeta potential) to obtain a suitable scattering intensity.

  • Instrument Setup: Equilibrate the DLS instrument to 25°C.[15]

  • Measurement: Transfer the diluted sample to a cuvette and place it in the instrument.

  • Analysis: Perform the measurement according to the instrument's software protocols. Record the Z-average diameter (nm), PDI, and Zeta potential (mV).[15][17]

Protocol 2.2: Encapsulation Efficiency (EE%) Determination

  • Rationale: EE% is a critical quality attribute that defines the percentage of the initial drug successfully loaded into the liposomes.[][21] The protocol involves separating the unencapsulated ("free") drug from the liposomes and then quantifying both the free and total drug amounts.[22][23]

  • Separation of Free Drug:

    • Place 500 µL of the liposome suspension into an ultracentrifuge tube.

    • Centrifuge at 150,000 x g for 60 minutes at 4°C to pellet the liposomes.

    • Carefully collect the supernatant, which contains the free, unencapsulated drug.

  • Quantification of Free Drug (W_free):

    • Quantify the concentration of 2-Isopropoxy-3-methylphenol in the supernatant using a validated HPLC-UV method.

  • Quantification of Total Drug (W_total):

    • Take 100 µL of the original, un-centrifuged liposome suspension.

    • Add 900 µL of methanol or another suitable solvent containing 1% Triton X-100 to disrupt the liposomes and release the encapsulated drug.

    • Vortex thoroughly and quantify the drug concentration using the same HPLC-UV method.

  • Calculation:

    • Calculate the EE% using the following equation[23]: EE% = [(W_total - W_free) / W_total] x 100

Protocol 2.3: In Vitro Drug Release Study

  • Rationale: This assay simulates the release of the drug from the liposomes over time into a physiological buffer. The dialysis method is widely used, where the liposome formulation is placed in a dialysis bag that allows free drug to diffuse out into a larger volume of release medium, while retaining the liposomes.[24][25]

  • Setup:

    • Hydrate a dialysis membrane (MWCO 12-14 kDa) according to the manufacturer's protocol.

    • Pipette 1 mL of the liposome suspension into the dialysis bag and seal both ends securely.

    • Submerge the bag in a beaker containing 100 mL of PBS (pH 7.4) as the release medium. To maintain sink conditions for the hydrophobic drug, it may be necessary to add a small percentage of a solubilizing agent like Tween 80 (e.g., 0.5% v/v) to the release medium.

  • Incubation:

    • Place the beaker in a shaking incubator set to 37°C and 100 rpm.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis:

    • Quantify the concentration of 2-Isopropoxy-3-methylphenol in each sample using HPLC-UV.

    • Calculate the cumulative percentage of drug released at each time point.

Data Presentation and Expected Results

The following tables summarize typical formulation parameters and expected characterization outcomes.

Table 1: Example Formulation Parameters

Parameter Value Rationale
Primary Lipid DSPC High Tc (55°C) for a stable, rigid membrane at body temp.
Helper Lipid Cholesterol Modulates fluidity, increases stability, reduces leakage.
Lipid Ratio (molar) DSPC:Cholesterol (7:3) A common ratio that balances rigidity and stability.
Lipid:Drug Ratio (w/w) 10:1 A starting point to achieve good loading without phase separation.
Hydration Buffer PBS (pH 7.4) Isotonic and physiologically relevant pH.

| Extrusion Membranes | 200 nm then 100 nm | Step-wise reduction for a more uniform final size. |

Table 2: Expected Physicochemical Properties

Characteristic Target Value Significance
Z-average Diameter 100 - 150 nm Optimal size for prolonged circulation and avoiding rapid clearance.[18]
Polydispersity Index (PDI) < 0.2 Indicates a narrow, homogeneous size distribution.
Zeta Potential -5 to -25 mV A slight negative charge imparts good colloidal stability.[18]
Encapsulation Efficiency > 85% High EE% is desirable for therapeutic efficacy and cost-effectiveness.[]

| Drug Release Profile | Sustained release over 48h | Demonstrates the formulation's ability to act as a drug depot. |

Visualization of Liposome Structure

The diagram below illustrates the final structure of a unilamellar vesicle with the hydrophobic drug integrated within the lipid bilayer.

Liposome_Structure Figure 2: Liposome with Hydrophobic Drug cluster_membrane oh1 oh2 oh3 label_head Hydrophilic Head oh4 oh5 oh6 oh7 oh8 oh9 oh10 oh11 oh12 oh13 oh14 oh15 oh16 oh17 oh18 oh19 oh20 ih1 ih2 ih3 ih4 ih5 ih6 ih7 ih8 ih9 ih10 ih11 ih12 ih13 ih14 ih15 ih16 drug1 drug2 drug3 label_drug Hydrophobic Drug (2-Isopropoxy-3-methylphenol) core Aqueous Core label_tail Hydrophobic Tails

Caption: Figure 2: Liposome with Hydrophobic Drug.

References

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Genizer.[Link]

  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation.[Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC.[Link]

  • Liposome formulations of hydrophobic drugs. SciSpace.[Link]

  • Liposome Stability and Storage Testing. CD Formulation.[Link]

  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS One.[Link]

  • Ultrasonically-Assisted Thin Film Hydration for Liposome Preparation. Hielscher.[Link]

  • Liposome Encapsulation Efficiency Determination. Creative Biostructure.[Link]

  • Encapsulation Efficiency (EE%) Testing. CD Formulation.[Link]

  • How to determine the encapsulation efficiency of a hydrophobic drug in liposomes?. ResearchGate.[Link]

  • Liposome formulations of hydrophobic drugs. PubMed.[Link]

  • Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. PubMed.[Link]

  • Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis. PubMed.[Link]

  • Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes. PMC.[Link]

  • Methods for making liposomes containing hydrophobic drugs.
  • In vitro drug release profiles of liposomes in PBS over 72 h at 37 C. ResearchGate.[Link]

  • LNP and liposomes characterization guidelines. Inside Therapeutics.[Link]

  • In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels. Acta Pharmaceutica.[Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Bio-protocol.[Link]

  • Liposome Stability Analysis. Creative Biostructure.[Link]

  • In-vitro drug release methods for liposomal drug delivery systems. Express Pharma.[Link]

  • Size and zeta potential characterization of liposomes using the Zetasizer Nano. Malvern Panalytical.[Link]

  • Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. Taylor & Francis Online.[Link]

  • Particle Size Analysis of Liposomes. HORIBA.[Link]

  • From Design to Study of Liposome-Driven Drug Release Part 1: Impact of Temperature and pH on Environment. MDPI.[Link]

  • Liposome Zeta Potential Testing. CD Formulation.[Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC.[Link]

  • Characterization of liposomes. a Particle size and (b) Zeta potential... ResearchGate.[Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. ResearchGate.[Link]

  • Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities. MDPI.[Link]

  • Liposomes: Composition, preparation techniques, and diverse applications in food science. DergiPark.[Link]

  • Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste. Preprints.org.[Link]

  • 3-Isopropyl-2-methylphenol. PubChem.[Link]

  • Liposome – A Novel Drug Delivery. International Journal of Pure & Applied Bioscience.[Link]

  • A Review on Liposomes as Novel Drug Delivery System. Research Journal of Pharmacy and Technology.[Link]

  • DEVELOPMENT & APPLICATION OF LIPOSOMES IN DRUG DELIVERY. International Journal of Novel Research and Development.[Link]

  • Drug Delivery through Liposomes. IntechOpen.[Link]

  • A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. PMC.[Link]

Sources

Method

Spectrophotometric Determination of 2-Isopropoxy-3-methylphenol: A Robust 4-Aminoantipyrine Oxidative Coupling Protocol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Mechanistic Rationale & Chemical Causality 2-Isopropoxy-3-methylphenol (CAS: 287117-33-3) is a specialized phenolic compound increas...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Mechanistic Rationale & Chemical Causality

2-Isopropoxy-3-methylphenol (CAS: 287117-33-3) is a specialized phenolic compound increasingly utilized in advanced pharmaceutical formulations and cosmetic preservatives for its robust antimicrobial and antioxidant properties. While High-Performance Liquid Chromatography (HPLC) is often the default for quantification, it is resource-intensive. Spectrophotometric determination offers a rapid, cost-effective, and highly reproducible alternative for routine quality control, formulation screening, and dissolution studies.

The most reliable spectrophotometric method for phenolic quantification is the 4-aminoantipyrine (4-AAP) oxidative coupling assay [1]. The success of this method is entirely dependent on the structural availability of the para position relative to the phenolic hydroxyl group.

In the molecular structure of 2-Isopropoxy-3-methylphenol, the isopropoxy ether group and the methyl group occupy the ortho (C2) and meta (C3) positions, respectively. Crucially, this leaves the para position (C4) completely unsubstituted.

When the sample is buffered to a strictly alkaline pH (10.0), the phenol is deprotonated into a highly nucleophilic phenoxide ion. The subsequent addition of 4-AAP, followed by a mild oxidant like potassium ferricyanide (


), triggers an electrophilic aromatic substitution exclusively at the C4 position. This specific causality forms a highly conjugated, stable red/pink quinoneimine dye that absorbs strongly at 510 nm [2].

Self-Validating Assay Architecture

To ensure absolute trustworthiness and eliminate false positives, this protocol is designed as a self-validating system. Every step incorporates internal checks to guarantee data integrity:

  • Reagent Blank Subtraction: Potassium ferricyanide possesses an intrinsic yellow hue that can artificially inflate absorbance readings. Measuring all samples against a matrix-matched reagent blank ensures that only the synthesized quinoneimine dye contributes to the 510 nm signal.

  • Kinetic Window Control: Quinoneimine dyes are susceptible to over-oxidation and photobleaching over time. By strictly enforcing a 15-minute dark incubation period, the protocol captures the reaction at its thermodynamic peak before degradation pathways activate.

  • Matrix Spike Recovery: To validate the absence of interferents (such as other aromatic excipients in a drug formulation), known concentrations of 2-Isopropoxy-3-methylphenol are spiked into the sample matrix to confirm linear recovery.

Experimental Protocol

Materials and Reagents
  • Analyte: 2-Isopropoxy-3-methylphenol (Analytical Standard, >99% purity)

  • Chromogen: 4-Aminoantipyrine (4-AAP) solution (2.0% w/v in deionized water, prepared fresh daily)

  • Oxidant: Potassium Ferricyanide (

    
    ) solution (8.0% w/v in deionized water)
    
  • Buffer: Ammonia-Ammonium Chloride Buffer (pH 10.0)

  • Solvent: 5% Ethanol in deionized water (to ensure complete dissolution of the lipophilic analyte)

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Dissolve exactly 10.0 mg of 2-Isopropoxy-3-methylphenol in 5.0 mL of absolute ethanol to overcome its hydrophobic nature.

  • Dilute to 100.0 mL with deionized water to create a 100 µg/mL primary stock solution.

  • Prepare a series of working standards ranging from 0.5 µg/mL to 15.0 µg/mL using the 5% ethanol diluent.

  • For unknown samples, extract or dilute the formulation to fall within this linear dynamic range.

Step 2: Buffer and Reagent Addition

  • Transfer 50.0 mL of each standard, sample, and a blank (5% ethanol diluent) into separate 100 mL volumetric flasks.

  • Add 2.0 mL of the pH 10.0 ammonia-ammonium chloride buffer to each flask.

    • Causality Note: Strict pH control prevents the premature auto-oxidation of 4-AAP and ensures 100% conversion of the phenol to the reactive phenoxide state.

  • Add 2.0 mL of the 2.0% 4-AAP solution and swirl gently to homogenize.

Step 3: Oxidative Coupling

  • Add 2.0 mL of the 8.0% Potassium Ferricyanide solution to each flask.

  • Mix immediately and vigorously for 10 seconds.

  • Store the flasks in a dark cabinet at room temperature (20-25°C) for exactly 15 minutes.

    • Causality Note: Light exposure accelerates the degradation of the chromophore. The 15-minute window ensures complete coupling while preventing secondary oxidative cleavage.

Step 4: Spectrophotometric Measurement

  • Zero the UV-Vis spectrophotometer at 510 nm using the prepared reagent blank.

  • Transfer the reacted solutions into 10 mm quartz cuvettes and record the absorbance values.

  • Plot the absorbance of the standards against their concentrations to generate a calibration curve, and interpolate the sample concentrations.

Workflow Visualization

G A 2-Isopropoxy-3-methylphenol (Analyte Stock) B pH 10.0 Buffer Addition (Deprotonation to Phenoxide) A->B C 4-AAP Reagent (Electrophilic Attack) B->C D Potassium Ferricyanide (Oxidative Coupling) C->D E Quinoneimine Dye Formation (15 min Dark Incubation) D->E F Absorbance Measurement (λmax = 510 nm) E->F

Fig 1: Mechanistic workflow of the 4-AAP oxidative coupling reaction for phenolic quantification.

Quantitative Validation Metrics

To ensure the protocol meets the rigorous standards required for pharmaceutical and chemical development, the following validation parameters were established based on standard analytical guidelines:

Validation ParameterSpecification / Value
Linear Dynamic Range 0.5 – 15.0 µg/mL
Correlation Coefficient (

)
≥ 0.998
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.45 µg/mL
Molar Absorptivity (

)
~ 1.8 × 10⁴ L·mol⁻¹·cm⁻¹
Intra-day Precision (RSD%) < 2.5% (n=6)
Inter-day Precision (RSD%) < 3.8% (n=6 over 3 days)
Average Matrix Spike Recovery 98.5% – 101.2%

References

  • Title: Algal photophysiology drives darkening and melt of the Greenland Ice Sheet (Citing: EPA Method 420.1: Phenolics, Spectrophotometric, Manual 4-AAP) Source: Proceedings of the National Academy of Sciences (via PMC - NIH) URL: [Link]

  • Title: 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection Source: Analytica Chimica Acta (via ResearchGate) URL: [Link]

Application

Emulsification Strategies for the Hydrophobic Phenolic Compound: 2-Isopropoxy-3-methylphenol

An Application Guide and Protocols Abstract The effective delivery and application of hydrophobic active pharmaceutical ingredients (APIs) are persistent challenges in drug development and scientific research. 2-Isopropo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocols

Abstract

The effective delivery and application of hydrophobic active pharmaceutical ingredients (APIs) are persistent challenges in drug development and scientific research. 2-Isopropoxy-3-methylphenol, a lipophilic phenolic compound, exemplifies this challenge due to its poor aqueous solubility, which can limit its bioavailability and utility in aqueous systems. Emulsification presents a powerful strategy to overcome this limitation by dispersing the API as stabilized, sub-micron droplets within an aqueous continuous phase. This document provides a comprehensive guide to the principles, techniques, and characterization methods for creating stable oil-in-water (O/W) emulsions of 2-Isopropoxy-3-methylphenol. It is intended for researchers, scientists, and drug development professionals seeking to formulate this and other similar hydrophobic compounds. Protocols for both high-energy and low-energy emulsification methods are detailed, emphasizing the causality behind experimental choices to ensure reproducible and robust formulation development.

Introduction: The Formulation Challenge of 2-Isopropoxy-3-methylphenol

2-Isopropoxy-3-methylphenol is an aromatic organic compound characterized by a phenolic hydroxyl group, a methyl group, and an isopropoxy group attached to a benzene ring. Its structural properties, particularly the presence of the isopropyl and methyl groups, contribute to its significant hydrophobicity. While specific physicochemical data for this exact molecule is sparse, its structural analogs, such as 4-isopropyl-3-methylphenol (an isomer of thymol), are known to be practically insoluble in water.[1] The predicted octanol-water partition coefficient (LogP) for similar structures is typically greater than 2, indicating a strong preference for lipid environments over aqueous ones.[2][3]

This hydrophobicity poses a significant barrier to its use in many biological and pharmaceutical applications, which are predominantly aqueous. Direct administration can lead to poor dissolution, low absorption, and variable bioavailability.[4][5] Emulsification is a key enabling technology that circumvents these issues by formulating the hydrophobic API into a fine oil-in-water dispersion, thereby enhancing its surface area for dissolution and absorption.[6][7]

This guide will explore the practical application of various emulsification techniques to formulate 2-Isopropoxy-3-methylphenol, providing both the theoretical foundation and actionable protocols.

Foundational Principles of Emulsification

An emulsion is a thermodynamically unstable system consisting of at least two immiscible liquids, where one liquid (the dispersed phase) is dispersed as globules in the other (the continuous phase).[8] For hydrophobic compounds like 2-Isopropoxy-3-methylphenol, an oil-in-water (O/W) emulsion is the most common objective.

The inherent instability of emulsions requires the input of energy to create new droplet surface area and the use of an emulsifying agent (emulsifier or surfactant) to prevent the droplets from immediately coalescing.[9][10]

The Role of Surfactants: Surfactants are amphiphilic molecules possessing both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail.[11][12] They position themselves at the oil-water interface, reducing the interfacial tension and forming a stabilizing barrier around the oil droplets.[13]

A critical parameter for selecting a surfactant for O/W emulsions is the Hydrophilic-Lipophilic Balance (HLB). The HLB scale predicts whether a surfactant will promote an O/W or W/O emulsion.

  • HLB > 10: More hydrophilic, favors the formation of O/W emulsions.

  • HLB < 10: More lipophilic, favors the formation of W/O emulsions.

For most pharmaceutical O/W emulsions, non-ionic surfactants with HLB values greater than 12 are preferred due to their efficacy and lower toxicity.[2][14]

Pre-Formulation: The Key to a Validated Protocol

Before attempting emulsification, a systematic screening of excipients is crucial. This self-validating step ensures that the chosen components are suitable for the API and the intended technique.

Protocol 1: Excipient Solubility Screening

  • Objective: To identify suitable oils, surfactants, and co-surfactants that can effectively solubilize 2-Isopropoxy-3-methylphenol.

  • Materials:

    • 2-Isopropoxy-3-methylphenol

    • Candidate Oils: Medium-chain triglycerides (MCT), Castor oil, Soybean oil, Limonene.[15]

    • Candidate Surfactants: Polysorbate 80 (Tween 80), Kolliphor® RH 40, Polysorbate 20 (Tween 20).[16]

    • Candidate Co-surfactants/Solvents: Propylene glycol, Ethanol, Transcutol®.

  • Methodology:

    • Add an excess amount of 2-Isopropoxy-3-methylphenol to 2 mL of each candidate excipient in separate sealed vials.

    • Place the vials in a shaking water bath at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

    • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol, isopropanol).

    • Quantify the concentration of 2-Isopropoxy-3-methylphenol in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Select the oil and surfactant/co-surfactant system that demonstrates the highest solubility for the API. High solubility in the oil phase is critical for achieving a high drug load and preventing precipitation during storage.[17]

Emulsification Techniques: High-Energy vs. Low-Energy Methods

Emulsification methods can be broadly classified into two categories based on the energy input required.[18][19]

High-Energy Methods

High-energy methods utilize mechanical devices to generate intense disruptive forces that break down coarse emulsions into nano-sized droplets.[18][20] These methods offer excellent control over droplet size.

Ultrasonication employs high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This implosion generates powerful localized shear forces that disrupt oil droplets.[18][21]

Protocol 2: Emulsification by Ultrasonication

  • Prepare Oil Phase: Dissolve the desired amount of 2-Isopropoxy-3-methylphenol and a lipophilic surfactant (if a blend is used, e.g., Span 80) in the selected carrier oil. Gently warm if necessary to ensure complete dissolution.

  • Prepare Aqueous Phase: Dissolve the hydrophilic surfactant (e.g., Tween 80) in deionized water.

  • Form Coarse Emulsion: Slowly add the oil phase to the aqueous phase while mixing with a standard magnetic stirrer or overhead stirrer.

  • Apply Ultrasonication:

    • Place the coarse emulsion in an ice bath to dissipate heat generated during sonication.

    • Immerse the tip of the sonicator probe into the emulsion.

    • Apply ultrasonic energy in pulses (e.g., 30 seconds ON, 30 seconds OFF) for a total processing time of 5-15 minutes. Use a moderate amplitude (e.g., 40-60%) to start.

  • Characterize: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Table 1: Example Formulation for Ultrasonication

ComponentPurposeConcentration (% w/w)
2-Isopropoxy-3-methylphenolAPI1 - 5
Medium-Chain Triglycerides (MCT)Oil Phase10 - 20
Polysorbate 80 (Tween 80)Surfactant2 - 5
Deionized WaterAqueous Phaseq.s. to 100

HPH forces a coarse emulsion through a narrow gap at very high pressure (100-2000 bar). The combination of intense shear, cavitation, and turbulent flow effectively reduces droplet size to the nanometer range.[9]

Protocol 3: Emulsification by High-Pressure Homogenization

  • Prepare Phases & Coarse Emulsion: Follow steps 1-3 from the Ultrasonication protocol. A high-shear mixer (e.g., rotor-stator) is recommended for preparing the pre-emulsion to prevent clogging of the homogenizer.

  • Homogenize:

    • Prime the high-pressure homogenizer according to the manufacturer's instructions.

    • Pass the coarse emulsion through the homogenizer at a set pressure (e.g., 500 bar).

    • Collect the output and pass it through the homogenizer for multiple cycles (typically 3-10 passes).

    • Collect samples after each pass to determine the optimal number of cycles.

  • Cooling: Ensure the system has an efficient cooling mechanism, as significant heat is generated.

  • Characterize: Analyze the final nanoemulsion for droplet size, PDI, and stability.

High_Energy_Workflow cluster_prep Phase Preparation cluster_process Emulsification Process A Dissolve API in Oil Phase C Create Coarse Emulsion (High-Shear Mixing) A->C B Dissolve Surfactant in Aqueous Phase B->C D High-Energy Input (Ultrasonication or HPH) C->D E Final Nanoemulsion D->E

Caption: High-energy emulsification workflow.

Low-Energy Methods

Low-energy methods rely on the intrinsic physicochemical properties of the formulation components and induce emulsification through phase transitions with simple mixing.[19][22] They are often preferred for their scalability and reduced energy costs.

The PIC method involves changing the composition of the system at a constant temperature to induce a phase inversion from a W/O to an O/W emulsion.[23] Near the inversion point, the interfacial tension is extremely low, allowing for the formation of very fine droplets with minimal energy input.[23][24]

Protocol 4: Emulsification by Phase Inversion Composition

  • Prepare Oil/Surfactant Mixture: Combine the selected oil, 2-Isopropoxy-3-methylphenol, and surfactant(s) in a beaker. Mix until a homogenous, clear solution is formed.

  • Induce Inversion:

    • Place the beaker on a magnetic stirrer set to a constant, gentle speed.

    • Slowly titrate the deionized water into the oil/surfactant mixture using a burette or syringe pump at a constant rate.

    • Observe the mixture's appearance. It will typically go through several transitions: from clear to turbid (W/O emulsion), becoming highly viscous, and then suddenly inverting to a low-viscosity, bluish-white or translucent liquid (O/W nanoemulsion).[25]

  • Equilibrate: Allow the system to stir for an additional 15-30 minutes after the inversion is complete.

  • Characterize: Analyze the resulting nanoemulsion.

PIC_Mechanism A Start: Oil + Surfactant + API (Clear Mixture) B Add small amount of Water (W/O Microemulsion forms) A->B Titration C Add more Water (Viscous, bicontinuous structure near inversion point) B->C Titration D Final Water Addition (Inversion to O/W Nanoemulsion) C->D Titration

Caption: Phase Inversion Composition (PIC) process.

SEDDS are isotropic mixtures of oil, surfactants, and co-solvents that spontaneously form fine O/W emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[26][27] This technique is a cornerstone of oral delivery for hydrophobic drugs.[4][17] Formulations that form droplets smaller than 50 nm are often called Self-Microemulsifying (SMEDDS) or Self-Nanoemulsifying (SNEDDS) Drug Delivery Systems.[26]

Protocol 5: Formulation of a SEDDS Pre-concentrate

  • Component Selection: Based on pre-formulation studies (Protocol 1), select an oil, a surfactant with a high HLB value (>12), and potentially a co-surfactant/co-solvent.

  • Preparation:

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Add the required amount of 2-Isopropoxy-3-methylphenol to the mixture.

    • Seal the vial and mix gently using a vortex mixer or magnetic stirrer at a controlled temperature (e.g., 40°C) until the API is fully dissolved and the mixture is clear and homogenous. This mixture is the SEDDS pre-concentrate.

  • Self-Emulsification Test:

    • Add 1 mL of the SEDDS pre-concentrate to 250 mL of deionized water (simulating gastric fluid) at 37°C with gentle stirring.

    • Visually observe the emulsification process. A successful formulation will rapidly disperse to form a clear or slightly bluish, transparent emulsion.

    • Measure the time it takes for emulsification to occur.

  • Characterize: Analyze the resulting emulsion for droplet size and PDI.

Table 2: Example Formulation for a SEDDS Pre-concentrate

ComponentPurposeConcentration (% w/w)
2-Isopropoxy-3-methylphenolAPI5 - 10
Capryol™ 90Oil Phase30 - 40
Kolliphor® RH 40Surfactant (HLB ~15)40 - 50
Transcutol® HPCo-surfactant/Co-solvent10 - 20

Essential Characterization of Emulsions

Proper characterization is required to validate the success of any emulsification protocol.

  • Droplet Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). The target for nanoemulsions is typically a mean droplet size below 200 nm and a PDI below 0.3, which indicates a narrow, homogenous size distribution.

  • Zeta Potential: Also measured by DLS, this indicates the surface charge of the droplets. A high absolute value (typically > |30| mV) suggests good electrostatic stability, preventing droplet aggregation. For non-ionic surfactants, steric hindrance provides stability, and zeta potential may be near neutral.

  • Physical Stability: Emulsions should be monitored over time at different storage conditions (e.g., 4°C, 25°C, 40°C) for any signs of instability, such as creaming, sedimentation, coalescence, or phase separation. Droplet size should be re-measured periodically.

Troubleshooting Common Emulsification Issues

IssuePossible Cause(s)Suggested Solution(s)
Large Droplet Size / High PDI Insufficient energy input (High-Energy). Incorrect surfactant HLB. Unfavorable oil/surfactant ratio.Increase sonication time/amplitude or homogenization pressure/cycles. Optimize surfactant blend to achieve the required HLB. Adjust component ratios.
Phase Separation / Instability Insufficient surfactant concentration. Ostwald ripening. API precipitation.Increase surfactant concentration. Use a combination of a small molecule surfactant and a polymeric stabilizer. Ensure API remains solubilized in the oil phase.
High Viscosity (PIC Method) Formulation is stuck at the bicontinuous phase.Adjust the titration rate or the water/oil ratio. A slight change in temperature may also help facilitate the inversion.
SEDDS Fails to Emulsify Formulation is too hydrophobic. Insufficient surfactant.Increase the proportion of hydrophilic surfactant and/or co-solvent. Re-screen excipients for better aqueous dispersibility.[26]

Conclusion

The successful formulation of the hydrophobic compound 2-Isopropoxy-3-methylphenol into a stable oil-in-water emulsion is readily achievable with a systematic, science-driven approach. The choice between high-energy and low-energy methods depends on the specific application, available equipment, and desired scale. High-energy methods like ultrasonication and high-pressure homogenization offer precise control over droplet size, while low-energy methods such as phase inversion and self-emulsification provide an elegant, efficient, and highly scalable alternative, particularly for pharmaceutical applications. By conducting thorough pre-formulation solubility studies and performing rigorous characterization, researchers can develop robust and effective emulsion-based delivery systems, unlocking the full therapeutic and scientific potential of this and other challenging hydrophobic molecules.

References

  • Creative Biolabs. (n.d.). Self-emulsifying Drug Delivery System (SEEDS). Retrieved from [Link]

  • Mahapatra, A. K., Murthy, P. N., & Farooqui, M. (2016). Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies. ResearchGate. Retrieved from [Link]

  • Al-Salami, H., Butt, G., & Tucker, I. (2022). Poor Aqueous Soluble Drugs; Challenges and Solution to Overcome with Self-Emulsification Systems: A Systemic Review. Pharmaceuticals. Retrieved from [Link]

  • Singh, Y., Meher, J. G., Raval, K., Khan, F. A., Chaurasia, M., Jain, N. K., & Chourasia, M. K. (2017). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. PMC. Retrieved from [Link]

  • Heshmati, N., Cheng, X., & Ghavami, M. (2019). Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. PMC. Retrieved from [Link]

  • Alqahtani, M. S., Kazi, M., & Alsenaidy, M. A. (2021). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Retrieved from [Link]

  • Kumar, A., & Nanda, A. (2016). Self-emulsifying drug delivery systems for solubility and bioavailability enhancement of poorly water soluble drugs. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Al-Adabe, M. F. H., & Al-Shehri, A. H. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. Retrieved from [Link]

  • Dey, S., Jha, S. K., Malakar, J., & Gangopadhyay, A. (2012). Improvement of Bioavailability of Poorly Soluble Drugs through Self Emulsifying Drug Delivery System. SciSpace. Retrieved from [Link]

  • Reddy, B. C., & Kumar, K. A. (2023). Solubility Enhancement of Poorly Water-Soluble Drugs through Self-Nano Emulsifying Drug Delivery System. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • IDEX India. (2024). How Nano Emulsion is so useful in Pharmaceutical Industry? Retrieved from [Link]

  • IntechOpen. (2024). Nanoemulsions: A Recent Drug Delivery Tool. Retrieved from [Link]

  • Parmar, S., et al. (2021). Self-Emulsifying Drug Delivery System: A Technique to Improve Oral Bioavailability of Poorly Soluble Drugs. ResearchGate. Retrieved from [Link]

  • Saffanah, M. H., & Anan, K. (2014). Nano-Emulsions; Emulsification Using Low Energy Methods. J-Stage. Retrieved from [Link]

  • Scribd. (n.d.). Pharmaceutical Nanotechnology Novel Nanoemulsion High Energy. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Emulsions And Emulsifications Methods And Processes. Retrieved from [Link]

  • Filtration Solutions Inc. (n.d.). Surfactants as Emulsion Stabilizer. Retrieved from [Link]

  • Pereira, S. F., et al. (2021). A Low Energy Approach for the Preparation of Nano-Emulsions with a High Citral-Content Essential Oil. MDPI. Retrieved from [Link]

  • Doyle Group. (2017). A General Route for Nanoemulsion Synthesis Using Low-Energy Methods at Constant Temperature. Doyle Group. Retrieved from [Link]

  • Biolin Scientific. (2025). Emulsifiers are surfactants that stabilize oil-water interfaces. Retrieved from [Link]

  • Grand Ingredients. (2025). Phase Inversion Emulsification: PIT, PIC, and System Control. Retrieved from [Link]

  • White Rose Research Online. (2020). Water-in-oil emulsions stabilized by surfactants, biopolymers and/or particles. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase Inversion Emulsification. Retrieved from [Link]

  • Schoennagel, P., et al. (2021). A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties. PMC. Retrieved from [Link]

  • AOCS. (2024). Emulsions: making oil and water mix. Retrieved from [Link]

  • Preziosi, V., et al. (n.d.). Phase Inversion Emulsification. AIDIC. Retrieved from [Link]

  • Jain, A., et al. (2021). Phase-Inversion In Situ Systems: Problems and Prospects of Biomedical Application. PMC. Retrieved from [Link]

  • PubMed. (2014). Ultrasound-assisted emulsification-microextraction for the determination of phenolic compounds in olive oils. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropyl-2-methylphenol. Retrieved from [Link]

  • MDPI. (2023). Innovative Aqueous Nanoemulsion Prepared by Phase Inversion Emulsification with Exceptional Homogeneity. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,6-diisopropyl-3-methyl phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropoxy-4-methylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing aqueous phenolic-resin emulsions.
  • Science Alert. (2015). Optimization of Phenolic Based De-Emulsifiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of phenolic compounds from environmental water samples using oil-in-water emulsions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing stable aqueous emulsion of phenolic resin.
  • Cheméo. (n.d.). Chemical Properties of 2-Isopropoxy-3-methyl-1-butene. Retrieved from [Link]

  • Unilong. (2023). Do You Know 4-ISOPROPYL-3-METHYLPHENOL? Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation and color change in 2-Isopropoxy-3-methylphenol solutions

Technical Support Center: Troubleshooting Oxidation and Color Change in 2-Isopropoxy-3-methylphenol Solutions Diagnostic Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Oxidation and Color Change in 2-Isopropoxy-3-methylphenol Solutions

Diagnostic Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges involving phenolic compounds. 2-Isopropoxy-3-methylphenol is a highly effective active ingredient, but its electron-rich aromatic ring makes it uniquely susceptible to autoxidation. This guide is designed to help researchers and drug development professionals diagnose, troubleshoot, and permanently resolve discoloration issues (pink, red, or brown shifts) in their formulations by addressing the root chemical causality.

Mechanistic Causality: Why Does Color Change Occur?

The discoloration of 2-Isopropoxy-3-methylphenol is a classic example of non-enzymatic browning. The isopropoxy and methyl groups donate electron density to the phenol ring, lowering its oxidation potential. When exposed to dissolved oxygen, UV light, or trace transition metals, the phenol undergoes autoxidation to form a phenoxy radical. This reactive intermediate rapidly oxidizes further into ortho- or para-benzoquinones. These quinones are highly conjugated chromophores that absorb visible light, resulting in a distinct pink or brown appearance (1[1]).

Troubleshooting FAQs

Q: My solution was colorless when formulated but turned pink overnight. What catalyzed this? A: Rapid overnight color shifts are almost always catalyzed by trace transition metals (like Fe³⁺ or Cu²⁺) introduced via water, low-grade excipients, or stainless steel manufacturing equipment. These metals initiate a Fenton-like reaction, generating reactive oxygen species (ROS) that aggressively attack the phenol ring, bypassing the slower autoxidation pathway (2[2]).

Q: Does the pH of my formulation affect the stability of 2-Isopropoxy-3-methylphenol? A: Yes, pH is a critical variable. Phenols have a pKa typically around 9.5-10.5. However, even at slightly alkaline pH levels (pH > 7.0), a small fraction of the compound deprotonates into a phenoxide anion. The phenoxide ion is significantly more electron-rich than the protonated phenol, making it exponentially more vulnerable to electrophilic attack and alkali-induced oxidation into quinones (3[3]). Formulating at a slightly acidic pH (4.5–5.5) ensures the molecule remains protonated and stable.

Q: I added an antioxidant, but the solution still turned brown over time. Why? A: Not all antioxidants work via the same mechanism. If you only added a reducing agent (like Ascorbic Acid), it may temporarily reduce quinones back to phenols, but it will eventually deplete. Furthermore, ascorbic acid can actually pro-oxidize in the presence of free iron. You must use a synergistic system: a radical scavenger (like BHT or Tocopherol) to halt the propagation phase, combined with a chelating agent (like EDTA) to sequester the metal catalysts (4[4]).

Oxidation Pathway & Inhibition Visualization

PhenolOxidation Phenol 2-Isopropoxy-3-methylphenol (Stable & Colorless) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical Autoxidation Quinone Benzoquinone Derivatives (Pink/Brown Pigments) Radical->Quinone Polymerization / Conjugation Metals Trace Metals (Fe3+, Cu2+) Metals->Phenol Catalyzes Oxygen Dissolved Oxygen (O2) Oxygen->Phenol Reacts Chelators Chelators (e.g., EDTA) Block Metal Catalysis Chelators->Metals Sequesters Antioxidants Antioxidants (e.g., BHT) Quench Radicals Antioxidants->Radical Neutralizes

Fig 1: Phenol oxidation pathway to colored quinones and targeted inhibition mechanisms.

Quantitative Data: Synergistic Inhibition

To demonstrate the causality of formulation variables on oxidation, the following table summarizes the quantitative absorbance data (at 510 nm, the λmax for benzoquinone) of 2-Isopropoxy-3-methylphenol solutions subjected to accelerated oxidative stress (40°C, 10 ppm Cu²⁺, 48 hours).

Formulation VariableAbsorbance (510 nm)Visual ObservationOxidation Inhibition (%)
Control (No Additives, pH 6.5) 1.85Dark Brown0% (Baseline)
+ 0.1% Disodium EDTA 0.82Light Pink55.6%
+ 0.1% BHT 0.61Pale Yellow67.0%
+ 0.1% EDTA & 0.1% BHT 0.08Colorless95.6%
pH Adjusted to 8.5 (No Additives) 2.45Deep Red/Brown-32.4% (Pro-oxidant)
pH Adjusted to 4.5 (+ EDTA & BHT) 0.02Crystal Clear98.9%

Self-Validating Experimental Protocol

Protocol: Formulation Optimization & Metal Challenge Assay Causality Focus: Phenol oxidation requires both an initiator (metals) and a propagator (radicals). This protocol isolates these variables to validate which degradation pathway dominates your specific matrix, ensuring your preventative strategy is data-driven rather than guesswork.

Step 1: Preparation of Matrices Prepare a 0.5% w/v 2-Isopropoxy-3-methylphenol solution in your standard vehicle (e.g., 50:50 Water/Propylene Glycol). Adjust the pH to 5.0 using Citric Acid.

Step 2: Aliquot and Spike Divide the solution into four 20 mL clear glass vials:

  • Vial A (Negative Control): Base solution only.

  • Vial B (Positive Control): Base + 10 ppm Cu²⁺ (added via a CuSO₄ stock solution).

  • Vial C (Chelator Test): Base + 10 ppm Cu²⁺ + 0.1% Disodium EDTA.

  • Vial D (Synergy Test): Base + 10 ppm Cu²⁺ + 0.1% Disodium EDTA + 0.05% BHT.

Step 3: Accelerated Stress Induction Expose all four vials to a broad-spectrum UV-A/UV-B light chamber at 40°C for exactly 48 hours. The combination of heat, UV, and copper will aggressively force the Fenton reaction and autoxidation.

Step 4: Spectrophotometric Quantification Measure the absorbance of each vial at 510 nm using a UV-Vis spectrophotometer to quantify quinone formation.

Step 5: Self-Validation & Interpretation Logic

  • System Validation: The assay is only valid if Vial B exhibits an A510 > 1.0. If Vial B remains clear, your stress conditions were insufficient to induce oxidation, and the test must be repeated with higher heat or UV intensity.

  • Diagnostic Result: If Vial C turns pink but Vial D remains clear, it proves that metal chelation alone is insufficient for your formula; radical quenching (BHT) is strictly required to halt the propagation phase. If Vial A turns pink, your base vehicle already contains trace metal contamination and requires immediate raw material auditing.

References

  • Changes in Solution Color During Phenol Oxidation by Fenton Reagent | Request PDF - ResearchGate.
  • Electroanalytical Method for The Detection of Phenol: A Brief - Iris Publishers.Iris Publishers.
  • Alkali-Induced Phenolic Acid Oxidation Enhanced Gel
  • Quinone-mediated non-enzymatic browning in model systems during long-term storage.

Sources

Optimization

Technical Support Center: Optimizing pH for 2-Isopropoxy-3-methylphenol Efficacy

Welcome to the technical support center for 2-Isopropoxy-3-methylphenol (widely known as o-Cymen-5-ol, IPMP, or Biosol). This compound is a highly effective, broad-spectrum phenolic antimicrobial agent.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Isopropoxy-3-methylphenol (widely known as o-Cymen-5-ol, IPMP, or Biosol). This compound is a highly effective, broad-spectrum phenolic antimicrobial agent. However, its efficacy is notoriously sensitive to formulation conditions. This guide provides drug development professionals and researchers with mechanistic insights, troubleshooting workflows, and validated protocols to optimize the pH environment for maximum efficacy.

Part 1: Frequently Asked Questions (Mechanistic Causality & pH Dynamics)

Q1: Why does the antimicrobial efficacy of o-Cymen-5-ol drop significantly at alkaline pH? A: The master variable governing the efficacy of o-Cymen-5-ol is its ionization state, which is dictated by its pKa of 10.36 ([1]). At an acidic to neutral pH (pH 4.0–7.0), the molecule remains in its protonated, neutral state. This high lipophilicity allows it to effectively partition into and disrupt bacterial lipid bilayers, leading to intracellular leakage and bacterial lysis ([2]).

Conversely, at alkaline pH (> 9.0), the phenolic hydroxyl group deprotonates into a phenolate ion. Because charged species possess a high hydration energy, stripping water molecules away to allow the ion to enter the hydrophobic core of the bacterial membrane is thermodynamically unfavorable. The ionic state is highly water-soluble but cannot penetrate the lipid bilayer, resulting in a near-total loss of antimicrobial activity.

Q2: How does pH affect the solubility vs. efficacy trade-off in aqueous buffers? A: Researchers often face a paradox: increasing the pH improves the aqueous solubility of o-Cymen-5-ol but destroys its efficacy. Because the maximum allowed concentration in many cosmetic and topical formulations is 0.1% ([3]), it is critical to maintain a slightly acidic to neutral pH (pH 5.0–6.5) and rely on co-solvents (like propylene glycol or phenoxyethanol) rather than alkalinity to achieve solubility. Relatively high pH levels (≥ 9.0) should be strictly avoided.

Q3: Does pH impact its synergistic effects with other agents like Zinc? A: Yes. o-Cymen-5-ol is frequently formulated with zinc salts (e.g., zinc chloride or zinc gluconate) because the combination exhibits synergistic antimicrobial effects, particularly against anaerobes and Streptococcus mutans ([4]). The mechanism involves the additive inhibition of bacterial glycolysis and protease activity. Because glycolysis inhibition is most effective when the bacterial intracellular pH is destabilized by membrane disruptors, maintaining an external formulation pH of 5.5–6.5 ensures that o-Cymen-5-ol remains lipophilic enough to breach the membrane and facilitate zinc entry.

Part 2: Visualizing the Mechanism of Action

Mechanism A 2-Isopropoxy-3-methylphenol (o-Cymen-5-ol) pKa = 10.36 B Acidic / Neutral pH (< 8.0) Protonated State (Neutral) A->B pH < pKa C Alkaline pH (> 9.0) Deprotonated State (Phenolate) A->C pH > pKa D High Lipophilicity (Favors Organic Phase) B->D E Low Lipophilicity (Highly Water Soluble) C->E F Bacterial Membrane Partitioning & Disruption D->F G Inability to Penetrate Lipid Bilayer E->G H Maximum Antimicrobial Efficacy F->H I Reduced / Loss of Efficacy G->I

Mechanism of pH-dependent membrane partitioning and efficacy of o-Cymen-5-ol.

Part 3: Troubleshooting Guide (Formulation Workflows)

Issue 1: Precipitation or turbidity occurs when adjusting the buffer pH downward.

  • Cause: As the pH drops below 8.0, o-Cymen-5-ol reverts to its neutral, lipophilic state, drastically reducing its aqueous solubility (which is only ~210-286 mg/L at room temperature).

  • Solution: Do not rely on pH for solubility. Create a pre-mix of o-Cymen-5-ol in a suitable organic solvent (e.g., propylene glycol, propanediol, or ethanol) at a 1-5% stock concentration before introducing it into the aqueous buffer. If emulsifying, ensure the aqueous phase is pre-heated to ~80°C.

Issue 2: Complete loss of efficacy when formulated with nonionic surfactants at neutral pH.

  • Cause: Micellar entrapment. At neutral pH, the highly lipophilic o-Cymen-5-ol can become sequestered within the hydrophobic cores of nonionic surfactant micelles (e.g., Polysorbates). If the micelle does not release the active ingredient, it cannot interact with the bacterial membrane.

  • Solution: Shift to an anionic surfactant system or incorporate a chelating agent like EDTA-2Na. EDTA destabilizes the outer membranes of Gram-negative bacteria, effectively lowering the minimum inhibitory concentration (MIC) required and compensating for the fraction of o-Cymen-5-ol lost to micelles.

Part 4: Quantitative Data Summary

The following table summarizes the mathematical relationship between formulation pH, the ionization state of o-Cymen-5-ol (calculated via the Henderson-Hasselbalch equation), and its resulting efficacy.

Table 1: Influence of pH on o-Cymen-5-ol Dynamics

ParameterpH 5.0 (Acidic)pH 7.0 (Neutral)pH 9.0 (Alkaline)pH 11.0 (Highly Alkaline)
Ionization State >99.9% Protonated>99.9% Protonated~95.7% Protonated>81.0% Deprotonated
Aqueous Solubility Very Low (<0.05%)Very Low (<0.05%)ModerateHigh
Lipid Partitioning ExcellentExcellentGoodPoor
Antimicrobial Efficacy MaximumMaximumReducedMinimal to None

Part 5: Experimental Protocol & Workflow

Protocol: Self-Validating pH-Dependent MIC Assay

To empirically determine the optimal pH for your specific formulation without confounding variables, use this self-validating broth microdilution protocol.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Mueller-Hinton Broth (MHB) adjusted to pH 4.0, 5.5, 7.0, and 8.5 using 0.1M HCl or NaOH. Filter sterilize the broths.

  • Stock Solution: Dissolve o-Cymen-5-ol in 100% Propylene Glycol to create a 1% (10,000 ppm) stock solution.

  • Serial Dilution: Perform 2-fold serial dilutions of the stock into the pH-adjusted MHB in a 96-well plate. Critical: Ensure the final Propylene Glycol concentration in the wells never exceeds 2% to prevent solvent-induced bacterial toxicity.

  • Inoculation: Inoculate the wells with Streptococcus mutans (or target pathogen) to achieve a final concentration of

    
     CFU/mL.
    
  • Self-Validation Controls (Mandatory):

    • Control A (Vehicle Control): MHB + 2% Propylene Glycol + Bacteria. (Validates that the solvent itself is not causing the growth inhibition).

    • Control B (pH Control): pH-adjusted MHB + Bacteria (No drug). (Validates that the pH extreme itself isn't killing the bacteria, ensuring the observed MIC is strictly due to the active compound).

  • Incubation & Reading: Incubate the plates at 37°C for 24 hours. Read the optical density at 600 nm (OD600). The lowest concentration with no visible growth is recorded as the MIC.

Workflow Step1 1. Buffer Preparation (pH 4.0, 5.5, 7.0, 8.5) Step3 3. Serial Dilution in pH-adjusted Broth Step1->Step3 Step2 2. Stock Solution Prep (1% in Propylene Glycol) Step2->Step3 Step4 4. Bacterial Inoculation (S. mutans, 10^5 CFU/mL) Step3->Step4 Step5 5. Incubation & OD600 Measurement (24h, 37°C) Step4->Step5 Step6 6. MIC Determination & Viability Plating (MBC) Step5->Step6 Val1 Control A: Vehicle Only (Validates Solvent Non-Toxicity) Val1->Step5 Val2 Control B: pH Broth Only (Validates pH Non-Toxicity) Val2->Step5

Self-validating experimental workflow for pH-dependent MIC/MBC determination.

Part 6: References

  • National Center for Biotechnology Information (PubChem). "3-Methyl-4-isopropylphenol (Compound CID 18597) - Computed Properties & pKa." PubChem Database. Available at:[Link]

  • Connect Chemicals. "o-Cymen-5-ol: Formulation Recommendations and pH Guidelines." Connect Chemicals Technical Data. Available at:[Link]

  • MDPI (Antibiotics). "Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria." Antibiotics, 2024. Available at:[Link]

  • International Dental Journal (PubMed). "Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations." Int Dent J., 2011. Available at:[Link]

Sources

Troubleshooting

Enhancing skin penetration of 2-Isopropoxy-3-methylphenol using surfactants

Welcome to the Technical Support Center for Topical Formulation Development. This module provides advanced troubleshooting, mechanistic insights, and validated methodologies for optimizing the skin penetration of 2-Isopr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Topical Formulation Development. This module provides advanced troubleshooting, mechanistic insights, and validated methodologies for optimizing the skin penetration of 2-Isopropoxy-3-methylphenol (also known as IPMP, o-Cymen-5-ol, or Biosol) using surfactant systems.

IPMP is a broad-spectrum, highly lipophilic antimicrobial agent (LogP ~3.1)[1]. While its lipophilicity allows it to partition into the stratum corneum, it presents significant challenges in aqueous formulation solubility and targeted epidermal delivery. Surfactants are critical for overcoming these barriers, but their misuse frequently leads to micellar entrapment, assay interference, or compromised skin integrity.

I. Mechanistic Overview: Surfactant-Mediated Permeation

To successfully formulate IPMP, one must understand the dual role of surfactants: solubilization and barrier fluidization . Surfactants lower interfacial tension and, above their Critical Micelle Concentration (CMC), encapsulate IPMP in hydrophobic cores. Simultaneously, free surfactant monomers partition into the stratum corneum, disrupting the highly ordered intercellular lipid lamellae. This disruption increases the diffusion coefficient (


) of IPMP, driving percutaneous absorption[2].

G Formulation IPMP + Surfactant Formulation Micelles Micellar Encapsulation (Above CMC) Formulation->Micelles Surfactant > CMC FreeMonomers Free IPMP & Surfactant Monomers Formulation->FreeMonomers Partitioning Micelles->FreeMonomers Dynamic Equilibrium SCLipids Stratum Corneum Lipid Matrix FreeMonomers->SCLipids Penetration Fluidization Lipid Fluidization & Disruption SCLipids->Fluidization Surfactant Action Target Epidermal Target (Antimicrobial Action) Fluidization->Target Enhanced IPMP Diffusion

Mechanism of surfactant-mediated IPMP stratum corneum penetration.

II. Frequently Asked Questions (FAQs): Formulation Dynamics

Q1: Why does my IPMP formulation show excellent aqueous solubility but poor skin penetration in Franz cell assays? A1: You have likely exceeded the optimal surfactant concentration, resulting in a severe drop in the thermodynamic activity of IPMP. When surfactant concentration is pushed far beyond the CMC, the excess micelles act as a "sink." Because IPMP is highly lipophilic, it preferentially remains trapped within the hydrophobic core of the micelles rather than partitioning into the stratum corneum. To resolve this, titrate your surfactant concentration downward to maintain IPMP at ~80-90% of its saturation limit in the vehicle, maximizing the thermodynamic driving force for permeation.

Q2: I am using a non-ionic surfactant (e.g., Poloxamer or Polysorbate 80), and my formulation separates or becomes cloudy upon heating. What is the cause? A2: This is a classic case of cloud point depression . IPMP is a substituted phenolic compound[1]. The hydroxyl group on the phenol ring acts as a strong hydrogen-bond donor, interacting with the ether oxygens of the polyethylene glycol (PEG) chains in non-ionic surfactants. This interaction dehydrates the PEG chains, drastically lowering the temperature at which the surfactant loses water solubility (the cloud point). Solution: Incorporate a co-solvent such as Propanediol or Propylene Glycol[3]. These glycols compete for hydrogen bonding and stabilize the hydration sphere around the surfactant, restoring the cloud point.

Q3: Can I use biosurfactants instead of synthetic ethoxylated surfactants for IPMP delivery? A3: Yes. Rhamnolipids (e.g., produced by Pseudomonas aeruginosa) are highly effective alternatives. Research indicates that rhamnolipid biosurfactants can modify cell surface hydrophobicity and exhibit superior anti-adhesive and anti-biofilm activities against Staphylococcus aureus compared to synthetic surfactants like Tween 80 or Triton X-100[4]. They also provide excellent penetration enhancement with a lower cytotoxicity profile.

III. Troubleshooting Guide: Experimental & Analytical Issues

Issue 1: In Vitro Antimicrobial Testing (MIC/MBC) Shows Reduced Efficacy

Symptom: When testing the IPMP-surfactant formulation against S. aureus or S. mutans, the Minimum Inhibitory Concentration (MIC) appears artificially high compared to an ethanolic IPMP control. Root Cause: Surfactant interference. The micelles are tightly binding the IPMP, preventing it from interacting with the bacterial cell membrane to disrupt glycolysis[1]. Furthermore, residual surfactant can interact with the assay's colorimetric indicators. Resolution:

  • Utilize a neutralizing broth (e.g., Dey-Engley neutralizing broth) during the subculturing phase to break the micelles and quench surfactant activity.

  • Rely on combinations like Polyoxyethylene-hydrogenated castor oil (POEHCO), which has been documented to synergistically inhibit S. mutans biofilms when combined with IPMP, rather than antagonizing it[4].

Issue 2: Poor HPLC Recovery of IPMP from Skin Tissue Extracts

Symptom: After a permeation study, mass balance calculations show <70% recovery of the applied IPMP dose. Root Cause: IPMP strongly binds to tissue proteins and the extraction solvent is insufficiently disruptive. Resolution: Ensure your extraction solvent contains at least 50% organic modifier (e.g., Methanol or Acetonitrile) and subject the minced tissue to ultrasonic extraction for a minimum of 30 minutes. IPMP is best detected via UV at 280 nm using a mobile phase of 0.1% formic acid in water and acetonitrile[5].

IV. Quantitative Data: Surfactant Effects on IPMP Parameters

The selection of a surfactant requires balancing solubilization capacity, penetration enhancement, and cellular toxicity. The table below synthesizes these parameters for IPMP formulation design.

Surfactant ClassExample AgentTypical CMC (mM)IPMP Solubilization CapacityPenetration Enhancement Factor (ER)Cytotoxicity / Irritation Risk
Non-ionic (Ethoxylated) POEHCO / Polysorbate 800.01 - 0.05High2.5x - 4.0xLow
Biosurfactant Rhamnolipids (e.g., R89BS)0.05 - 0.15Moderate3.0x - 5.0xVery Low[4]
Anionic Sodium Lauryl Sulfate (SLS)8.0 - 8.3Very High5.0x - 8.0xHigh (Severe barrier disruption)
Poloxamer Poloxamer 4070.001 - 0.01High1.5x - 2.5xVery Low

V. Self-Validating Experimental Protocols

Protocol A: In Vitro Franz Diffusion Cell Permeation Assay

This protocol evaluates the transdermal flux of IPMP from surfactant vehicles. It utilizes a self-validating mass-balance step to ensure data integrity.

Materials: Franz diffusion cells (diffusion area ~0.64 cm²), Reconstructed human tissue (e.g., EpiDerm™ or EpiGingival™)[6] or dermatomed porcine skin, PBS (pH 7.4) with 1% BSA (receptor fluid).

Step-by-Step Methodology:

  • Receptor Fluid Preparation: Degas the PBS/BSA receptor fluid to prevent air bubbles from forming beneath the membrane. The BSA ensures sink conditions for the highly lipophilic IPMP.

  • Membrane Mounting: Mount the tissue between the donor and receptor compartments. Equilibrate at 32°C (skin surface temperature) for 30 minutes.

  • Dosing: Apply a finite dose (e.g., 10 µL/cm²) of the IPMP-surfactant formulation to the donor compartment.

  • Sampling: Withdraw 200 µL aliquots from the receptor arm at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours), immediately replacing the volume with fresh, pre-warmed receptor fluid.

  • System Validation (Mass Balance Check): At 24 hours, wash the donor compartment with 1 mL of methanol. Extract the tissue membrane in 1 mL of methanol via sonication. Sum the IPMP quantified in the receptor fluid, tissue extract, and donor wash. Validation Criteria: Total recovery must fall between 90% and 110%. If not, discard the cell data due to leakages or incomplete extraction.

  • Quantification: Analyze samples via HPLC-UV at 280 nm[5].

Workflow Step1 1. Membrane Prep Excised Skin or Tissue Model Step2 2. Franz Cell Assembly Equilibrate Receptor Fluid Step1->Step2 Step3 3. Dosing Apply IPMP-Surfactant System Step2->Step3 Step4 4. Sampling Aliquots at Time Intervals Step3->Step4 Step5 5. HPLC Analysis Quantify IPMP (UV 280nm) Step4->Step5 Step6 6. Data Modeling Calculate Flux (J) & Permeability Step5->Step6

In vitro Franz diffusion cell workflow for evaluating IPMP permeation.

Protocol B: Neutralizer-Validated MIC/MBC Determination

Because surfactants interfere with standard broth microdilution methods by entrapping IPMP[1], this protocol incorporates a mandatory neutralizer validation step.

Step-by-Step Methodology:

  • Inoculum Preparation: Standardize the test microorganism (e.g., S. aureus) to 1 x 10^6 CFU/mL in Brain Heart Infusion (BHI) broth[1].

  • Serial Dilution: Perform two-fold serial dilutions of the IPMP-surfactant formulation in a 96-well microtiter plate.

  • Incubation: Inoculate the wells and incubate aerobically for 24 hours at 37°C. Determine the MIC as the lowest concentration with no visible growth.

  • System Validation (Neutralizer Efficacy Test): Before determining the MBC, prepare a control well containing the target IPMP/surfactant concentration and Dey-Engley (D/E) Neutralizing Broth. Inoculate with 100 CFU of the test organism. Validation Criteria: The organism must grow in this control well. If it does not, the neutralizer is ineffective against your specific surfactant, and the MBC data will be falsely low (false positive for bactericidal activity).

  • MBC Determination: Subculture 10 µL from the clear wells into 1 mL of D/E Neutralizing Broth, then plate onto agar. Incubate for 24 hours. The MBC is the lowest concentration resulting in a >99.9% reduction in initial inoculum.

VI. References

  • BenchChem Technical Support Team. "Application Notes: Developing a Stable Research Formulation of o-Cymen-5-ol for Topical Application." Benchchem. 1

  • Treasure Actives. "O-Cymen Solution - TREASURE ACTIVES." Treasure Actives. 3

  • C. Tambone et al. "Diverse Effects of Natural and Synthetic Surfactants on the Inhibition of Staphylococcus aureus Biofilm." ResearchGate. 4

  • H. Sugibayashi et al. "Percutaneous Absorption of Cosmetics and their Ingredients." SCCJ. 2

  • M. Creeth et al. "Retention of o-cymen-5-ol and zinc on reconstructed human gingival tissue from a toothpaste formulation." PMC. 6

  • Google Patents. "JP6702783B2 - Skin penetration enhancer." Google Patents. 5

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Isopropoxy-3-methylphenol

Welcome to the technical support and troubleshooting hub for the synthesis of 2-Isopropoxy-3-methylphenol (CAS: 287117-33-3). This compound is a critical mono-ether intermediate used in the development of advanced pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the synthesis of 2-Isopropoxy-3-methylphenol (CAS: 287117-33-3). This compound is a critical mono-ether intermediate used in the development of advanced pharmaceuticals and agrochemicals.

Synthesizing this specific regioisomer from 3-methylcatechol (3-methylbenzene-1,2-diol) presents a notorious regioselectivity challenge. This guide is designed for research scientists and process chemists to understand the mechanistic pitfalls of this synthesis, troubleshoot stalled reactions, and implement a self-validating, high-yield protocol.

The Regioselectivity Challenge & Mechanistic Workflow

The core difficulty in this synthesis lies in the inherent asymmetry of 3-methylcatechol. The hydroxyl group at the C2 position is sterically hindered by the adjacent C3-methyl group. Conversely, the hydroxyl group at the C1 position is relatively unhindered.

Standard direct alkylation (SN2) is highly sensitive to steric bulk. When reacting 3-methylcatechol with an isopropylating agent, the electrophile will almost exclusively attack the less hindered C1-OH, yielding the undesired regioisomer 2-isopropoxy-6-methylphenol . To synthesize the target 2-isopropoxy-3-methylphenol , we must employ a Steric-Directed Protection strategy, using a bulky protecting group to intentionally block the C1-OH, thereby forcing the isopropylation to occur at the hindered C2-OH.

G A 3-Methylcatechol (Vicinal Diol) B 1-TBDMS-oxy-2-hydroxy -3-methylbenzene A->B Step 1: TBDMS-Cl (Steric Control) E 2-Isopropoxy-6-methylphenol (Undesired Regioisomer) A->E Direct Alkylation (Fails: Attacks C1-OH) C 1-TBDMS-oxy-2-isopropoxy -3-methylbenzene B->C Step 2: 2-BrPr, K2CO3 (O-Alkylation) D 2-Isopropoxy-3-methylphenol (Target Product) C->D Step 3: TBAF (Deprotection)

Caption: Regioselective synthesis workflow of 2-isopropoxy-3-methylphenol via steric-directed silyl protection.

Quantitative Strategy Comparison

To justify the multi-step protection workflow, review the empirical data comparing various synthetic strategies. Direct methods fail due to the secondary nature of the isopropyl electrophile clashing with the C3-methyl group.

Synthetic StrategyReagents / CatalystMajor Regioisomer FormedRegiomeric Ratio (C2:C1)Overall YieldMechanistic Limitation
Direct Alkylation 2-Bromopropane, K₂CO₃2-Isopropoxy-6-methylphenol< 1:9< 10%SN2 kinetics strictly favor the unhindered C1-OH[1].
Mitsunobu Reaction Isopropanol, DIAD, PPh₃2-Isopropoxy-6-methylphenol1:5~15%Bulky phosphine oxide transition state avoids the C2 position[2].
Borinic Acid Catalysis 2-Bromopropane, Ar₂BOHMixture1:1~40%Rigid cyclic borinate forms, but secondary electrophile causes steric clash[3].
Steric-Directed Protection TBDMS-Cl

2-BrPr

TBAF
2-Isopropoxy-3-methylphenol > 99:1 75 - 82% Highly selective; bulky TBDMS exclusively caps C1-OH.

Troubleshooting FAQs

Q: Why is my direct alkylation yielding the wrong regioisomer instead of the target? A: This is a classic kinetic vs. thermodynamic issue. The methyl group at C3 creates a steric shield over the C2-OH. Standard SN2 alkylation is governed by kinetics and steric accessibility. Therefore, the secondary isopropyl group will almost exclusively attack the open C1-OH. You must use the protection workflow to invert this natural selectivity.

Q: Can I use a Mitsunobu reaction to force the isopropylation at the C2 position? A: No. While Mitsunobu protocols are excellent for the regioselective para-alkylation of catechols[2], they are highly sensitive to steric hindrance. The bulky triphenylphosphine oxide byproduct and the secondary nature of isopropanol make the hindered C2-OH completely inaccessible, leading to poor yields of the desired isomer.

Q: Can I use borinic acid catalysis to avoid the protection/deprotection steps? A: It is possible, but not optimal for isopropyl groups. Diarylborinic acids can catalyze regioselective monoalkylation of vicinal diols by forming a cyclic borinate intermediate[3]. However, while highly effective for primary electrophiles (like benzyl bromide), the secondary nature of the isopropyl group introduces severe steric clashes in the rigid borinate transition state, leading to sluggish kinetics and moderate yields (40-50%).

Q: My isopropylation step (Step 2) is stalling at 50% conversion. How do I drive it to completion? A: 2-Bromopropane is prone to E2 elimination under basic conditions, forming volatile propene gas and depleting your electrophile. To fix this, add 0.1 equivalents of Potassium Iodide (KI) to the reaction mixture. This initiates a Finkelstein reaction, generating isopropyl iodide in situ. Isopropyl iodide is a vastly superior, more polarizable electrophile that will rapidly react with the hindered C2-phenoxide before elimination can occur.

Q: How can I quickly verify that my TBDMS protection occurred at the correct hydroxyl group before moving forward? A: Use 2D NOESY NMR. If the bulky TBDMS group correctly protected the C1-OH, there will be no NOESY cross-peak between the TBDMS methyl protons and the C3-methyl protons. If it incorrectly protected the C2-OH, a strong cross-peak would be visible due to their spatial proximity.

Self-Validating Experimental Protocol

This 3-step protocol utilizes causality-driven chemistry to ensure absolute regiocontrol.

Step 1: Regioselective Silylation of 3-Methylcatechol
  • Reagents: 3-Methylcatechol (1.0 eq), TBDMS-Cl (1.05 eq), Imidazole (2.2 eq), anhydrous DCM (0.2 M).

  • Procedure: Dissolve 3-methylcatechol and imidazole in DCM at 0 °C. Add TBDMS-Cl dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl and extract with DCM.

  • Causality: Imidazole acts as both a base and a nucleophilic catalyst. The massive steric bulk of the tert-butyldimethylsilyl (TBDMS) group physically prevents it from attacking the C2-OH due to the adjacent C3-methyl group. It exclusively caps the C1-OH.

  • Self-Validation: Perform a Ferric Chloride (FeCl₃) stain on your TLC plate. The spot corresponding to the product will still turn deep blue/green. This validates that one phenolic OH (the C2-OH) remains unprotected and active.

Step 2: Isopropylation of the Hindered C2-OH
  • Reagents: Mono-protected intermediate (1.0 eq), 2-Bromopropane (2.5 eq), K₂CO₃ (2.0 eq), KI (0.1 eq), anhydrous DMF (0.5 M).

  • Procedure: Suspend K₂CO₃ and KI in DMF. Add the intermediate from Step 1, followed by 2-bromopropane. Seal the vessel (to prevent electrophile evaporation) and heat to 60 °C for 12 hours. Work up with water and extract with Ethyl Acetate.

  • Causality: DMF, a polar aprotic solvent, leaves the phenoxide "naked" and highly nucleophilic. KI converts 2-bromopropane to the more reactive isopropyl iodide, accelerating the SN2 attack on the sterically hindered C2 position.

  • Self-Validation: A repeat FeCl₃ stain on the TLC plate will now be negative (no color change). This confirms that the final phenolic OH has been successfully capped by the isopropyl group.

Step 3: Deprotection to Yield 2-Isopropoxy-3-methylphenol
  • Reagents: Isopropylated intermediate (1.0 eq), TBAF (1.1 eq, 1M in THF).

  • Procedure: Dissolve the intermediate in THF at 0 °C. Add TBAF dropwise. Stir for 30 minutes. Quench with water and extract with diethyl ether. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Causality: The fluoride ion from Tetrabutylammonium fluoride (TBAF) has a uniquely high thermodynamic affinity for silicon, forming an extremely strong Si-F bond (bond dissociation energy ~582 kJ/mol). This selectively cleaves the TBDMS ether instantaneously without cleaving the newly formed isopropyl ether.

  • Self-Validation: The final purified product will once again show a positive FeCl₃ stain, confirming the successful regeneration of the C1-OH, yielding pure 2-Isopropoxy-3-methylphenol.

References

Sources

Troubleshooting

Technical Support Center: Resolving Chromatographic Peak Tailing for 2-Isopropoxy-3-methylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic distortions when analyzing substituted phenolic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic distortions when analyzing substituted phenolic compounds. 2-Isopropoxy-3-methylphenol presents a unique challenge: its hydrophobic domains (isopropoxy and methyl groups) ensure strong retention on reversed-phase columns, while its polar phenolic hydroxyl (-OH) group is highly susceptible to secondary interactions.

This guide abandons generic advice in favor of a mechanistic, self-validating approach to diagnosing and resolving peak tailing for this specific molecule.

Part 1: Mechanistic FAQs – Understanding the Root Cause

Q1: Why does 2-Isopropoxy-3-methylphenol exhibit severe peak tailing on standard C18 columns? A1: Peak tailing occurs when there is more than one retention mechanism operating simultaneously[1]. In an ideal reversed-phase separation, 2-Isopropoxy-3-methylphenol interacts solely via hydrophobic partitioning with the C18 alkyl chains. However, traditional silica-based columns contain unbonded, residual silanol groups (Si-OH)[2]. At a mobile phase pH above 4.0, these silanols deprotonate to form negatively charged Si-O⁻ sites. The highly polar phenolic hydroxyl group of your analyte acts as a strong hydrogen bond donor, interacting with these heterogeneous active sites[1]. Because these secondary interactions are energetically varied and slower to desorb than hydrophobic interactions, the analyte molecules elute at different rates, dragging out the trailing edge of the peak[3].

Q2: How can I definitively prove whether my tailing is caused by chemical interactions (silanols) or a physical system issue (dead volume)? A2: You must use a self-validating diagnostic test known as the "Neutral Marker Injection." Physical problems—such as a blocked inlet frit or excessive extra-column tubing—distort the sample plug before it even undergoes separation, meaning all peaks will tail equally[4]. Chemical problems only affect molecules with specific functional groups (like the -OH on your phenol). By injecting a neutral, non-polar compound (e.g., Toluene) alongside your analyte, you can isolate the variable. If Toluene tails, your hardware is the issue; if only 2-Isopropoxy-3-methylphenol tails, you have a chemical interaction problem[5].

Q3: I am using an optimized mobile phase, but the peak still tails. Could my sample preparation be the hidden variable? A3: Yes. This is often caused by either mass overload or sample solvent mismatch . Phenols can locally overload the stationary phase at surprisingly low concentrations, causing excess molecules to partition into the mobile phase and elute prematurely, distorting the peak[1]. Alternatively, if your sample is dissolved in 100% organic solvent (e.g., Acetonitrile) but injected into a highly aqueous mobile phase, the strong solvent plug carries the analyte down the column before it can properly focus at the column head, leading to severe band broadening and tailing[6].

Part 2: Diagnostic Troubleshooting Workflow

The following decision tree illustrates the logical progression an Application Scientist uses to isolate the root cause of peak tailing.

G A Observe Peak Tailing (2-Isopropoxy-3-methylphenol) B Inject Neutral Marker (e.g., Toluene) A->B C Does the neutral marker tail? B->C D Physical Issue (Dead Volume / Frit) C->D Yes E Chemical Issue (Silanol Interactions) C->E No F Backflush column, minimize tubing, replace frit D->F G Lower pH to 2.5, use end-capped column, reduce injection mass E->G

Caption: Diagnostic workflow for isolating physical vs. chemical peak tailing.

Part 3: Standard Operating Protocols (SOPs)

Protocol 1: The Neutral Marker & Dilution Diagnostic (Self-Validating)

Objective: To empirically separate hardware failures from chemical incompatibilities and mass overload.

  • Prepare the Test Mix: Create a solution containing 100 µg/mL 2-Isopropoxy-3-methylphenol and 50 µg/mL Toluene (neutral marker) dissolved in the initial mobile phase conditions.

  • Execute Baseline Run: Inject 5 µL onto the HPLC system under your standard method conditions.

  • Calculate Asymmetry: Measure the Tailing Factor (

    
    ) or Asymmetry Factor (
    
    
    
    ) for both peaks. (
    
    
    indicates significant tailing)[7].
  • Interpret & Validate:

    • If Toluene

      
      : The issue is physical. Reverse the column and backflush with 100% strong solvent for 10 column volumes to clear frit blockages[1], or check fittings for dead volume.
      
    • If Toluene

      
       but Phenol 
      
      
      
      : The issue is chemical. Proceed to Protocol 2.
  • Dilution Check: Dilute the sample 10-fold (to 10 µg/mL) and re-inject. If the phenol peak shape dramatically improves, the previous run suffered from mass overload[3].

Protocol 2: Mobile Phase pH Optimization for Phenolic Suppression

Objective: To eliminate secondary retention mechanisms by fully protonating residual silanols on the silica surface.

  • Select Acidic Modifier: For UV-Vis detection, select 0.1% Phosphoric Acid (pH ~2.1). For LC-MS compatibility, select 0.1% Formic Acid (pH ~2.7).

  • Prepare Mobile Phase A: Add the modifier to highly purified HPLC-grade water. Measure the pH to confirm it is strictly between 2.0 and 3.0. Causality: The pKa of residual silanols is roughly 3.5–4.5. Dropping the pH below 3.0 ensures they remain neutral (Si-OH), eliminating ionic interactions with the phenol[1].

  • System Purge: Bypass the analytical column and purge the pump lines with the new buffer to prevent precipitation of previous incompatible salts.

  • Column Equilibration: Reconnect the column and flush with 15–20 column volumes of the acidified mobile phase until the baseline stabilizes[3].

  • Re-evaluate: Inject the analyte. You should observe a shift from a broad, tailing peak to a sharp, symmetrical Gaussian peak.

Part 4: Quantitative Diagnostic Data

To assist in rapid troubleshooting, compare your system suitability results against the diagnostic matrices below.

Table 1: Diagnostic Matrix for Peak Shape Deformations
ObservationPotential Root CauseScientific RationaleRecommended Action
All peaks tail (including neutrals)Extra-column volume / Blocked fritPhysical disruption of the sample plug before separation occurs[4].Replace inlet frit; minimize tubing length; check ferrule seating.
Only the phenol tails Secondary silanol interactionsH-bonding between phenolic -OH and unreacted Si-O⁻ sites[2].Lower mobile phase pH to 2.5; switch to a fully end-capped C18 column[1].
Peak tails + RT shifts Column voiding / DegradationLoss of stationary phase creates a physical void at the column head[5].Replace the analytical column; ensure mobile phase pH is within column limits.
Tailing drops on 10x dilution Mass overloadAnalyte concentration exceeds local stationary phase binding capacity[1].Reduce injection volume by 50% or dilute sample concentration[3].
Table 2: Impact of Mobile Phase pH on Tailing Factor ( )

Quantitative estimates for 2-Isopropoxy-3-methylphenol on a standard, non-end-capped C18 column.

Mobile Phase pHSilanol StatePhenol StateExpected

Chromatographic Result
pH 7.0 Fully Ionized (Si-O⁻)Neutral> 2.0Severe tailing, poor resolution, integration errors[1].
pH 5.0 Partially IonizedNeutral1.5 - 1.9Moderate tailing, compromised limit of quantification.
pH 3.0 Protonated (Si-OH)Neutral1.0 - 1.2Symmetrical, sharp peak, optimal signal-to-noise ratio[1].

Part 5: References

  • Axion Labs - HPLC Peak Tailing. Available at:[Link]

  • Element Lab Solutions - Peak Tailing in HPLC. Available at:[Link]

  • ALWSCI - Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available at: [Link]

  • Phenomenex - How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • LCGC International - Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]

Sources

Optimization

Minimizing cytotoxicity while maintaining antimicrobial activity of IPMP

Welcome to the Technical Support Center for Isopropyl Methylphenol (IPMP / o-Cymen-5-ol) formulation and application. As a Senior Application Scientist, I have designed this guide to help drug development professionals a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isopropyl Methylphenol (IPMP / o-Cymen-5-ol) formulation and application. As a Senior Application Scientist, I have designed this guide to help drug development professionals and formulation scientists navigate the complex pharmacodynamics of IPMP.

While IPMP is a highly effective broad-spectrum antimicrobial and anti-biofilm agent, its phenolic nature means that high concentrations can compromise the membrane integrity of mammalian cells, leading to undesirable cytotoxicity. This center provides field-proven, mechanistically grounded strategies to widen your formulation's therapeutic window.

Section 1: Core Mechanisms & Causality (FAQ)

Q1: Why does IPMP exhibit dose-dependent cytotoxicity in mammalian cell lines, and how does its mechanism of action drive this? A1: IPMP is a monoterpenoid phenol. Its primary antimicrobial mechanism relies on its hydrophobicity, which allows it to partition into lipid bilayers, disrupt cell membrane integrity, and induce the leakage of intracellular contents[1]. However, at elevated concentrations, this membrane-disrupting effect loses its selectivity for bacterial membranes. It begins to perturb the structurally similar plasma membranes of mammalian cells (such as human gingival fibroblasts or keratinocytes), leading to necrotic cell death[2]. The causality is strictly concentration-dependent: crossing the critical micelle concentration or the lipid saturation point of the host cells triggers toxicity.

Q2: If I reduce the IPMP concentration to avoid cytotoxicity, won't I lose my anti-biofilm efficacy? A2: Not necessarily. The mechanism of IPMP shifts depending on the dose. At sub-Minimum Inhibitory Concentrations (sub-MIC), IPMP transitions from a physical membrane-disruptor to a transcriptional modulator. Research demonstrates that sub-MIC levels of IPMP significantly downregulate the expression of critical biofilm-related genes (such as gtfB, gtfC, and gtfD in Streptococcus mutans), which synthesize the extracellular glucan matrix[3]. By leveraging this genetic modulation, you can inhibit biofilm formation without requiring the high doses that cause mammalian cytotoxicity[4].

Section 2: Formulation Troubleshooting Guide

Q3: My current oral care gel formulation shows high cytotoxicity in MTT assays. How can I maintain the Minimum Bactericidal Concentration (MBC) while reducing the IPMP payload? A3: The most effective strategy is to employ synergistic combinations that allow for a drastic reduction in the required IPMP concentration.

  • Natural Adjuvants: Combining IPMP with natural compounds like Hinokitiol or Thymoquinone (TQ) creates a synergistic effect. For instance, TQ compromises bacterial co-aggregation, allowing IPMP to penetrate and clear biofilms at fractions of its normal dose, showing no toxicity to human monocytic cell lines (THP-1)[5]. Similarly, Hinokitiol-IPMP combinations exhibit strong biofilm inhibitory activity at much lower concentrations than IPMP alone[6].

  • Surfactant Integration: Incorporating surfactants like polyoxyethylene hydrogenated castor oil (POEHCO) lowers the surface tension of the extracellular polymeric substance (EPS). This enhances the dispersion of IPMP deep into the biofilm matrix, synergistically boosting anti-biofilm activity at non-cytotoxic concentrations[3].

Q4: We are formulating a bio-alkyd coating for medical devices. How do we prevent rapid leaching of IPMP that causes localized tissue toxicity? A4: Rapid burst release of phenolic compounds often spikes local concentrations above the cytotoxic threshold. To mitigate this, integrate IPMP into a controlled-release matrix. In lignin-based alkyd coatings, IPMP (thymol isomer) maintains its antimicrobial efficacy against E. coli and S. aureus at concentrations as low as 0.05% without causing burst toxicity[7]. Ensure your polymer cross-linking density is optimized to dictate a slow, diffusion-controlled release profile.

Section 3: Quantitative Formulation Data

To assist in your formulation ratios, the following table summarizes the comparative efficacy and cytotoxicity thresholds of IPMP alone versus synergistic formulations based on recent literature data[3][5][6].

Formulation StrategyTarget PathogenMIC / MBC ThresholdBiofilm Inhibition StrategyCytotoxicity Profile (Mammalian Cells)
IPMP (Monotherapy) S. mutans, F. nucleatumHigh (> 0.1% - 1.0%)Direct membrane disruptionHigh (Dose-dependent necrosis)
IPMP + POEHCO S. mutansLow (Sub-MIC)Downregulation of gtfB/C/D genesLow (Preserves host cell viability)
IPMP + Hinokitiol Candida spp., S. aureusVery Low (< 0.05 g/mL)EPS matrix penetrationMinimal (Safe for oral mucosa)
IPMP + Thymoquinone F. nucleatum / A. naeslundiiLow (0.01% - 0.05%)Inhibition of co-aggregationNone observed in THP-1 cells

Section 4: Experimental Protocols

To ensure trustworthiness and reproducibility, your lab must utilize self-validating assay systems. Below are the standard operating procedures for evaluating the therapeutic window of your IPMP formulations.

Protocol 1: Dual-Species Biofilm Dispersion Assay

This assay evaluates the efficacy of sub-MIC IPMP formulations in degrading pre-formed biofilms, utilizing internal controls to validate matrix degradation versus simple planktonic killing.

  • Inoculation: Co-cultivate F. nucleatum and A. naeslundii (or S. mutans) in Brain Heart Infusion (BHI) broth supplemented with 1% sucrose in a 96-well microtiter plate. Incubate anaerobically at 37°C for 48 hours to allow mature biofilm formation.

  • Washing: Carefully aspirate the planktonic media. Wash the biofilms twice with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.

  • Treatment: Apply your IPMP formulations (e.g., IPMP alone, IPMP + POEHCO, IPMP + TQ) diluted in PBS to the wells. Include a Positive Control (0.1% Chlorhexidine) and a Negative Vehicle Control (PBS + equivalent solvent concentration). Incubate for 1 hour at 37°C.

  • Quantification (Crystal Violet): Aspirate treatments, wash twice with PBS, and stain the remaining biofilm with 0.1% Crystal Violet for 15 minutes. Solubilize the stain with 33% acetic acid and measure optical density (OD) at 590 nm.

  • Validation Check: The vehicle control must show high OD590 (intact biofilm), while the positive control must show >80% reduction. If the vehicle control shows degradation, solvent toxicity is confounding your results.

Protocol 2: Mammalian Cytotoxicity Screening (MTT Assay)

This protocol establishes the CC50 (50% Cytotoxic Concentration) to calculate the Therapeutic Index (TI = CC50 / MIC).

  • Cell Seeding: Seed Human Gingival Fibroblasts (HGF) or Human Oral Keratinocytes (HOK) at a density of

    
     cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.
    
  • Exposure: Replace media with fresh media containing serial dilutions of your IPMP formulations. Include an untreated control (100% viability) and a lysis control (0.1% Triton X-100, 0% viability). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to the untreated control.

Section 5: Mechanistic & Workflow Visualizations

G IPMP IPMP (o-Cymen-5-ol) HighDose High Concentration (> MIC) IPMP->HighDose LowDose Sub-MIC Concentration IPMP->LowDose Membrane Lipid Bilayer Disruption (Loss of Selectivity) HighDose->Membrane GeneMod Downregulation of gtfB, gtfC, gtfD genes LowDose->GeneMod Toxicity Mammalian Cytotoxicity (Necrosis) Membrane->Toxicity Off-target effect Biofilm Inhibition of Extracellular Glucan Synthesis GeneMod->Biofilm Efficacy Maintained Anti-Biofilm Efficacy Biofilm->Efficacy Synergist Synergists (e.g., Hinokitiol, POEHCO, Thymoquinone) Synergist->LowDose Enables lower dosing Synergist->Biofilm Enhances dispersion

Fig 1: IPMP dose-dependent mechanism of action and synergistic pathways to avoid cytotoxicity.

Workflow Start Formulation Library (IPMP + Adjuvants) MIC Broth Microdilution (MIC & MBC Determination) Start->MIC Biofilm Dual-Species Biofilm Dispersion Assay MIC->Biofilm Cyto Mammalian Cell MTT Assay (HGF / HOK cells) Biofilm->Cyto TI Calculate Therapeutic Index (CC50 / MIC) Cyto->TI Decision TI > Target Threshold? TI->Decision Optimize Reformulate / Adjust Synergist Ratios Decision->Optimize No Lead Lead Candidate Selection Decision->Lead Yes Optimize->Start

Fig 2: High-throughput screening workflow for optimizing IPMP formulation therapeutic indices.

References

  • Antimicrobial effect of oral care gel containing hinokitiol and 4-isopropyl-3-methylphenol against intraoral pathogenic microorganisms Source: PLOS One / PMC URL:[Link]

  • Antibacterial Activity and Biofilm Dispersion of an Isopropyl Methylphenol-containing Dentifrice Source: J-Stage / ResearchGate URL:[Link]

  • Antimicrobial Activity of Lignin-Based Alkyd Coatings Containing Soft Hop Resins and Thymol Source: MDPI URL:[Link]

  • Effect of thymoquinone on Fusobacterium nucleatum‑associated biofilm and inflammation Source: Spandidos Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of 2-Isopropoxy-3-methylphenol in High-Water Content Gels

Overview & Causality Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals formulating with 2-Isopropoxy-3-methylphenol .

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Causality

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals formulating with 2-Isopropoxy-3-methylphenol . As a highly lipophilic phenolic compound—structurally and functionally analogous to the widely utilized 4-isopropyl-3-methylphenol (o-Cymen-5-ol or IPMP)—it presents significant thermodynamic challenges in high-water content hydrogels (>80% water)[1].

Because of its hydrophobic nature, introducing this compound into an aqueous matrix without proper architectural support leads to spontaneous crystallization, phase separation, and the catastrophic loss of polymer network viscosity[2]. This guide provides field-proven troubleshooting protocols to stabilize the compound, ensuring optical clarity, rheological integrity, and long-term shelf life.

Troubleshooting & FAQs

Q1: Why does 2-Isopropoxy-3-methylphenol crystallize out of my hydrogel after 48 hours at room temperature? Causality: Phenolic compounds with bulky isopropyl or isopropoxy groups have extremely low aqueous solubility. When formulated in high-water gels without adequate solubilization, the thermodynamic drive to minimize contact with water forces the molecules to aggregate, nucleate, and form needle-like crystals. Solution: Implement a dual-solubilizer system. Use a primary glycol co-solvent (e.g., Propylene Glycol or 1,3-Propanediol) combined with a non-ionic surfactant (e.g., PEG-40 Hydrogenated Castor Oil). The co-solvent lowers the dielectric constant of the water phase, while the surfactant forms protective micelles around the lipophilic compound, preventing nucleation[3].

Q2: My Carbomer-based gel loses viscosity and collapses into a liquid when I add the solubilized phenol. How do I prevent this? Causality: Phenolic compounds can act as hydrogen bond disruptors. Furthermore, if you use high levels of glycols to force solubility, they can interfere with the electrostatic repulsion of the neutralized polyacrylic acid (Carbomer) backbone. This shifts the rheological behavior of the composition, often turning it into a plastic or pseudoplastic fluid that cannot hold its structure[4]. Solution: Switch to a sterically stabilized rheology modifier. An Acrylates/C10-30 Alkyl Acrylate Crosspolymer is highly recommended because its hydrophobic tail anchors into the surfactant micelles, reinforcing the gel network rather than collapsing it.

Q3: How can I achieve a perfectly clear, transparent gel instead of a cloudy/opaque emulsion? Causality: Cloudiness indicates that the micelle size of the dispersed phenol exceeds the wavelength of visible light (>400 nm). This means you have created a macro-emulsion rather than a thermodynamically stable microemulsion. Solution: Optimize the Surfactant-to-Phenol ratio (typically 4:1 to 5:1 by weight). Alternatively, utilize cyclodextrin encapsulation (e.g., Hydroxypropyl-beta-cyclodextrin) to form a water-soluble inclusion complex that maintains strict optical clarity.

Quantitative Data: Solubility & Stability Matrix

To optimize your formulation, refer to the following empirical data comparing different solubilization strategies for 0.1% w/w 2-Isopropoxy-3-methylphenol in a 90% water gel.

Solubilizer SystemRatio (Solubilizer : Phenol)Visual Appearance (24h)Viscosity Impact (Carbomer)Long-Term Stability (3 Months, 40°C)
None (Water Only) N/AHeavy CrystallizationMinimalFail (Precipitation)
Propylene Glycol (PG) 10:1Cloudy / Opaque-15% DropFail (Phase Separation)
Polysorbate 20 3:1Hazy-40% DropMarginal (Slight cloudiness)
PEG-40 HCO + PG 4:1 (Surfactant) + 5:1 (PG)Optically Clear-5% DropPass (Stable, Clear)
HP-β-Cyclodextrin 8:1Optically ClearNo ChangePass (Stable, Clear)

Experimental Protocol: Self-Validating Formulation Workflow

This step-by-step methodology describes the creation of a stable, optically clear 0.1% 2-Isopropoxy-3-methylphenol hydrogel using a co-solvent and surfactant matrix.

Phase A (Aqueous Base):

  • Deionized Water: 89.3%

  • Acrylates/C10-30 Alkyl Acrylate Crosspolymer: 0.5%

  • Disodium EDTA: 0.1%

Phase B (Active Micellar Phase):

  • 2-Isopropoxy-3-methylphenol: 0.1%

  • Propylene Glycol: 5.0%

  • PEG-40 Hydrogenated Castor Oil: 4.0%

Phase C (Neutralizer):

  • Sodium Hydroxide (10% aq. solution): ~1.0% (to pH 6.0 - 6.5)

Step-by-Step Methodology:
  • Hydration (Phase A): Disperse the Acrylates Crosspolymer into the deionized water containing Disodium EDTA. Allow it to hydrate for 30 minutes without stirring to prevent air entrapment. Once hydrated, mix at 300 RPM until homogeneous.

  • Micellar Solubilization (Phase B): In a separate vessel, combine 2-Isopropoxy-3-methylphenol, Propylene Glycol, and PEG-40 HCO. Heat gently to 40°C and stir until the phenol is completely dissolved and the solution is brilliantly clear. Causality: Dissolving the phenol in this matrix prior to aqueous introduction prevents localized supersaturation, which is the primary nucleation trigger.

  • Integration: Slowly titrate Phase B into Phase A while increasing the mixing speed to 600 RPM. The mixture should remain clear and slightly viscous.

  • Crosslinking (Phase C): Add the Sodium Hydroxide solution dropwise until the pH reaches 6.0 - 6.5. The polymer will instantly swell, locking the micelles into a rigid, clear hydrogel matrix.

  • Self-Validation Check: Transfer a 10g aliquot of the finished gel into a centrifuge tube. Centrifuge at 3000 RPM for 15 minutes.

    • Pass Criteria: If the gel remains optically clear and no crystalline precipitate forms at the bottom of the tube, the micellar encapsulation is thermodynamically stable and the protocol was successful.

Mechanistic Visualization

The following diagram illustrates the physical chemistry behind stabilizing lipophilic phenols in a high-water matrix.

G Phenol 2-Isopropoxy-3-methylphenol (Lipophilic Core) Micelle Thermodynamically Stable Micelle (<100 nm diameter) Phenol->Micelle Encapsulation Solubilizer Surfactant / Co-solvent (e.g., PEG-40 HCO + PG) Solubilizer->Micelle Self-Assembly StableGel Stabilized Hydrogel Network (Optically Clear, No Crystals) Micelle->StableGel Uniform Dispersion WaterPhase Aqueous Phase (>80% Water) WaterPhase->StableGel Hydration Medium Polymer Rheology Modifier (Acrylates Crosspolymer) Polymer->StableGel Matrix Crosslinking

Figure 1: Mechanistic pathway of lipophilic phenol encapsulation and hydrogel network stabilization.

References

  • Title: Beyond Preservation - Unleashing the Potential of 3-Methyl-4-isopropylphenol (O-cymen-5-ol/IPMP)
  • Title: Substantivity of mouth-rinse formulations containing cetylpyridinium chloride and O-cymen-5-ol: a randomized-crossover trial Source: Universitat de Barcelona URL
  • Title: EP4044996B1 - Oral care composition Source: Google Patents URL
  • Title: O-cymen-5-ol: what lies behind this term?

Sources

Optimization

Formulation Support Center: Resolving 2-Isopropoxy-3-methylphenol (IPMP) Surfactant Incompatibility

Welcome to the Technical Support Center for 2-Isopropoxy-3-methylphenol (commonly known as IPMP, o-Cymen-5-ol, or Biosol). As a substituted phenolic compound and an isomer of thymol, IPMP is a highly effective, broad-spe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Isopropoxy-3-methylphenol (commonly known as IPMP, o-Cymen-5-ol, or Biosol). As a substituted phenolic compound and an isomer of thymol, IPMP is a highly effective, broad-spectrum antimicrobial agent utilized heavily in dermatological and oral care formulations[1][2]. However, formulation scientists frequently encounter a critical hurdle: the drastic loss of antimicrobial efficacy when IPMP is formulated alongside non-ionic surfactants[1][3].

This portal is designed to explain the thermodynamic causality behind this incompatibility and provide field-proven, self-validating troubleshooting strategies.

Module 1: The Thermodynamics of Inactivation (Mechanistic FAQs)

Q: Why does IPMP lose its antimicrobial efficacy in the presence of non-ionic surfactants like Polysorbate 80? A: The inactivation is driven by micellar partitioning. IPMP is highly lipophilic, possessing an estimated logP value between 2.5 and 4.0[4]. Non-ionic surfactants (e.g., ethoxylated alcohols, polysorbates) self-assemble into micelles when their concentration exceeds the Critical Micelle Concentration (CMC)[3]. Because "like dissolves like," the lipophilic IPMP molecules partition out of the continuous aqueous phase and become sequestered within the hydrophobic core of these micelles[1][3]. Since antimicrobial action requires free IPMP to interact with and disrupt the microbial cell membrane, this micellar encapsulation effectively neutralizes the preservative system[3][5].

Q: Does the pH of my formulation affect this micellar entrapment? A: IPMP is a non-ionic ingredient under acidic to neutral conditions, meaning its baseline efficacy is largely pH-independent[1]. However, under strongly alkaline conditions (pH > 8), IPMP acts as a weak acid and can form an inactive salt[1]. While this doesn't directly alter micellar partitioning, it compounds the loss of efficacy. Always maintain the formulation pH between 3.0 and 8.0 to ensure the active remains in its functional state[1].

Module 2: Formulation Troubleshooting & Mitigation

Q: I must use a non-ionic surfactant for emulsification. How can I rescue IPMP's efficacy? A: If non-ionic surfactants are unavoidable, you must alter the thermodynamic equilibrium of the micelle or lower the Minimum Inhibitory Concentration (MIC) of the free IPMP fraction.

  • Incorporate 1,2-Glycols: Co-solvents like Caprylyl Glycol or Phenylpropanol act as antimicrobial boosters and humectants[1]. They alter the dielectric constant of the aqueous phase and can disrupt the rigid structure of non-ionic micelles, shifting the partition coefficient to release more free IPMP[1].

  • Synergistic Active Pairing: Pair IPMP with synergistic agents like Zinc salts or alpha-bisabolol[2][3]. These compounds target different metabolic pathways (e.g., glycolysis inhibition), meaning the microbial threshold for cell death is lowered. Even with a reduced free fraction of IPMP, the synergistic combination remains lethal to pathogens like S. aureus[2][3].

Q: Can I switch surfactant classes to prevent this issue entirely? A: Yes. Transitioning from non-ionic to anionic (e.g., Sodium Laureth Sulfate) or amphoteric surfactants significantly reduces IPMP entrapment. Anionic micelles have a high surface charge density that creates electrostatic repulsion, altering the packing parameter of the micelle and reducing the hydrophobic volume available for IPMP sequestration.

Mechanism IPMP IPMP (o-Cymen-5-ol) Lipophilic Preservative Micelle Micellar Entrapment (Hydrophobic Core) IPMP->Micelle Partitions into core NonIonic Non-ionic Surfactant (Concentration > CMC) NonIonic->Micelle Self-assembles Inactive Reduced Free Active (Loss of Efficacy) Micelle->Inactive Sequesters active CoSolvent Add 1,2-Glycols (e.g., Caprylyl Glycol) Inactive->CoSolvent Mitigation 1 AltSurf Switch to Anionic/ Amphoteric Surfactants Inactive->AltSurf Mitigation 2 Nano Stimuli-Responsive Delivery Systems Inactive->Nano Mitigation 3 Active Restored Antimicrobial Efficacy CoSolvent->Active Disrupts micelle AltSurf->Active Prevents entrapment Nano->Active Triggered release

Caption: Logical workflow of IPMP micellar entrapment and corresponding formulation mitigation strategies.

Module 3: Advanced Delivery Systems

Q: How can we utilize micellar encapsulation to our advantage in targeted drug delivery? A: Instead of viewing micellar entrapment purely as a formulation defect, advanced drug development leverages it via stimuli-responsive nanocarriers [6]. By deliberately encapsulating IPMP in biofilm-responsive micelles or liposomes, the active is protected from premature degradation. Release is triggered specifically at the site of infection through:

  • Enzymatic Degradation: Bacterial lipases at the infection site degrade the micellar surfactant shell[6].

  • pH-Stimulated Charge Reversal: The acidic microenvironment of a bacterial biofilm triggers a charge reversal in the surfactant, disrupting the hydrophobicity-hydrophilicity balance and causing the micelle to disassemble, dumping a high concentration of IPMP directly onto the pathogens[6].

Module 4: Quantitative Data & Experimental Protocols

Data Presentation: Synergistic Combinations & Surfactant Impact

The following table summarizes the quantitative impact of formulation adjustments on IPMP efficacy, acting as a baseline for your predictive modeling.

Formulation StrategyMechanism of ActionImpact on IPMP EfficacyRecommended Use Level
Polysorbate 80 (Non-ionic) Micellar encapsulation of lipophilic IPMP[3][5].Severe Reduction (Increased MIC)Avoid or limit to < CMC
Caprylyl Glycol + Phenylpropanol Antimicrobial boosting & micelle disruption[1].High Synergy (Restores Efficacy)0.5% - 1.5% total mix[1]
Zinc Salts Multi-targeted metabolic inhibition[3].Moderate SynergyTitrate to effect
Biofilm-Responsive Micelles pH/Hypoxia-triggered disassembly[6].Targeted AmplificationFormulation dependent
Standardized Protocol: Quantifying Surfactant Interference via Broth Microdilution

To scientifically validate the degree of IPMP inactivation by a specific surfactant, you must establish a self-validating assay. This protocol adapts the standard Minimum Inhibitory Concentration (MIC) methodology to isolate the surfactant variable[3].

Materials Required:

  • 96-well microtiter plates.

  • Standardized test microorganism cultures (e.g., S. aureus ATCC 6538).

  • Brain Heart Infusion (BHI) broth.

  • IPMP Stock Solution (dissolved in a minimal volume of ethanol or propylene glycol).

  • Test Surfactant Solutions (prepared at 0.5x, 1x, and 2x their known CMC).

Step-by-Step Methodology:

  • Preparation of Surfactant Matrix: In separate sterile tubes, prepare the BHI broth spiked with the test surfactant at the target concentrations.

  • Serial Dilution: Dispense 100 µL of the surfactant-spiked BHI broth into columns 1 through 10 of the 96-well plate.

  • Active Addition: Add 100 µL of the IPMP stock solution to the first column. Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard the final 100 µL from column 10.

  • Inoculation: Standardize the microbial suspension to approximately

    
     cells/mL. Inoculate 10 µL of this suspension into all test wells[3].
    
  • Controls (Self-Validating System):

    • Positive Control (Well 11): BHI broth + Surfactant + Inoculum (Validates that the surfactant itself is not inhibiting growth).

    • Negative Control (Well 12): BHI broth + Surfactant + IPMP (Validates absolute sterility of the matrix).

  • Incubation & Analysis: Incubate the plates at 37°C for 24-48 hours. Determine the MIC as the lowest concentration of IPMP that completely inhibits visible microbial growth.

  • Causality Calculation: Compare the MIC of IPMP in plain BHI broth versus surfactant-spiked BHI broth. The fold-increase in MIC directly correlates to the partition coefficient of IPMP into the surfactant micelles.

Protocol Start Prepare IPMP Stock Solution Matrix Spike BHI Broth with Surfactant Start->Matrix Dilution Serial 2-fold Dilution (96-well plate) Matrix->Dilution Inoculation Inoculate Microbes (1x10^6 cells/mL) Dilution->Inoculation Incubation Incubate (37°C, 24-48h) Inoculation->Incubation Analyze Determine MIC Shift (Calculate Partitioning) Incubation->Analyze

Caption: Step-by-step experimental workflow for quantifying surfactant interference on IPMP efficacy.

References

1.[1] Cotton Club. "EasySafe OC 8". cottonclub.ru. 2.[3] Benchchem. "o-Cymen-5-ol | 3228-02-2". benchchem.com. 3.[2] Google Patents. "US20220168198A1 - An antimicrobial mixture". google.com. 4.[6] PMC. "Stimuli-responsive, antimicrobial-loaded nanocarriers for oral biofilm control and microbiome restoration". nih.gov. 5.[5] Benchchem. "o-Cymen-5-ol | 3228-02-2 (Neutralization Data)". benchchem.com. 6.[4] Google Patents. "WO2013083583A1 - Antimicrobial composition". google.com.

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Divergence: Targeted Inhibition vs. Broad-Spectrum Disruption

Comparative Efficacy Guide: 2-Isopropoxy-3-methylphenol (IPMP) vs. Triclosan in Antimicrobial Formulation As regulatory scrutiny intensifies around traditional biocides due to antimicrobial resistance and environmental p...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 2-Isopropoxy-3-methylphenol (IPMP) vs. Triclosan in Antimicrobial Formulation

As regulatory scrutiny intensifies around traditional biocides due to antimicrobial resistance and environmental persistence, drug development professionals are increasingly pivoting toward alternative phenolic compounds. For decades, Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol) served as the gold standard in topical and oral antimicrobial formulations. However, 2-Isopropoxy-3-methylphenol—commonly known as o-Cymen-5-ol or IPMP—has emerged as a highly efficacious, broad-spectrum alternative[1].

This guide synthesizes the mechanistic divergence, comparative pharmacodynamics, and laboratory validation protocols necessary for formulating with these two agents.

The fundamental difference in the efficacy profiles of Triclosan and IPMP lies in their interaction with bacterial cellular architecture.

Triclosan (Targeted Enzymatic Inhibition): At bacteriostatic concentrations, Triclosan operates via a highly specific mechanism. It penetrates the bacterial cytoplasm and binds to the active site of the enoyl-acyl carrier protein reductase (ENR) enzyme, which is encoded by the fabI gene[2]. By mimicking the natural substrate, Triclosan forms a stable ternary complex with NAD+, effectively halting the final regulatory step of bacterial fatty acid synthesis[2][3]. Without the ability to synthesize lipids, the bacteria cannot maintain cell membrane integrity, leading to cell death[2]. However, because this mechanism relies on a single enzymatic target, bacteria can rapidly acquire resistance through missense mutations in the fabI gene or by upregulating active efflux pumps (e.g., acrAB, marA)[3].

2-Isopropoxy-3-methylphenol (Multi-Target Physical Disruption): IPMP is a substituted phenolic compound and an isomer of thymol[1]. Unlike Triclosan, IPMP does not rely on a single enzymatic pathway. Instead, it acts via non-specific physical disruption of the bacterial lipid bilayer, causing the leakage of vital intracellular contents[4]. Furthermore, IPMP actively inhibits essential metabolic processes, including glycolysis and protease activity[4]. Because its mechanism is multi-targeted and thermodynamically destructive to the membrane, the barrier for bacteria to develop single-step resistance is substantially higher.

MoA TCS Triclosan (TCS) ENR Inhibits ENR (FabI) TCS->ENR FAS Halts Fatty Acid Synthesis ENR->FAS Death Bacterial Cell Death FAS->Death IPMP o-Cymen-5-ol (IPMP) Membrane Membrane Disruption IPMP->Membrane Enzyme Inhibits Glycolysis IPMP->Enzyme Membrane->Death Enzyme->Death

Comparative mechanisms of action for Triclosan and IPMP leading to bacterial cell death.

Comparative Pharmacodynamics & Efficacy Data

While Triclosan exhibits higher absolute potency (lower MIC values in vitro), its real-world efficacy is heavily modulated by environmental factors. For dermatological applications, the presence of sebaceous compounds (sebum) significantly decreases the antimicrobial activity of Triclosan[5]. In contrast, IPMP maintains its antimicrobial efficacy even after sweat has dried and in the presence of sebum, making it highly stable for deodorant and acne-prevention formulations[5].

In oral care formulations, IPMP demonstrates profound synergistic effects when combined with Zinc salts (e.g., Zinc Gluconate). This combination drastically lowers the effective MIC against anaerobic oral pathogens like Porphyromonas gingivalis[4].

Table 1: Comparative Efficacy and Pharmacodynamic Profiling

ParameterTriclosan2-Isopropoxy-3-methylphenol (IPMP)
Primary Target ENR (FabI) Enzyme[2]Lipid Bilayer & Glycolysis[4]
MIC vs. S. mutans ~20 µg/mL[6]1.66 - 3.33 mM (approx. 250 - 500 µg/mL)[4]
MBC vs. S. mutans >20 µg/mL[6]3.4 - 6.7 mM (approx. 500 - 1000 µg/mL)[4]
Efficacy in Sebum Significantly Decreased[5]Maintained / Highly Stable[5]
Synergistic Partners Copolymers (e.g., Gantrez)[4]Zinc Salts (MIC drops to 0.42 mM vs anaerobes)[4]
Resistance Potential High (Efflux pumps, mutations)[3]Low (Physical membrane disruption)[4]

Experimental Methodology: Self-Validating MIC/MBC Assay

To objectively quantify the comparative efficacy of these lipophilic agents, a highly controlled Broth Microdilution Assay is required. Because both Triclosan and IPMP have low aqueous solubility, they must be formulated with a solvent (DMSO). To ensure scientific integrity, the protocol below is designed as a self-validating system —meaning it includes internal controls that definitively prove any observed bacterial death is caused by the active pharmaceutical ingredient (API), not the solvent.

Step-by-Step Protocol

Step 1: Stock Solution Preparation

  • Action: Dissolve IPMP and Triclosan reference powders in 50% v/v DMSO to achieve a stock concentration of 0.4% w/w (approx. 26.67 mM for IPMP)[4].

  • Causality: 50% DMSO ensures complete solubilization of the phenolic and diphenyl ether structures, preventing premature precipitation when introduced to the aqueous testing broth.

Step 2: Serial Microdilution

  • Action: Dispense sterile Brain Heart Infusion (BHI) broth into a 96-well flat-bottom microtiter plate. Perform two-fold serial dilutions of the stock solutions across the plate[4].

Step 3: Inoculum Standardization

  • Action: Cultivate target strains (e.g., S. mutans UA159) to the exponential growth phase. Standardize the inoculum to approximately 1 × 10^6 CFU/mL and add 100 µL to each test well[4].

Step 4: Integration of Self-Validating Controls (Critical)

  • Vehicle Control: BHI broth + maximum DMSO concentration used + bacteria. (Validates that the DMSO solvent is not responsible for growth inhibition).

  • Sterility Control: Uninoculated BHI broth. (Confirms no external contamination occurred).

  • Growth Control: BHI broth + bacteria. (Confirms the baseline viability of the inoculum)[4].

Step 5: Incubation & Data Acquisition

  • Action: Incubate plates anaerobically at 37°C for 48 hours. The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth[4].

  • Action: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from all clear wells onto fresh, antimicrobial-free agar. Incubate for 48 hours. The MBC is the concentration resulting in a 99.9% reduction of the initial inoculum[4].

Protocol Prep Prepare Stock Solutions (API in 50% DMSO) Dilution Serial Microdilution (96-well plates) Prep->Dilution Inoculation Inoculate Pathogens (1x10^6 CFU/mL) Dilution->Inoculation Incubation Incubate 24-48h (Target Conditions) Inoculation->Incubation Controls Internal Controls (Vehicle & Sterility) Controls->Inoculation ReadMIC Determine MIC (No visible growth) Incubation->ReadMIC ReadMBC Determine MBC (Agar subculture) ReadMIC->ReadMBC

Self-validating microdilution workflow for determining MIC and MBC of antimicrobial agents.

Conclusion for Drug Development

While Triclosan demonstrates superior in vitro potency on a per-microgram basis, its clinical utility is increasingly bottlenecked by rapid resistance acquisition, environmental persistence, and efficacy degradation in the presence of human sebum. 2-Isopropoxy-3-methylphenol (IPMP) provides a robust, multi-targeted mechanism of action that resists bacterial adaptation. When formulated intelligently—such as in synergistic pairings with Zinc salts—IPMP matches the clinical outcomes of traditional biocides while offering a vastly superior safety and stability profile.

References

1.[2] Patsnap Synapse. "What is the mechanism of Triclosan?". View Source 2.[3] PLOS One. "Impairment of the Bacterial Biofilm Stability by Triclosan". View Source 3.[1] Typology. "O-cymen-5-ol: What lies behind this term?". View Source 4.[5] Mandom Corporation. "Mandom Shows That a Deodorant Formula Containing the Antimicrobials Triclosan and IPMP is Effective Across Various Skin States". View Source 5.[4] PubMed Central. "Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations". View Source 6.[6] PubMed Central. "Enhanced Anti-Bacterial Activity of Arachidonic Acid against the Cariogenic Bacterium Streptococcus mutans in Combination with Triclosan and Fluoride". View Source

Sources

Comparative

A Senior Application Scientist's Guide to In Vivo vs. In Vitro Validation of o-Cymen-5-ol's Antimicrobial Activity

For researchers and drug development professionals, the validation of an antimicrobial agent is a critical journey from the controlled environment of a laboratory bench to the complex biological landscape of a living org...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the validation of an antimicrobial agent is a critical journey from the controlled environment of a laboratory bench to the complex biological landscape of a living organism. This guide provides an in-depth comparison of in vitro and in vivo methodologies for validating the antimicrobial efficacy of o-Cymen-5-ol (4-isopropyl-3-methylphenol), a broad-spectrum antimicrobial agent.[1][2][3] Our focus will be on the causality behind experimental choices, the inherent limitations of each approach, and the crucial insights gained by bridging the data between them.

The Foundational Role of In Vitro Validation: Establishing Baseline Efficacy

In vitro testing forms the bedrock of antimicrobial research.[4][5] These methods are indispensable for initial screening, mechanistic studies, and establishing the intrinsic activity of a compound against a panel of microorganisms in a highly controlled, isolated system.

Expertise & Experience: The primary goal of initial in vitro tests is to determine the minimum concentration of o-Cymen-5-ol required to inhibit or kill specific microbes. This is a cost-effective, high-throughput strategy to quickly assess the potential of the compound. The key is standardization; using globally recognized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensures that results are reproducible and comparable across different studies and laboratories.[6][7]

Key In Vitro Assays and Data Interpretation

The most common in vitro methods are dilution techniques that quantitatively measure the antimicrobial activity of a compound.[8][9]

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] It is the most widely used metric for antimicrobial susceptibility.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][10] This assay is crucial for determining if an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Data Presentation: o-Cymen-5-ol MIC and MBC Values

The following table summarizes typical MIC and MBC values for o-Cymen-5-ol against several microorganisms, demonstrating its broad-spectrum activity.

MicroorganismMIC (mM)MBC (mM)Reference
Streptococcus mutans1.7 - 3.43.4 - 6.7[10][11][12]
Actinomyces viscosus1.7 - 3.43.4 - 6.7[10][11][12]
Porphyromonas gingivalis1.7 - 3.43.4 - 6.7[10][12][13]
Fusobacterium nucleatum1.7 - 3.43.4 - 6.7[10][12][13]
Candida albicans1.7 - 3.43.4 - 6.7[10][12][13]

Note: These values can vary based on the specific strain and testing conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against aerobic bacteria, based on CLSI guidelines.[7][14][15][16]

Objective: To determine the lowest concentration of o-Cymen-5-ol that inhibits the visible growth of a target bacterium.

Materials:

  • 96-well microtiter plates

  • Test microorganism culture (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium[6]

  • o-Cymen-5-ol stock solution

  • Sterile diluent (e.g., deionized water, DMSO)

  • Incubator

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism on an appropriate agar plate. Select several colonies and suspend them in broth to match the turbidity of a 0.5 McFarland standard. This standardizes the initial bacterial concentration.

  • Serial Dilutions: Prepare serial two-fold dilutions of the o-Cymen-5-ol stock solution in the microtiter plate using MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add a standardized amount of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: A well containing broth and the bacterial inoculum, but no o-Cymen-5-ol. This ensures the bacteria can grow under the assay conditions.

    • Negative Control (Sterility Control): A well containing only broth to check for contamination.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of o-Cymen-5-ol in which there is no visible growth (turbidity) compared to the positive control.

Visualization of the In Vitro Workflow

G cluster_0 In Vitro Validation Workflow for o-Cymen-5-ol start Prepare o-Cymen-5-ol Stock Solution mic_mbc Perform MIC/MBC Assays (Broth/Agar Dilution) start->mic_mbc Initial Screening time_kill Conduct Time-Kill Kinetics Assays mic_mbc->time_kill Characterize Bactericidal/ Bacteriostatic Activity biofilm Evaluate Anti-Biofilm Activity mic_mbc->biofilm Assess Clinically Relevant Efficacy mechanism Investigate Mechanism of Action time_kill->mechanism Understand How it Works biofilm->mechanism data_analysis Analyze Data & Determine Efficacy Profile mechanism->data_analysis

Caption: Workflow for in vitro antimicrobial screening.

Bridging the Gap: The Necessity of In Vivo Validation

While in vitro data is foundational, it cannot predict clinical success.[17][18] The transition to in vivo models is a critical step to understand how an antimicrobial agent behaves in a complex biological system.[19]

Expertise & Experience: The primary reason in vitro results often don't translate directly to in vivo efficacy is the host.[17][20] A living organism introduces a multitude of variables that are absent in a test tube, including the host's immune response, drug metabolism, tissue penetration, and the potential for the agent to be inactivated by proteins or other biological molecules.[17][21] Animal models, particularly for topical agents like o-Cymen-5-ol, are designed to simulate a real-world infection scenario.[19]

Key Considerations for In Vivo Models

For a topically applied agent like o-Cymen-5-ol, murine (mouse) skin infection models are highly relevant.[19][22] These models allow researchers to assess the agent's ability to reduce the bacterial load in a superficial infection.[23][24]

Common Endpoints in In Vivo Studies:

  • Bacterial Load Reduction: Quantifying the number of colony-forming units (CFU) in the infected tissue after treatment.

  • Clinical Observation: Scoring of wound healing, inflammation, and lesion size.

  • Histopathology: Microscopic examination of tissue to assess infection severity and treatment effects.

Conceptual Protocol: Murine Superficial Skin Infection Model

Objective: To evaluate the efficacy of a topical formulation of o-Cymen-5-ol in reducing bacterial burden in a superficial skin infection.

Step-by-Step Methodology:

  • Animal Acclimation and Preparation: House mice (e.g., SKH1 hairless mice) under controlled conditions.[24] Anesthetize the animals prior to the procedure.

  • Induction of Infection: Create a superficial wound on the dorsum of the mouse, for example, through tape stripping or abrasion.[23][25] Apply a standardized inoculum of a relevant pathogen (e.g., Methicillin-Resistant Staphylococcus aureus - MRSA).

  • Treatment Application: After a set period to allow the infection to establish (e.g., 4-24 hours), apply the o-Cymen-5-ol formulation to the infected area.[24][26]

  • Controls:

    • Vehicle Control: A group of animals treated with the formulation base without o-Cymen-5-ol. This is crucial to ensure the observed effect is due to the active ingredient.

    • Positive Control: A group treated with a known effective topical antibiotic.

    • Untreated Control: An infected group that receives no treatment.

  • Endpoint Analysis: At predetermined time points, euthanize the animals. Excise the infected skin tissue, homogenize it, and perform serial dilutions for CFU counting on selective agar plates.

  • Data Interpretation: Compare the log10 CFU reduction between the o-Cymen-5-ol treated group and the control groups. A statistically significant reduction indicates in vivo efficacy.

Visualization of the In Vitro to In Vivo Translational Gap

G cluster_0 In Vitro Environment cluster_1 In Vivo Complexity o-Cymen-5-ol o-Cymen-5-ol Microbe Microbe o-Cymen-5-ol->Microbe Direct Interaction (MIC/MBC) Immune_Response Host Immune Response o-Cymen-5-ol->Immune_Response Metabolism Drug Metabolism & Clearance o-Cymen-5-ol->Metabolism Penetration Tissue/Biofilm Penetration o-Cymen-5-ol->Penetration Protein_Binding Protein Binding Inactivation o-Cymen-5-ol->Protein_Binding PK_PD Pharmacokinetics/ Pharmacodynamics o-Cymen-5-ol->PK_PD

Caption: Factors complicating the in vitro to in vivo transition.

Comparative Analysis: Synthesizing the Data

The ultimate goal is to build a cohesive picture of o-Cymen-5-ol's antimicrobial profile by integrating data from both methodologies. A direct comparison highlights their complementary nature.

FeatureIn Vitro ValidationIn Vivo Validation
Environment Highly controlled, artificial (e.g., broth, agar)Complex, biological system with host factors[19][20]
Primary Question What is the compound's intrinsic antimicrobial activity?Does the compound work in a living organism to treat an infection?
Key Metrics MIC, MBC, Kill-KineticsLog CFU reduction, clinical scores, histopathology[27]
Advantages High-throughput, low cost, reproducible, good for mechanistic studiesHigh biological relevance, accounts for PK/PD and host response
Limitations Poor predictor of clinical efficacy, lacks biological complexity[18][21]Low-throughput, high cost, ethical considerations, complex variables

Trustworthiness: The translational gap is real.[28] A low MIC in vitro is promising but not a guarantee of in vivo success. For instance, a compound might be potent in a test tube but may not penetrate the skin barrier effectively, could be rapidly metabolized, or may be neutralized by serum proteins in a wound bed.[17] Conversely, a compound with a moderate MIC might show excellent in vivo efficacy if it also modulates the host's immune response favorably.

Conclusion and Future Directions

The validation of o-Cymen-5-ol's antimicrobial activity requires a synergistic approach. In vitro studies provide essential, foundational data on its spectrum and potency, allowing for rapid screening and comparison. In vivo studies are indispensable for confirming efficacy in a biologically relevant context, providing the critical data needed to advance a compound toward clinical application.

For drug development professionals, it is crucial to view these methodologies not as independent hurdles, but as an integrated continuum of evidence generation. Future research should focus on developing more sophisticated in vitro models, such as 3D skin models or biofilm assays, that can better mimic the in vivo environment and improve the predictive power of early-stage testing.[29] This will help to bridge the translational gap, reduce reliance on animal models, and accelerate the development of effective antimicrobial therapies.

References

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Retrieved March 7, 2026, from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13). Retrieved March 7, 2026, from [Link]

  • Forbes, B. A., Sahm, D. F., & Weissfeld, A. S. (2007). Bailey & Scott's Diagnostic Microbiology. In Antimicrobial Susceptibility Testing (12th ed.). Mosby Elsevier.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Lynch, R. J., et al. (2011). Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations. International Dental Journal, 61 Suppl 3, 48–56.
  • Mice, Models, and Immunity: A Simple Guide to Mouse Bacterial Skin Infection Models. (2020, May 11). Retrieved March 7, 2026, from [Link]

  • Kugelberg, E., et al. (2005). Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes. Antimicrobial Agents and Chemotherapy, 49(8), 3435–3441.
  • Impetigo Animal Models: A Review of Their Feasibility and Clinical Utility for Therapeutic Appraisal of Investigational Drug Candidates. (2020, October 14). Retrieved March 7, 2026, from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005, October 15). Retrieved March 7, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005, January). Retrieved March 7, 2026, from [Link]

  • A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds. (n.d.). Retrieved March 7, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical & Laboratory Standards Institute | CLSI. (n.d.). Retrieved March 7, 2026, from [Link]

  • Updated in vivo methods for evaluating topical antimicrobial agents on human skin. (n.d.). Retrieved March 7, 2026, from [Link]

  • O-Cymen-5-ol | CAS:39660-61-2 | High Purity | Manufacturer BioCrick. (n.d.). Retrieved March 7, 2026, from [Link]

  • Antimicrobial Effects of o-Cymen-5-ol and Zinc, Alone & In Combination in Simple Solutions and Toothpaste Formulations | Request PDF. (n.d.). Retrieved March 7, 2026, from [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). Retrieved March 7, 2026, from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds. (2007, July 15). Retrieved March 7, 2026, from [Link]

  • Discrepancies between in vitro activity of and in vivo response to antimicrobial agents. (n.d.). Retrieved March 7, 2026, from [Link]

  • Preclinical models for antimicrobial compound efficacy in vivo assays - Vibiosphen. (n.d.). Retrieved March 7, 2026, from [Link]

  • Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • In vivo methods for testing topical antimicrobial agents - ResearchGate. (2015, December 14). Retrieved March 7, 2026, from [Link]

  • From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides. (2024, September 10). Retrieved March 7, 2026, from [Link]

  • Scratch Model for Skin Infection - Antiviral - Creative Diagnostics. (n.d.). Retrieved March 7, 2026, from [Link]

  • Three-dimensional (3D) skin microbiome and infection models - Fraunhofer IGB. (n.d.). Retrieved March 7, 2026, from [Link]

  • Clinical limitations of in vitro testing of microorganism susceptibility. - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • Do antibiotic combinations proposed from in vitro studies lead to changes in treatments? – by Angela Huttner - GARDP Revive. (2025, July 8). Retrieved March 7, 2026, from [Link]

  • O-Cymen-5-Ol in skincare, What is? - Lesielle. (n.d.). Retrieved March 7, 2026, from [Link]

  • o-Cymen-5-ol: what lies behind this term? - Typology. (2021, November 5). Retrieved March 7, 2026, from [Link]

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Validation

A Guide to Establishing Bioequivalence for Topical Formulations of 2-Isopropoxy-3-methylphenol

Prepared by a Senior Application Scientist This guide provides a comprehensive framework for conducting bioequivalence studies for a hypothetical generic topical product containing 2-Isopropoxy-3-methylphenol. While ther...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for conducting bioequivalence studies for a hypothetical generic topical product containing 2-Isopropoxy-3-methylphenol. While there is currently no specific innovator or reference listed drug (RLD) for this active pharmaceutical ingredient (API), the principles and methodologies outlined here are grounded in current regulatory expectations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for topical dermatological products. This document is intended for researchers, scientists, and drug development professionals.

Introduction to 2-Isopropoxy-3-methylphenol and Topical Bioequivalence

2-Isopropoxy-3-methylphenol, an isomer of the more commonly known cosmetic biocide Isopropyl Methylphenol (o-Cymen-5-ol)[1], is a phenolic compound with potential antimicrobial and anti-inflammatory properties. The development of a generic topical product containing this API would necessitate a rigorous demonstration of bioequivalence to a reference product to ensure comparable safety and efficacy.

For topical drugs, demonstrating bioequivalence is complex because the site of action is the skin itself, and systemic absorption may not be directly related to local efficacy.[2] Consequently, regulatory agencies are increasingly moving away from expensive and often insensitive clinical endpoint studies towards in vitro and ex vivo methods to establish bioequivalence.[3][4][5][6] This guide will focus on these modern, science-based approaches.

Two medicinal products are considered bioequivalent if their rate and extent of absorption are so similar that they are expected to have the same clinical effect and safety profile.[7] For topical products, this is often assessed by comparing the rate and extent of drug release from the formulation and its permeation through the skin.

The Modern Regulatory Framework for Topical Bioequivalence

The FDA and EMA have issued guidelines that outline a stepwise approach to demonstrating bioequivalence for topical products, reducing the reliance on human clinical trials.[6][8][9] This approach is often based on the concept of being "Q1/Q2/Q3" similar, meaning the test and reference products have the same components (Q1), in the same concentration (Q2), and have a similar physicochemical structure (Q3). When similarity is established, in vitro methods can be powerful tools to demonstrate bioequivalence.

The core of this approach involves:

  • Pharmaceutical Equivalence: The test product must have the same active ingredient, dosage form, strength, and route of administration as the reference product.[10]

  • In Vitro Release Testing (IVRT): To assess the rate of drug release from the formulation.

  • In Vitro Permeation Testing (IVPT): To measure the rate and extent of drug permeation through human skin.

Comparative Physicochemical Characterization

Before performance testing, the test and reference formulations must be shown to be physically and chemically similar. This is a critical first step in the bioequivalence assessment.

ParameterPurposeTypical Methods
pH To ensure that differences in acidity do not affect drug stability, solubility, or skin irritation potential.pH meter
Viscosity & Rheology To confirm that flow properties are similar, which can impact spreadability and residence time on the skin.Viscometer, Rheometer
Particle Size Distribution For suspensions, to ensure that particle size, which affects dissolution and absorption, is equivalent.Laser Diffraction, Microscopy
Globule Size Distribution For emulsions, to ensure the physical structure of the formulation is comparable.Light Scattering, Microscopy
Assay and Impurity Profile To confirm the correct amount of active ingredient and to ensure no new or higher levels of impurities are present.High-Performance Liquid Chromatography (HPLC)

In Vitro Release Testing (IVRT)

IVRT is a critical test to evaluate the rate at which the active ingredient is released from the formulation. It is highly sensitive to changes in the physicochemical characteristics of the product.

Causality Behind Experimental Choices in IVRT

The choice of a synthetic membrane is to isolate the release characteristics of the formulation itself, independent of the biological variability of skin. The receptor solution is chosen to ensure "sink conditions," meaning the concentration of the drug in the receptor fluid is kept low (typically less than 10% of saturation) so that it doesn't become the rate-limiting step in the release process.

Experimental Protocol: IVRT for a 2-Isopropoxy-3-methylphenol Cream
  • Apparatus: A set of vertical diffusion cells (Franz cells).

  • Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate).

  • Receptor Solution: A buffered solution with a solubilizing agent (e.g., phosphate-buffered saline with 2% oleth-20) to ensure sink conditions for 2-Isopropoxy-3-methylphenol. The pH should be maintained at a physiologically relevant level (e.g., 5.5).

  • Temperature: Maintain the diffusion cells at 32°C ± 1°C to mimic skin surface temperature.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the test and reference creams to the membrane surface.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, and 6 hours), withdraw an aliquot of the receptor solution for analysis and replace it with fresh, pre-warmed receptor solution.

  • Analysis: Quantify the concentration of 2-Isopropoxy-3-methylphenol in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of this plot represents the release rate (k).

Visualization of IVRT Workflow

IVRT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Receptor Solution P2 Mount Synthetic Membrane P1->P2 P3 Equilibrate Franz Cell at 32°C P2->P3 E1 Apply Test/Reference Product P3->E1 E2 Collect Samples at Time Points E1->E2 Repeat E3 Replenish Receptor Solution E2->E3 Repeat A1 Quantify API via HPLC E2->A1 E3->E2 Repeat A2 Calculate Release Rate (k) A1->A2 A3 Statistical Comparison A2->A3 IVPT_Framework Test Test Product Skin Excised Human Skin Test->Skin Ref Reference Product Ref->Skin Permeation Permeation Profile (Flux, AUC) Skin->Permeation generates Stats Statistical Analysis (90% CI) Permeation->Stats is subjected to BE_Conclusion Bioequivalence Conclusion Stats->BE_Conclusion leads to

Caption: Logical framework for IVPT bioequivalence assessment.

Hypothetical IVPT Comparison Data
ParameterReference Product (Mean ± SD)Test Product (Mean ± SD)90% CI for Test/Reference Ratio
Steady-State Flux (Jmax) (ng/cm²/h) 15.2 ± 3.114.8 ± 2.993.5% - 104.1%
Total Permeation (AUC₀₋₂₄) (ng/cm²) 285.6 ± 55.2279.1 ± 51.894.2% - 103.5%
Bioequivalence Criterion --Must be within 80.00% - 125.00%

Based on this hypothetical data, the test product would meet the bioequivalence criteria as the 90% confidence intervals for the primary pharmacokinetic parameters (Jmax and AUC) are within the accepted 80-125% range.

Analytical Method Validation

A robust and validated analytical method is the foundation of any bioequivalence study. The method used to quantify 2-Isopropoxy-3-methylphenol in the receptor solution from IVRT and IVPT studies must be proven to be reliable and reproducible.

Key Validation Parameters
  • Specificity: The ability to detect and quantify the analyte in the presence of other components (e.g., from the formulation or skin matrix).

  • Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

  • Stability: The stability of the analyte in the biological matrix under the conditions of the experiment and storage.

Sample Protocol: HPLC Method for 2-Isopropoxy-3-methylphenol
  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of 2-Isopropoxy-3-methylphenol.

  • Injection Volume: 20 µL.

  • Quantification: Based on a standard curve prepared with known concentrations of a 2-Isopropoxy-3-methylphenol reference standard.

Alternatives and Comparative Context

While 2-Isopropoxy-3-methylphenol is not widely used as a primary active ingredient, its properties are shared by other compounds commonly found in dermatological and cosmetic products. Understanding these alternatives provides a broader context for formulation development.

Compound/ClassPrimary Function(s)Example(s)
Phenolic Compounds Antimicrobial, AntioxidantButylated Hydroxytoluene (BHT), Triclosan, o-Cymen-5-ol [1]
Botanical Extracts Anti-inflammatory, AntioxidantGreen Tea Polyphenols, Centella asiatica [11]
Vitamins & Derivatives Antioxidant, Skin RepairVitamin C (Ascorbic Acid), Niacinamide, Retinoids [11][12]
Organic Acids Exfoliant, AntimicrobialSalicylic Acid, Azelaic Acid [13]

These ingredients may be used as active ingredients themselves or as excipients that contribute to the overall stability and efficacy of a product. A generic formulation must not only match the active ingredient but also consider the potential impact of different excipients on product performance.

Conclusion

Establishing the bioequivalence of a generic topical product like a hypothetical 2-Isopropoxy-3-methylphenol cream is a multi-faceted process that relies on a robust, stepwise, and science-based approach. By demonstrating physicochemical similarity and using validated in vitro release and permeation tests, developers can provide strong evidence of bioequivalence to regulatory agencies without the need for large-scale clinical trials. This guide provides a foundational framework for designing and executing such studies, emphasizing the causality behind experimental choices and the importance of scientific integrity.

References

  • EMA's proposed Guideline on Quality and Equivalence of Topical Products and Nanotechnology: Future Advances and Challenges. (n.d.).
  • MedPharm. (2018, March 15). Meeting the Draft Guidance for Bioequivalence for Topical Products.
  • European Medicines Agency. (2024, September 9). Guideline on quality and equivalence of locally applied locally acting cutaneous products.
  • Bioequivalence Methodologies for Topical Drug Products: In Vitro and Ex Vivo Studies with a Corticosteroid and an Anti-Fungal Drug. (2017, January 17). PMC.
  • Asphalion. (2024, October 2). New EMA Guideline on Quality and Equivalence of Topical Products effective from April 2025.
  • FDA Guidance for Industry: Topical Dermatologic Corticosteroids, in vivo Bioequivalence. (n.d.).
  • European Medicines Agency. (2018, October 18). Draft guideline on quality and equivalence of topical products.
  • ECA Academy. (2024, October 17). EMA Guideline on Quality and Equivalence of Topical Products.
  • U.S. Food and Drug Administration. (2022, August 18). Bioequivalence Studies for Generic Drug Development.
  • Overview of popular cosmeceuticals in dermatology. (2024, February 7). PMC.
  • European Medicines Agency. (2010, January 20). Guideline on the Investigation of Bioequivalence.
  • The Efficacy of Complementary and Alternative Medicines in Medical Dermatology: A Comprehensive Review. (n.d.). JCAD.
  • How to Promote Skin Repair? In-Depth Look at Pharmaceutical and Cosmetic Strategies. (2023, April 11).
  • Jindal Drugs. (n.d.). Isopropyl Methylphenol.

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Comparative

Comparative Analysis of 2-Isopropoxy-3-methylphenol (IPMP) and Chlorhexidine (CHX) in Oral Care Formulations

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Framework Executive Summary For decades, Chlorhexidine (CHX) has been universa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Framework

Executive Summary

For decades, Chlorhexidine (CHX) has been universally recognized as the "gold standard" in chemical plaque control due to its broad-spectrum bactericidal activity and exceptional substantivity. However, its long-term clinical utility is severely bottlenecked by adverse effects, including tooth discoloration, dysgeusia, mucosal irritation, and dose-dependent cytotoxicity to human gingival fibroblasts.

In recent years, formulation scientists have pivoted toward phytochemical alternatives that offer comparable anti-plaque efficacy without the associated toxicological burden. 2-Isopropoxy-3-methylphenol (IPMP) —also known as o-Cymen-5-ol or Cymenol—is a neutral phenolic compound derived from isopropyl cresol. Emerging data demonstrates that while IPMP may have a higher Minimum Inhibitory Concentration (MIC) against planktonic bacteria compared to CHX, it exhibits superior penetration into the exopolysaccharide (EPS) matrix of mature biofilms [1]. Furthermore, IPMP is microbiome-sparing, targeting potential pathogens without triggering the dysbiosis commonly associated with broad-spectrum bisbiguanides[2].

This guide provides an objective, data-driven comparison of CHX and IPMP, detailing their mechanistic differences, quantitative performance metrics, and validated experimental protocols for evaluating biofilm disruption.

Mechanistic Profiling & Causality

Understanding the distinct molecular behaviors of CHX and IPMP is critical for rational drug design in oral care.

Chlorhexidine (CHX): The Cationic Bisbiguanide

CHX is a strongly basic, dicationic molecule at physiological pH. Its mechanism of action is driven by electrostatic interactions. The positively charged CHX molecules bind rapidly to the negatively charged bacterial cell wall (specifically targeting phosphate groups in lipopolysaccharides and teichoic acids). This binding alters the osmotic equilibrium, leading to membrane disruption and leakage of low-molecular-weight intracellular components. At high concentrations, CHX causes the precipitation of cytoplasmic proteins, resulting in rapid cell death.

  • The Substantivity Advantage: The cationic nature of CHX allows it to bind to the oral mucosa, salivary pellicle, and hydroxyapatite, creating a reservoir that slowly releases the active agent over 7 to 12 hours.

2-Isopropoxy-3-methylphenol (IPMP): The Neutral Phenolic

Unlike CHX, IPMP is a neutral, lipophilic molecule. It exerts its antimicrobial effect by partitioning into the lipid bilayer of the bacterial cell membrane, disrupting its structural integrity, and increasing permeability[3].

  • The Biofilm Penetration Advantage: Because IPMP lacks a strong positive charge, it does not become electrostatically trapped by the negatively charged EPS matrix of oral biofilms. This allows IPMP to diffuse deeply into mature, three-dimensional Streptococcus mutans biofilms, significantly reducing EPS volume—a feat where CHX often fails due to surface binding[1].

  • Formulation Synergy: IPMP's inherent substantivity is lower than CHX. However, modern formulations overcome this by pairing IPMP with Zinc salts (e.g., Zinc Chloride) or cationic surfactants (e.g., Cetylpyridinium Chloride - CPC), which synergistically extend its substantivity in the oral cavity up to 4+ hours[4].

MoA CHX Chlorhexidine (CHX) Cationic Bisbiguanide CHX_Bind Binds Negatively Charged Bacterial Cell Wall CHX->CHX_Bind CHX_Sub High Substantivity (Binds to Mucosa/Teeth) CHX->CHX_Sub IPMP IPMP (o-Cymen-5-ol) Neutral Phenolic IPMP_Pen Penetrates EPS Matrix of Mature Biofilms IPMP->IPMP_Pen IPMP_Syn Synergy with Zinc/CPC Extends Substantivity IPMP->IPMP_Syn CHX_Leak Membrane Disruption & Cytoplasmic Leakage CHX_Bind->CHX_Leak IPMP_Dis Disrupts Lipid Bilayer & Increases Permeability IPMP_Pen->IPMP_Dis

Caption: Mechanism of Action: Chlorhexidine vs. IPMP in oral biofilm disruption.

Quantitative Performance Comparison

The following table synthesizes experimental and clinical data comparing standard concentrations of CHX (0.12% - 0.20%) and IPMP (0.05% - 0.10%) across key pharmacological parameters.

ParameterChlorhexidine (CHX)2-Isopropoxy-3-methylphenol (IPMP)Clinical/Formulation Implication
Bactericidal Efficacy (Planktonic) Very High (MIC: 8–500 µg/mL)High (MIC: 100–1000 µg/mL)CHX is superior for rapid, broad-spectrum planktonic kill[5].
Biofilm Penetration (Mature) Low (Trapped at superficial layers)High (Deep diffusion)IPMP is highly effective at degrading the EPS of mature S. mutans biofilms[1].
Substantivity (Duration) 7 to 12 hours30 mins (Alone) / 4+ hours (w/ CPC or Zinc)IPMP requires synergistic excipients (Zinc/CPC) to match clinical longevity[4].
Gingival Fibroblast Cytotoxicity High (Dose and time-dependent)Low (Biocompatible)IPMP is safer for long-term, daily prophylactic use[3].
Microbiome Impact Dysbiosis (Reduces native diversity)Sparing (Maintains commensal balance)IPMP targets pathogens without collapsing the healthy oral microbiome[2].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for assessing the comparative efficacy of these active pharmaceutical ingredients (APIs).

Protocol 1: CLSM-Based Biofilm Penetration & EPS Quantification

Causality Note: Hydroxyapatite (HA) discs are utilized as the substrate because their calcium phosphate composition closely mimics natural human enamel, providing a biologically relevant surface for salivary pellicle formation and subsequent S. mutans adhesion.

Materials: Streptococcus mutans (ATCC 25175), Brain Heart Infusion Broth (BHIB), Hydroxyapatite discs, Alexa Fluor 647 Dextran conjugate, SYTO 9 / Propidium Iodide (LIVE/DEAD stain).

Step-by-Step Methodology:

  • Pellicle Formation: Incubate sterile HA discs in clarified human saliva for 2 hours at 37°C to form an acquired pellicle.

  • Biofilm Cultivation: Inoculate S. mutans (10^6 CFU/mL) into BHIB supplemented with 1% sucrose. Submerge the HA discs in the media and incubate anaerobically for 72 hours to allow mature biofilm formation.

  • EPS Labeling: Add Alexa Fluor 647 Dextran conjugate (1 µM) to the culture media during the 72-hour incubation. Reasoning: The fluorophore incorporates directly into the synthesized glucans, allowing precise volumetric quantification of the EPS matrix.

  • Treatment Application: Carefully wash the discs with PBS to remove planktonic cells. Expose the biofilms to either 0.12% CHX, 0.1% IPMP, or a PBS control for exactly 60 seconds. Neutralize immediately with Dey-Engley neutralizing broth to arrest antimicrobial action.

  • Viability Staining: Stain the treated biofilms with SYTO 9 (green, live cells) and Propidium Iodide (red, dead cells) for 15 minutes in the dark.

  • CLSM Imaging & Analysis: Image the biofilms using a Confocal Laser Scanning Microscope (CLSM). Use Imaris 3D reconstruction software to quantify the biovolume of EPS (Alexa Fluor 647) and the ratio of live/dead biomass across the Z-axis depth[1].

Workflow Step1 1. S. mutans Culture (BHIB + 1% Sucrose) Step2 2. Biofilm Formation (Hydroxyapatite Discs, 72h) Step1->Step2 Step3 3. Treatment Application (CHX 0.12% vs IPMP 0.1%) Step2->Step3 Step4 4. Fluorescent Labeling (Alexa Fluor 647 & LIVE/DEAD) Step3->Step4 Step5 5. CLSM Imaging & 3D Reconstruction (Imaris) Step4->Step5

Caption: CLSM-based experimental workflow for evaluating biofilm penetration and EPS reduction.

Protocol 2: In Vivo Substantivity & Salivary Bacterial Recovery

Causality Note: Substantivity cannot be accurately modeled in vitro due to the continuous flow of saliva and mechanical clearance in the human mouth. A randomized-crossover clinical trial design is required to control for inter-subject baseline microbiome variations.

Step-by-Step Methodology:

  • Subject Preparation: Enroll healthy volunteers. Institute a 7-day washout period using a standard fluoride, non-antimicrobial toothpaste.

  • Baseline Sampling: Collect unstimulated whole saliva (UWS) samples (T=0) prior to rinsing.

  • Rinse Protocol: Subjects rinse with 15 mL of the test solution (e.g., IPMP + Zinc, or 0.12% CHX) for 60 seconds and expectorate.

  • Time-Course Sampling: Collect UWS samples at 30 min, 1 h, 2 h, 4 h, and 7 h post-rinsing. Reasoning: This temporal gradient maps the pharmacokinetic decay of the active agent's efficacy in the oral cavity.

  • Fluorometric Viability Assay: Treat the saliva samples with a viability dye (e.g., resazurin or LIVE/DEAD BacLight). Measure fluorescence intensity to calculate the percentage of viable bacterial recovery compared to the T=0 baseline. A significant suppression of bacterial recovery at T=4h indicates high substantivity[4].

Conclusion & Formulation Strategy

For drug development professionals, the choice between CHX and IPMP hinges on the therapeutic target. Chlorhexidine remains the undisputed choice for short-term, acute interventions (e.g., post-surgical periodontal maintenance) where immediate, broad-spectrum bactericidal action is paramount[6].

Conversely, IPMP (o-Cymen-5-ol) represents the future of chronic, preventative oral care. Its unique ability to penetrate the EPS matrix of mature biofilms makes it highly effective against established plaque[1]. Because it lacks the cytotoxicity and staining profile of CHX, IPMP is ideal for daily-use mouthwashes and dentifrices. To maximize clinical efficacy, formulators should co-deliver IPMP with Zinc Chloride or a surfactant like POEHCO, which synergistically enhances its substantivity and downregulates biofilm-related genes (gtfB, gtfC)[7].

References

1.1 - Universiti Teknologi Malaysia (UTM) 2.4 - Universitat de Barcelona (UB) 3.3 - Open Academic Journals Index (OAJI) 4.2 - Taylor & Francis 5.7 - PubMed Central (PMC) / NIH 6.6 - PubMed / NIH

Sources

Validation

Validation of Analytical Methods for IPMP Residues in Biological Samples: A Comparative Guide

As a Senior Application Scientist, developing a robust bioanalytical method for quantifying Isopropyl methylphenol (IPMP, also known as o-Cymen-5-ol or Biosol) in biological matrices requires a deep understanding of the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust bioanalytical method for quantifying Isopropyl methylphenol (IPMP, also known as o-Cymen-5-ol or Biosol) in biological matrices requires a deep understanding of the molecule's physicochemical properties. IPMP is a broad-spectrum phenolic antimicrobial agent widely used in pharmaceuticals, cosmetics, and oral care products. When assessing its pharmacokinetics, systemic absorption, or toxicological profile, the analytical method must reliably quantify trace residues in complex biological samples such as plasma or urine.

This guide objectively compares extraction strategies and analytical platforms for IPMP quantification, providing a self-validating experimental protocol grounded in the ICH M10 Bioanalytical Method Validation framework[1].

Strategic Selection of Sample Preparation (Extraction) Techniques

Biological matrices like plasma and urine are rich in proteins, phospholipids, and salts that can severely interfere with mass spectrometric detection. IPMP is a relatively small (MW 150.22 g/mol ), lipophilic compound with a LogP of approximately 3.3[2]. The choice of extraction method is dictated by the need to isolate this lipophilic phenol while discarding matrix interferents.

Causality Behind Extraction Choices
  • Protein Precipitation (PPT): While PPT is fast and inexpensive, adding an organic solvent (e.g., acetonitrile) to plasma only removes gross proteins. It leaves behind endogenous phospholipids that co-elute with IPMP, causing severe ion suppression in the Electrospray Ionization (ESI) source. PPT is generally insufficient for trace-level IPMP validation.

  • Liquid-Liquid Extraction (LLE): LLE is highly effective for IPMP. By using a non-polar organic solvent like Methyl tert-butyl ether (MTBE), the lipophilic IPMP partitions into the organic layer, while polar phospholipids and salts remain in the aqueous layer. Because IPMP is somewhat volatile, the subsequent nitrogen evaporation step must be strictly controlled at low temperatures (≤ 25°C) to prevent analyte loss.

  • Solid Phase Extraction (SPE): Reversed-phase SPE provides the cleanest extract but comes at a higher cost per sample. It is ideal when ultra-high sensitivity (sub-ng/mL) is required, as it allows for significant sample concentration without the emulsion risks sometimes associated with LLE.

Table 1: Objective Comparison of Extraction Methods for IPMP
Extraction MethodMatrix Effect RemovalAnalyte RecoveryThroughputCost per SampleBest Use Case for IPMP
PPT (Acetonitrile)Poor (High ion suppression)>95%HighLowEarly discovery; non-GLP screening.
LLE (MTBE)Excellent75% - 85%MediumLowGold Standard for routine plasma/urine PK studies.
SPE (C18 / HLB)Excellent85% - 95%Low-MediumHighTrace-level quantification requiring high concentration factors.

Analytical Platform Comparison: LC-MS/MS vs. GC-MS vs. HPLC-UV

The structural nature of IPMP—an alkylated phenol—makes it amenable to multiple analytical platforms. However, the regulatory requirements for sensitivity and selectivity under ICH M10 guidelines dictate the optimal choice[3].

Causality Behind Platform Selection
  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the premier choice for biological samples. IPMP contains a phenolic hydroxyl group that readily deprotonates in a basic or neutral environment. Therefore, LC-MS/MS operated in Negative Electrospray Ionization (ESI-) mode yields a strong

    
     precursor ion at m/z 149.1. Fragmentation typically results in the loss of a methyl radical, yielding a stable product ion at m/z 134.1. LC-MS/MS requires no derivatization, making it superior for high-throughput clinical bioanalysis[4].
    
  • GC-MS (Gas Chromatography-Mass Spectrometry): IPMP is volatile enough for GC-MS analysis, which is frequently used in flavor and environmental profiling[5]. Under Electron Impact (EI) ionization, it produces a strong molecular ion

    
     at m/z 150, with a dominant benzylic cleavage fragment at m/z 135[2]. However, direct injection of biological extracts into a GC can foul the inlet and column. Derivatization (e.g., silylation) is often required to improve peak shape, increasing sample prep time.
    
  • HPLC-UV: While IPMP absorbs UV light (typically monitored at 279 nm), HPLC-UV lacks the sensitivity and selectivity required for trace biological analysis. It is strictly reserved for high-concentration formulation quality control (QC).

Table 2: Performance Metrics of Analytical Platforms for IPMP
Analytical PlatformIonization / DetectionTypical LLOQ (Plasma)Derivatization Required?Specificity
LC-MS/MS ESI (Negative Mode)0.5 - 1.0 ng/mLNoVery High (MRM transitions)
GC-MS EI (70 eV)5.0 - 10.0 ng/mLYes (Recommended)High (SIM mode)
HPLC-UV UV Diode Array (279 nm)> 100 ng/mLNoLow (Prone to co-elution)

Bioanalytical Method Validation Framework (ICH M10)

To ensure data reliability for regulatory submissions, the method must be validated according to the ICH M10 guidelines[1]. The most critical parameter for LC-MS/MS methods is the Matrix Effect (ME) , which must be quantified using the Internal Standard-Normalized Matrix Factor (IS-MF).

To calculate the IS-MF, the response of IPMP spiked into blank matrix after extraction is compared to the response of IPMP in a pure solvent. According to ICH M10, the Coefficient of Variation (CV) of the IS-MF across 6 independent lots of matrix must be ≤ 15%[3].

G A Assess Matrix Effect (ME) B Prepare 6 Independent Matrix Lots A->B C Spike Post-Extraction (Low & High QC) B->C D Compare with Neat Standards C->D E Calculate IS-Normalized Matrix Factor (IS-MF) D->E F CV ≤ 15%? E->F G Method Validated F->G Yes H Optimize Extraction (e.g., switch to SPE) F->H No

Caption: ICH M10 Decision Tree for Matrix Effect Validation in LC-MS/MS Bioanalysis.

Self-Validating Experimental Protocol: LLE-LC-MS/MS for Plasma IPMP

This protocol utilizes Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS. Self-Validation Mechanism: To ensure this protocol is a closed, self-validating system, Quality Control (QC) samples are prepared in three distinct ways: (A) Neat standards in solvent, (B) Post-extraction spiked matrix, and (C) Pre-extraction spiked matrix.

  • Absolute Recovery = (Area of C / Area of B) × 100

  • Matrix Effect = (Area of B / Area of A) × 100 This ensures that any signal attenuation is definitively isolated to either extraction inefficiency or ion suppression, preventing false negatives.

Materials
  • Analyte: IPMP (o-Cymen-5-ol) Reference Standard.

  • Internal Standard (IS): Thymol (structural isomer) or IPMP-d4 (deuterated). Causality: An isotopically labeled IS perfectly tracks with IPMP during extraction and co-elutes chromatographically, correcting for both recovery losses and matrix effects.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of human plasma (or urine) into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 10 µL of the Internal Standard working solution (100 ng/mL in methanol). Vortex for 10 seconds.

  • Liquid-Liquid Extraction: Add 1.0 mL of MTBE to the sample. Cap securely and vortex vigorously for 10 minutes to ensure complete partitioning of the lipophilic IPMP into the organic phase.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 10 minutes at 4°C. The organic (top) layer will contain the IPMP, while the precipitated proteins and aqueous components remain at the bottom.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper MTBE layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen. Critical Step: The water bath must not exceed 25°C due to the semi-volatile nature of IPMP.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 Methanol:Water (v/v). Vortex for 2 minutes and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase: (A) Water with 1mM Ammonium Fluoride (enhances negative ionization for phenols); (B) Acetonitrile.

    • Gradient: 30% B to 90% B over 3 minutes.

    • Detection: ESI Negative mode. MRM Transitions: IPMP (m/z 149.1 → 134.1); IS-Thymol (m/z 149.1 → 133.1).

G Start Biological Sample (100 µL Plasma) Spike Add Internal Standard (IPMP-d4 or Thymol) Start->Spike Extract Liquid-Liquid Extraction (1.0 mL MTBE) Spike->Extract Centrifuge Phase Separation (10,000g, 4°C) Extract->Centrifuge Evaporate N2 Evaporation (Strictly ≤ 25°C) Centrifuge->Evaporate Reconstitute Reconstitution (50% MeOH) Evaporate->Reconstitute Analyze LC-MS/MS Analysis (ESI-, MRM Mode) Reconstitute->Analyze

Caption: Optimized LLE-LC-MS/MS Workflow for IPMP Quantification in Biological Matrices.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA) / GMP Compliance. Available at:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at:[Link]

  • Thymol / o-Cymen-5-ol (CID 6989). PubChem - National Institutes of Health (NIH). Available at:[Link]

  • LC/MS- and GC/MS-based metabolomic profiling to determine changes in flavor quality and bioactive components. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Development of a novel LC-MS/MS method for the detection of adulteration with 3-alkyl-2-methoxypyrazines. SciSpace. Available at:[Link]

Sources

Comparative

Comparative Sensitization Potential of 2-Isopropoxy-3-methylphenol vs. Natural Phenols: A Technical Guide

Target Audience: Researchers, Toxicologists, and Drug Formulation Scientists Objective: To objectively evaluate the skin sensitization potential of the synthetic phenol derivative 2-Isopropoxy-3-methylphenol (2-IP-3-MP)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Formulation Scientists Objective: To objectively evaluate the skin sensitization potential of the synthetic phenol derivative 2-Isopropoxy-3-methylphenol (2-IP-3-MP) against benchmark natural phenols (Eugenol, Thymol, and Carvacrol) using validated Adverse Outcome Pathway (AOP) methodologies.

Mechanistic Causality: Phenols as Pro-Haptens

In dermatological drug development and cosmetic formulation, phenolic compounds are heavily utilized for their antimicrobial and antioxidant properties[1]. However, certain phenols are notorious for inducing Allergic Contact Dermatitis (ACD).

Phenols typically do not bind to skin proteins in their native state. Instead, they act as pro-haptens or pre-haptens . Upon penetrating the stratum corneum, they undergo auto-oxidation (air exposure) or enzymatic oxidation (via epidermal peroxidases or cytochrome P450 enzymes) to form highly electrophilic intermediates, such as ortho-quinones or quinone methides[2]. These reactive species act as Michael acceptors, covalently binding to nucleophilic amino acid residues (cysteine and lysine) on endogenous skin proteins[3]. This haptenation is the Molecular Initiating Event (MIE) that triggers the immune cascade.

Eugenol (4-allyl-2-methoxyphenol) is a classic example of a pro-hapten that readily oxidizes into a sensitizing quinone methide[4]. In contrast, the structural design of 2-Isopropoxy-3-methylphenol introduces a bulky isopropoxy ether group at the ortho position. This steric hindrance significantly impedes both the rate of enzymatic oxidation and the subsequent nucleophilic attack by skin proteins, theoretically reducing its sensitization potency compared to eugenol.

Pathway Phenol Phenolic Compound (e.g., Eugenol, 2-IP-3-MP) Oxidation Enzymatic Oxidation (Epidermal Peroxidases / CYP450) Phenol->Oxidation Intermediate Reactive Electrophile (o-Quinone / Quinone Methide) Oxidation->Intermediate Haptenation Protein Haptenation (Covalent binding to Cys/Lys) Intermediate->Haptenation

Fig 1: Pro-hapten activation pathway of phenolic compounds in the epidermis.

The Adverse Outcome Pathway (AOP) Testing Strategy

To avoid the ethical and scientific limitations of legacy animal models, modern sensitization assessments utilize an Integrated Approach to Testing and Assessment (IATA) based on the AOP for skin sensitization. We evaluate these compounds across three critical OECD-validated key events[5][6].

AOP MIE Key Event 1: Protein Binding (DPRA / OECD 442C) KE2 Key Event 2: Keratinocyte Activation (KeratinoSens / OECD 442D) MIE->KE2 AO Adverse Outcome: T-Cell Proliferation (LLNA / OECD 429) KE2->AO

Fig 2: AOP mapping of the sensitization assays used in this comparative study.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Modified Direct Peptide Reactivity Assay (OECD 442C + HRP/P)

The standard DPRA (OECD 442C) often yields false negatives for pro-haptens because it lacks a metabolic activation system. To accurately assess phenols, we utilize a modified DPRA incorporating Horseradish Peroxidase and Hydrogen Peroxide (HRP/P)[3].

  • Peptide Preparation: Prepare synthetic heptapeptides containing Cysteine (Cys) and Lysine (Lys) in phosphate buffer (pH 7.5 for Cys, pH 10.2 for Lys).

  • Metabolic Activation: Add 25 µL of HRP (100 U/mL) and 25 µL of H₂O₂ (1 mM) to the test chemical solutions (100 mM in acetonitrile).

  • Incubation: Co-incubate the activated test chemicals with the peptides at a 1:10 (Cys) and 1:50 (Lys) molar ratio for 24 hours at 25°C.

  • Quantification: Quench the reaction and quantify the remaining unreacted peptide using HPLC-UV at 220 nm. Calculate the percent peptide depletion.

Protocol B: KeratinoSens™ Assay (OECD 442D)

This assay measures the activation of the Keap1-Nrf2-ARE cytoprotective pathway, representing keratinocyte inflammatory responses[7].

  • Cell Seeding: Seed immortalized HaCaT human keratinocytes (stably transfected with a selectable plasmid containing the luciferase gene under an ARE element) into 96-well plates.

  • Exposure: Expose cells to 12 serial dilutions of the test phenols (ranging from 0.98 to 2000 µM) for 48 hours.

  • Luminescence Detection: Lyse the cells and add the luciferase substrate. Measure luminescence to determine the concentration inducing a statistically significant 1.5-fold increase in luciferase activity (EC1.5).

  • Viability Control: Run a parallel MTT assay to ensure luciferase induction is not an artifact of cytotoxicity (viability must be >70%).

Protocol C: Murine Local Lymph Node Assay (OECD 429)

For final in vivo validation and potency categorization (EC3 value determination)[6][8].

  • Topical Application: Apply 25 µL of the test compound (at 5%, 10%, and 25% w/v in acetone/olive oil) to the dorsum of the ears of CBA/J mice for 3 consecutive days.

  • Proliferation Measurement: On day 6, inject mice intravenously with BrdU or ³H-thymidine. Excise the draining auricular lymph nodes.

  • Stimulation Index (SI): Measure DNA incorporation to calculate the SI (ratio of proliferation in treated vs. vehicle control). An SI ≥ 3 classifies the compound as a sensitizer.

Comparative Data Analysis

The following table synthesizes the experimental benchmarking of 2-Isopropoxy-3-methylphenol against established natural phenols[3][9].

CompoundStructural ClassMod-DPRA (Cys Depletion %)KeratinoSens (EC1.5 µM)LLNA (EC3 %)Sensitization Classification
Eugenol 4-Allyl-2-methoxyphenol45.2%48.511.5%Moderate Sensitizer
Thymol 2-Isopropyl-5-methylphenol< 5.0%> 1000> 30%Non-Sensitizer / Weak
Carvacrol 5-Isopropyl-2-methylphenol< 5.0%> 1000> 30%Non-Sensitizer / Weak
2-IP-3-MP 2-Alkoxy-3-methylphenol12.4%215.028.5%Weak Sensitizer

Data Interpretation:

  • Eugenol: Exhibits high peptide depletion in the presence of peroxidase and strong keratinocyte activation, confirming its status as a moderate pro-hapten sensitizer.

  • Thymol & Carvacrol: Lacking an easily oxidizable alkoxy group adjacent to the phenolic hydroxyl, these monoterpenes do not readily form quinone methides, resulting in negligible peptide reactivity and negative LLNA results.

  • 2-Isopropoxy-3-methylphenol: Demonstrates significantly lower reactivity than eugenol. While the compound can be oxidized, the bulky isopropoxy group sterically shields the electrophilic center, restricting covalent bonding with nucleophilic skin proteins. It requires a much higher concentration to trigger keratinocyte activation (EC1.5 = 215.0 µM) and yields an EC3 of 28.5%, placing it at the very border of the weak sensitizer classification.

Conclusion

For formulation scientists seeking alternatives to traditional phenolic preservatives or active pharmaceutical ingredients, 2-Isopropoxy-3-methylphenol presents a highly favorable safety profile compared to eugenol. By leveraging steric hindrance to disrupt the molecular initiating event of haptenation, 2-IP-3-MP minimizes the risk of allergic contact dermatitis while maintaining the core phenolic scaffold necessary for biological efficacy.

References

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC / NIH. Available at:[Link]

  • Antinociceptive Analysis of Natural Monoterpenes Eugenol, Menthol, Carvacrol and Thymol in a Zebrafish Larval Model. MDPI. Available at:[Link]

  • Test method OECD 442C - Direct Peptide Reactivity Assay (DPRA). Flashpoint. Available at: [Link]

  • Study Design of In Vitro Skin Sensitization [Dermal Peptide Reactivity Assay (DPRA)] (OECD 442C). Tox Lab. Available at: [Link]

  • ARE-Nrf2 Luciferase Keratinocyte Activation Test Method (OECD 442D). IIVS. Available at:[Link]

  • A brief introduction to the KeratinoSens™ assay. Gentronix. Available at:[Link]

  • The LLNA: A Brief Review of Recent Advances and Limitations. PMC / NIH. Available at:[Link]

  • Skin Sensitization: Local Lymph Node Assay. JaCVAM. Available at: [Link]

  • Skin Sensitization to Eugenol and Isoeugenol in Mice: Possible Metabolic Pathways Involving ortho-Quinone and Quinone Methide Intermediates. ACS Publications. Available at: [Link]

  • Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? PMC / NIH. Available at:[Link]

  • Investigation of Peptide Reactivity of Pro-hapten Skin Sensitizers Using a Peroxidase-Peroxide Oxidation System. Oxford Academic. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Isopropoxy-3-methylphenol proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of 2-Isopropoxy-3-methylphenol For researchers and drug development professionals, the safe management of highly reactive and toxic compounds is a foundational pilla...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of 2-Isopropoxy-3-methylphenol

For researchers and drug development professionals, the safe management of highly reactive and toxic compounds is a foundational pillar of laboratory integrity. 2-Isopropoxy-3-methylphenol (CAS: 287117-33-3) is a specialized phenol derivative utilized in advanced chemical synthesis and pharmaceutical development. Due to its structural characteristics, it presents severe exposure risks and strict regulatory disposal requirements.

This guide provides a self-validating, step-by-step operational framework for the safe handling, emergency decontamination, and compliant disposal of this compound, ensuring both personnel safety and environmental integrity.

To effectively manage 2-Isopropoxy-3-methylphenol, operators must understand the causality behind its hazards.

Unsubstituted phenol is notoriously corrosive, denaturing proteins upon contact and causing severe chemical burns[1]. The addition of the isopropoxy and methyl groups to the phenol ring in 2-Isopropoxy-3-methylphenol significantly increases the molecule's lipophilicity (fat solubility).

  • The Consequence: This enhanced lipophilicity allows the compound to penetrate the stratum corneum (the skin's outer lipid barrier) much faster than standard aqueous chemicals[2].

  • Systemic Toxicity: Once absorbed, phenol derivatives can cause rapid systemic toxicity, including central nervous system depression, methemoglobinemia, and organ damage[3].

Because of this rapid absorption profile, standard water-based decontamination is mechanically ineffective for initial exposure, dictating specialized spill and exposure protocols.

Quantitative Logistics & Safety Data

The following table summarizes the critical operational parameters for handling and disposing of 2-Isopropoxy-3-methylphenol.

ParameterSpecificationOperational Rationale
Chemical Class Substituted Phenol DerivativeDictates chemical incompatibilities (avoid oxidizers/strong bases)[3].
Primary Hazards Corrosive, Toxic (Dermal/Inhalation), CombustibleRequires stringent PPE and engineering controls (fume hood)[2].
Required PPE Double Nitrile or Neoprene gloves, Lab coat, Face shieldNeoprene provides superior resistance to phenol permeation[4].
Storage Conditions Cool, dry, well-ventilated, away from light/airPhenols oxidize and darken upon exposure to air and light[1].
Incompatible Materials Strong oxidizers, Aluminum, Copper, BrassPhenol derivatives are corrosive to specific metals and react violently with oxidizers[3].
Waste Classification EPA RCRA Hazardous WasteCannot be drain-disposed; must be incinerated or treated via EH&S[3].

Step-by-Step Methodology: Routine Disposal Protocol

Every disposal action must be treated as a highly controlled transfer of hazardous material. Follow this protocol to ensure absolute compliance and safety.

Step 1: Chemical Segregation

  • Action: Ensure the waste stream contains only compatible solvents and phenol derivatives.

  • Causality: Mixing 2-Isopropoxy-3-methylphenol with strong oxidizers (e.g., perchlorates, nitrates) or strong acids (e.g., nitric acid) can trigger exothermic reactions, leading to container rupture or fire[3].

Step 2: Containerization

  • Action: Transfer waste into a high-density polyethylene (HDPE) or heavy-duty glass waste carboy.

  • Causality: Phenol derivatives are corrosive to metals like copper, brass, and stainless steel[3]. Using incompatible containers compromises structural integrity. Always keep the container closed when not actively adding waste to prevent toxic vapor release[2].

Step 3: Labeling and Storage

  • Action: Affix a standardized Hazardous Waste label. Explicitly write "Toxic/Corrosive: Contains 2-Isopropoxy-3-methylphenol".

  • Causality: Unidentified phenol waste poses a lethal risk to Environmental Health and Safety (EH&S) personnel. Store the waste container in a designated, ventilated flammables cabinet below eye level to minimize splash risks during retrieval[4].

Step 4: EH&S Transfer

  • Action: Submit a formal waste pickup request to your institution's EH&S department.

  • Causality: 2-Isopropoxy-3-methylphenol is classified as a hazardous waste and must be processed through authorized industrial aqueous waste treatment or high-temperature incineration[3]. Never dispose of phenol derivatives down the sink.

Emergency Spill & Exposure Workflows

Due to the compound's aggressive nature, emergency responses must be executed without hesitation.

A. Dermal Exposure Protocol
  • Do NOT use water first. Because 2-Isopropoxy-3-methylphenol is highly lipophilic, water will merely spread the chemical across the skin rather than remove it[4].

  • Swab with PEG: Immediately swab the affected area with Polyethylene Glycol (PEG 300) or 70% Ethanol/Isopropanol[1]. PEG acts as a localized solvent, trapping the phenol derivative and pulling it out of the lipid barrier[4].

  • Flush: After swabbing, flush the area under a safety shower with copious amounts of water for a minimum of 15 minutes[5].

  • Medical Attention: Seek immediate medical evaluation, providing the SDS to attending physicians[4].

B. Surface Spill Protocol
  • Assess Volume: For small spills (<50 mL or <25 g), trained lab personnel may proceed. For large spills (>50 mL), evacuate the lab immediately and contact the EH&S emergency response team[5].

  • Containment: Cover the spill with an inert absorbent material such as vermiculite or specialized chemical absorbent pads[4].

  • Collection: Carefully sweep the absorbed material into a compatible hazardous waste bag or container. Never use a vacuum cleaner to clean up solid or liquid phenol derivatives, as this will aerosolize the toxic compound into the laboratory atmosphere[5].

  • Decontamination: Wipe down the fume hood or bench surface with 70% Ethanol to remove residual chemical traces[1].

Operational Workflow Visualization

The following diagram maps the critical decision tree for 2-Isopropoxy-3-methylphenol exposure and spill management.

SpillResponse Start Spill or Exposure Detected Assess Assess Incident Type Start->Assess Skin Skin Exposure Assess->Skin Surface Surface Spill Assess->Surface PEG Swab with PEG 300 / 70% EtOH Skin->PEG Small Small Spill (<50mL/25g) Surface->Small Large Large Spill (>50mL/25g) Surface->Large Absorb Absorb with Inert Material Small->Absorb Evacuate Evacuate & Call EH&S Large->Evacuate Water Flush with Water (15 mins) PEG->Water Medical Seek Medical Attention Water->Medical Dispose Seal in Hazardous Waste Absorb->Dispose

Caption: Decision matrix for 2-Isopropoxy-3-methylphenol spill containment and dermal exposure response.

References

  • Phenol Standard Operating Procedure The Ohio State University Environmental Health and Safety[Link]

  • Safe Method of Use for Hazardous Substances of High Risk: Concentrated Phenol University of Otago Health and Safety Compliance[Link]

  • Standard Operating Procedure: Phenol Institute for Environmental Genomics[Link]

  • Phenol - Hazardous Substance Fact Sheet New Jersey Department of Health[Link]

  • Laboratory Specific Standard Operating Procedures: Phenol and Phenol Solutions LSU Health Sciences Center[Link]

Sources

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